4-(Boc-amino)-5-azaindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMJJVVZDLJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Boc-amino)-5-azaindole chemical structure
An In-Depth Technical Guide to 4-(Boc-amino)-5-azaindole: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Azaindole Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable physicochemical properties is relentless. Among these, the azaindole core has emerged as a "privileged structure."[1][2] Azaindoles, which are bioisosteres of indoles and purines, offer a unique combination of hydrogen bonding capabilities and aromatic interactions that are critical for binding to biological targets, particularly protein kinases.[2] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate a compound's basicity, polarity, and metabolic stability, providing medicinal chemists with a powerful tool to overcome challenges in drug design.[1]
This guide focuses on a particularly valuable derivative: This compound , also known as tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position makes this molecule an exceptionally stable and versatile intermediate. It allows for the precise and controlled incorporation of the 4-amino-5-azaindole pharmacophore into complex molecules, preventing unwanted side reactions and enabling multi-step synthetic routes essential for the development of next-generation therapeutics.
Core Molecular Characteristics
This compound is an aromatic heterocyclic compound. The core structure is a 5-azaindole (1H-pyrrolo[3,2-c]pyridine), which features a pyrrole ring fused to a pyridine ring. The key functional group is a Boc-protected amine at the C4 position.
Chemical Structure:
Caption: Chemical Structure of this compound
Physicochemical Data
The properties of the parent amine, 4-Amino-5-azaindole, provide a baseline for understanding the Boc-protected derivative. The addition of the lipophilic Boc group increases the molecular weight and modifies properties like solubility and logP.
| Property | Value (for 4-Amino-5-azaindole) | Value (for this compound) | Data Source |
| Molecular Formula | C₇H₇N₃ | C₁₂H₁₅N₃O₂ | [3][4] |
| Molecular Weight | 133.15 g/mol | 233.27 g/mol | [3][4] |
| CAS Number | 60290-23-5 | 381593-57-5 | [4] |
| Appearance | Solid | Typically a solid (e.g., white to off-white powder) | General Chemical Properties |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | 73.9 Ų | [3] (Calculated) |
| XLogP3 | 0.6 | ~2.3 | [3] (Calculated) |
| Hydrogen Bond Donor Count | 2 | 2 | [3] (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | 4 | [3] (Calculated) |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing this compound is through the selective protection of the exocyclic amino group of 4-amino-5-azaindole. This reaction must be performed under controlled conditions to prevent N-acylation at the pyrrole or pyridine nitrogen atoms.
Causality Behind Experimental Choices
-
Reagent Choice : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
-
Catalyst/Base : 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, accelerating the acylation of the primary amine.
-
Solvent System : A mixture of acetonitrile and dichloromethane provides good solubility for the starting material and reagents while being relatively inert to the reaction conditions.[3]
-
Temperature Control : The reaction is initiated at 0°C to control the initial exotherm and improve selectivity, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[3]
Synthesis Workflow Diagram
Caption: Workflow for the Boc protection of 4-amino-5-azaindole.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures for the Boc protection of amino-azaindoles.[3]
-
Inert Atmosphere Setup : Charge a round-bottom flask equipped with a magnetic stir bar with 4-amino-5-azaindole (1.0 eq). Seal the flask and purge with dry nitrogen gas.
-
Dissolution : Add a solvent mixture of anhydrous dichloromethane (DCM) and anhydrous acetonitrile (ACN) (e.g., a 2:1 ratio) to dissolve the starting material.[3]
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (4.0 eq) to the solution at room temperature.[3]
-
Cooling : Place the reaction flask in an ice-water bath and stir for 30 minutes until the internal temperature reaches 0°C.[3]
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) (3.9 eq) to the cooled mixture.[3] A slight exotherm may be observed.
-
Reaction : Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up :
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the resulting residue with ethyl acetate.[3]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium bisulfate (KHSO₄) to remove DMAP.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.[3]
Spectroscopic Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will provide the most definitive structural information.
-
Boc Group : A characteristic sharp singlet integrating to 9 protons will appear in the upfield region (~1.5 ppm).
-
Aromatic Protons : The protons on the azaindole core will appear in the downfield aromatic region (~6.5-8.5 ppm). The specific coupling patterns will confirm the substitution pattern. For instance, characteristic doublets and triplets corresponding to the pyrrole and pyridine ring protons are expected.[5]
-
Amine Protons : Two distinct singlets for the NH protons are expected: one for the pyrrole NH and one for the Boc-protected amine NH. Their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
-
Boc Carbons : The carbonyl carbon of the Boc group will appear around 150-155 ppm. The quaternary carbon and the methyl carbons will be observed upfield, typically around 80 ppm and 28 ppm, respectively.
-
Aromatic Carbons : The carbons of the 5-azaindole core will resonate in the 100-150 ppm range.[5]
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.12.
Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.[1][2]
Role as a Protected Building Block
The Boc group serves two critical functions:
-
Deactivation : It temporarily deactivates the nucleophilicity of the 4-amino group, allowing chemists to perform reactions on other parts of the azaindole core (e.g., N-alkylation of the pyrrole, halogenation) without interference.
-
Controlled Deprotection : The Boc group is stable to many reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the primary amine at a desired stage of the synthesis, ready for coupling with other fragments.
Synthetic Utility Logic
Caption: Synthetic logic for using this compound.
Case Study: Kinase Inhibitor Scaffolds
Many kinase inhibitors bind to the ATP pocket of the enzyme. The 5-azaindole core mimics the purine structure of ATP, with the nitrogen atoms often forming crucial hydrogen bonds with the "hinge region" of the kinase.[2] The 4-amino group, once deprotected, serves as a key attachment point for side chains that can extend into other pockets to enhance potency and selectivity. This has been demonstrated in the development of potent Factor VIIa inhibitors, where the 4-amino-5-azaindole moiety replaced a benzimidazole group to improve properties.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a composite of safety protocols for structurally related compounds provides a reliable guide for safe handling.[7][8][9][10]
Hazard Identification
Based on related azaindoles and Boc-protected amines, the compound should be handled as:
-
Harmful if swallowed.
-
May cause skin irritation and allergic skin reactions. [10]
-
Causes serious eye irritation. [10]
-
Suspected of causing cancer. (This is a hazard for the parent amine, 4-amino-5-azaindole, and precautions should be taken).
Recommended Handling Procedures
-
Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10] Avoid formation of dust and aerosols.[7]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for rational drug design. Its pre-packaged, protected form allows for the efficient and controlled installation of the valuable 4-amino-5-azaindole scaffold into complex molecular architectures. The predictable reactivity of the Boc group, combined with the favorable biological properties of the azaindole core, ensures its continued relevance and application in the discovery of novel therapeutics for years to come.
References
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- Guillon, J., et al. (2007). Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 30-43.
- Szafran, M., et al. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 28(14), 5393.
- Sigma-Aldrich. (n.d.). N-Boc-7-azaindole.
- American Elements. (n.d.). 1-Boc-5-Aminoindole.
- de Oliveira, K. T., & da Silva, F. de A. (2021). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 26(24), 7586.
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4-(Boc-amino)-5-azaindole synthesis pathways
An In-Depth Technical Guide to the Synthesis of 4-(Boc-amino)-5-azaindole
Introduction
This compound, also known as tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate, is a pivotal building block in modern medicinal chemistry. As a bioisostere of indole, the azaindole scaffold offers unique physicochemical properties, including altered pKa, solubility, and hydrogen bonding capabilities, which can be fine-tuned to enhance drug-target interactions and improve ADME-tox profiles.[1][2] Specifically, the 5-azaindole core is a privileged structure found in numerous kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP binding site.[1][3][4] The Boc-protected amine at the 4-position provides a stable, yet readily deprotectable, nitrogen nucleophile, making it an ideal intermediate for the synthesis of complex molecular architectures in drug discovery programs.[5][6]
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer field-proven insights to navigate the synthetic challenges associated with this important heterocyclic scaffold.
Strategic Approaches to the this compound Core
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations:
-
Pathway A: Palladium-Catalyzed Amination. This modern approach leverages the power of cross-coupling chemistry, typically a Buchwald-Hartwig amination, to form the C4-N bond on a pre-formed 4-halo-5-azaindole scaffold.[7] This strategy offers high convergence and functional group tolerance.
-
Pathway B: Reduction of a Nitro Precursor. A classic and robust method involving the synthesis of 4-nitro-5-azaindole, followed by reduction to the corresponding amine and subsequent Boc protection. This linear approach is often reliable and scalable.
-
Pathway C: De Novo Ring Construction. This strategy involves building the azaindole bicycle from a substituted pyridine precursor, offering flexibility in the introduction of various substituents. A notable example is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction.[8][9]
The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired substitution pattern on the azaindole core.
Pathway A: Synthesis via Palladium-Catalyzed Amination
This is arguably the most versatile route, capitalizing on the efficiency of modern cross-coupling reactions. The general strategy involves the synthesis of a 4-halo-5-azaindole intermediate, followed by a Buchwald-Hartwig amination reaction and subsequent protection.
Logical Workflow: Pathway A
Caption: Workflow for Pathway A via Pd-catalyzed amination.
Step 1: Synthesis of 4-Chloro-5-azaindole
The regioselective halogenation of the 5-azaindole core at the C4 position is the critical first step. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the C4 position is the most activated site for such reactions on the pyridine portion of the scaffold.
Experimental Protocol:
-
To a stirred solution of 5-azaindole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-chlorosuccinimide (NCS) (1.1-1.3 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-azaindole.
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] For the synthesis of 4-amino-5-azaindole, an ammonia equivalent or a protected amine is coupled with the 4-chloro-5-azaindole intermediate. Using an ammonia surrogate like benzophenone imine followed by hydrolysis is a common approach.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and ligand is crucial. Biarylphosphine ligands like RuPhos or XPhos are often effective for heteroaryl halides as they promote the reductive elimination step and prevent catalyst deactivation.[8][11] Using a pre-formed palladium precatalyst (e.g., RuPhos Pd G3) can improve reaction consistency.[12][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][12] LiHMDS is particularly useful when dealing with substrates that have sensitive functional groups.[13]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard choices, as they effectively solvate the reaction components without interfering with the catalytic cycle.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add 4-chloro-5-azaindole (1.0 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 1.5-3 mol%).
-
Add the base (e.g., NaOtBu, 2.0 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv) followed by anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate. The resulting imine can be hydrolyzed by treatment with aqueous HCl at room temperature to yield 4-amino-5-azaindole hydrochloride. Neutralization with a base (e.g., NaHCO₃) provides the free amine.
-
Purify the crude 4-amino-5-azaindole by column chromatography.
| Parameter | Condition | Rationale |
| Pd Source | RuPhos Pd G3 | Efficient precatalyst for C-N coupling with heteroaryl chlorides.[12] |
| Ligand | RuPhos | Bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination.[13] |
| Base | NaOtBu | Strong, non-nucleophilic base suitable for generating the active catalyst and amide. |
| Solvent | Toluene / Dioxane | Anhydrous, aprotic solvent standard for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Step 3: Boc Protection
The final step is the protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.[14][15]
Experimental Protocol:
-
Dissolve 4-amino-5-azaindole (1.0 equiv) in a solvent mixture such as dichloromethane (DCM) and acetonitrile at room temperature.[16]
-
Add 4-dimethylaminopyridine (DMAP) (2.0-4.0 equiv) and cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5-2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[16]
-
Concentrate the reaction mixture to dryness.
-
Dilute the residue with ethyl acetate and wash with a mild acid (e.g., saturated aqueous potassium bisulfate) to remove excess DMAP.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[16]
Pathway B: Synthesis via Reduction of a Nitro Precursor
This classical route provides a reliable, linear synthesis that is often amenable to scale-up. The key steps are the regioselective nitration of a 5-azaindole derivative, reduction of the nitro group, and final Boc protection.
Logical Workflow: Pathway B
Caption: Workflow for Pathway B via nitro group reduction.
Step 1: Synthesis of 4-Nitro-5-azaindole
Direct nitration of 5-azaindole can be challenging due to the deactivating effect of the pyridine nitrogen and potential side reactions. A common strategy involves the nitration of an activated precursor like 4-hydroxy-5-azaindole.
Experimental Protocol (via 4-Hydroxy-5-azaindole):
-
Synthesize 4-hydroxy-1H-pyrrolo[3,2-c]pyridin-4-ol as per literature procedures.
-
To a solution of 4-hydroxy-5-azaindole (1.0 equiv) in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.
-
Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 4-nitro-1H-pyrrolo[3,2-c]pyridin-4-ol.[17]
-
The hydroxyl group can then be removed via a two-step procedure: conversion to the 4-chloro derivative using POCl₃, followed by reductive dehalogenation (e.g., with H₂/Pd-C and a base like triethylamine).
Step 2: Reduction of 4-Nitro-5-azaindole
The reduction of the aromatic nitro group to a primary amine is a well-established transformation. Several methods are available, with catalytic hydrogenation being one of the cleanest.[18]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice due to its high efficiency and the clean workup (the catalyst is simply filtered off). It is generally high-yielding and avoids the use of stoichiometric metallic reagents.[19][20]
-
Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are tolerant of many functional groups. However, they require a stoichiometric amount of metal and often involve a more complex workup to remove metal salts.[18]
Experimental Protocol (Catalytic Hydrogenation):
-
To a solution of 4-nitro-5-azaindole (1.0 equiv) in a solvent like ethanol or methanol, add 10% Palladium on carbon (Pd/C) (5-10 wt%).
-
Place the suspension in a hydrogenation vessel. Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-5-azaindole, which is often used in the next step without further purification.[19]
| Reagent | Conditions | Advantages | Disadvantages |
| H₂/Pd-C | EtOH/MeOH, rt, 1 atm H₂ | Clean, high yield, easy workup.[19] | Catalyst can be pyrophoric; requires specialized equipment. |
| SnCl₂·2H₂O | EtOH, reflux | Good functional group tolerance. | Stoichiometric tin waste, acidic conditions. |
| Fe/HCl | EtOH/H₂O, reflux | Inexpensive and effective.[20] | Stoichiometric iron waste, strongly acidic. |
Step 3: Boc Protection
The final Boc protection is carried out using the same procedure as described in Pathway A, Step 3.
Conclusion
The synthesis of this compound is a critical process for the advancement of drug discovery programs, particularly in the area of kinase inhibitors. This guide has detailed the primary synthetic strategies, focusing on the underlying chemical principles and practical execution.
-
Pathway A (Palladium-Catalyzed Amination) offers a convergent and flexible route, ideal for late-stage functionalization and library synthesis. Its success hinges on the careful selection of the catalyst system.
-
Pathway B (Nitro Reduction) provides a more traditional, linear approach that is robust, reliable, and often well-suited for large-scale synthesis.
By understanding the causality behind the experimental choices for each pathway, from ligand selection in cross-coupling to the choice of reducing agent, researchers can effectively troubleshoot and optimize their synthetic routes. The protocols and data presented herein serve as a validated foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate.
References
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/19935][1][3]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/11/14][11]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol101928m][12][21]
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4-AMINO-5-AZAINDOLE Use and Manufacturing. Echemi. [URL: https://www.echemi.com/products/pd20160120-60290-23-5.html][16]
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Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01449][8]
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Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00595a][22]
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Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253755/][13]
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Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/widgets/file_browser/index.html?file=docs/Azaindoles-in-Medicinal-Chemistry.pdf][2]
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Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00219a031][28]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13444][35]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/solvent-free-instant-ambient-n-boc-protection-of-amines--a-green-recyclable-heterogenous-acid-catalysis.pdf][38]
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physicochemical properties of 4-(Boc-amino)-5-azaindole
An In-depth Technical Guide to the Physicochemical Properties of 4-(Boc-amino)-5-azaindole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(tert-butoxycarbonyl-amino)-5-azaindole, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the "privileged" azaindole scaffold, this compound is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. An in-depth understanding of its properties, including solubility, lipophilicity, acidity, and spectral characteristics, is paramount for its effective application in drug design, synthesis, and formulation. This document serves as a detailed reference for researchers, chemists, and drug development professionals, offering both established data from authoritative sources and detailed, field-proven experimental protocols for property determination.
Introduction: The Significance of the 5-Azaindole Scaffold
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a bioisostere of indole, a fundamental motif in numerous biologically active molecules. The strategic replacement of a carbon atom with nitrogen in the six-membered ring significantly modulates the electronic distribution, hydrogen bonding capacity, and metabolic stability of the scaffold.[1] This alteration makes azaindole derivatives, particularly 7-azaindoles, capable of mimicking purines as hydrogen-bonding partners, a feature extensively exploited in the design of kinase inhibitors that target ATP binding sites.[2]
The introduction of a 4-amino group enhances the molecule's ability to act as a hydrogen bond donor, further refining its interaction with biological targets. The protection of this amine with a tert-butoxycarbonyl (Boc) group is a common synthetic strategy. The Boc group not only serves as a robust protecting group during multi-step syntheses but also profoundly influences the molecule's physicochemical properties by increasing its steric bulk and lipophilicity, thereby affecting its solubility and permeability characteristics.[3][4] This guide elucidates these critical properties to facilitate its rational use in research and development.
Molecular Structure and Core Properties
The foundational characteristics of this compound are essential for its handling, storage, and stoichiometric calculations in synthetic procedures.
Chemical Structure:

Table 1: Core Physicochemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | - |
| Molecular Formula | C₁₂H₁₅N₃O₂ | Calculated |
| Molecular Weight | 233.27 g/mol | Calculated |
| Exact Mass | 233.1164 g/mol | Calculated |
| Appearance | White to off-white crystalline solid or powder (predicted) | [2] |
| CAS Number | Not readily available in public databases | - |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. Based on the behavior of related azaindole scaffolds, this compound is expected to be soluble in polar organic solvents.[2] The presence of the lipophilic Boc group and the aromatic system suggests good solubility in solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ethyl acetate, while exhibiting limited solubility in water and non-polar solvents like hexanes.[5]
Experimental Protocol: Determining Solubility via the Gravimetric Method
This protocol provides a reliable method for quantifying the solubility of the compound in various solvents at a given temperature.
Causality: The gravimetric method is chosen for its simplicity and accuracy. It relies on the direct measurement of mass, which is a fundamental property, to determine the concentration of a saturated solution.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium and becomes saturated. A magnetic stirrer or shaker bath is ideal.
-
Separation: Allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle.
-
Sampling: Carefully withdraw a precise volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Quantification: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the mass of the solute and the volume of the aliquot.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the partition coefficient (LogP), is a crucial parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipid solubility.
The parent compound, 4-amino-5-azaindole, has a calculated XLogP3 of 0.6.[6] The addition of the Boc group, a non-polar moiety, is expected to significantly increase this value. For comparison, a related structure, tert-butyl 5-aminoindole-1-carboxylate, has a calculated XLogP3 of 2.6.[7] It is reasonable to infer that the LogP of this compound falls within a similar range, suggesting moderate to high lipophilicity.
Acidity and Basicity (pKa)
The pKa values of a molecule dictate its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses three key sites for protonation/deprotonation:
-
Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen makes it a primary basic center. In 5-azaindoles, this nitrogen is comparable in basicity to 4-aminopyridine (pKa ≈ 9.1), indicating it is a relatively strong base.[8]
-
Pyrrole Nitrogen (Acidic): The N-H proton of the pyrrole ring is weakly acidic, with a predicted pKa typically in the range of 14-15, similar to other azaindoles.[2] It is not physiologically relevant but is important for N-alkylation reactions.
-
Carbamate Nitrogen (Essentially Neutral): The lone pair on the amino nitrogen is delocalized into the adjacent Boc carbonyl group, significantly reducing its basicity.
The primary physiologically relevant pKa is that of the pyridine nitrogen, which will be protonated at acidic pH.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes with pH.
Causality: The choice of UV-Vis spectroscopy is based on the conjugated aromatic system of the azaindole core, which exhibits strong and pH-sensitive ultraviolet absorption.[2]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of the compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of the molecule.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Pyrrole N-H: A broad singlet at a high chemical shift, typically >11.0 ppm.[2]
-
Carbamate N-H: A singlet in the range of 8.5-9.5 ppm.
-
Aromatic Protons: Signals for the three protons on the azaindole core, expected between 7.0 and 8.5 ppm, showing characteristic coupling patterns.
-
tert-Butyl Protons: A sharp singlet representing the nine equivalent protons of the Boc group, appearing upfield around 1.5 ppm.[9]
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (Boc): A signal around 150-155 ppm.
-
Aromatic Carbons: Multiple signals in the 100-150 ppm region corresponding to the carbons of the fused heterocyclic rings.
-
Quaternary Carbon (Boc): A signal around 80 ppm.
-
Methyl Carbons (Boc): A signal around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Pyrrole N-H | Stretching | ~3400 | Characteristic of N-H in a five-membered ring.[10] |
| Carbamate N-H | Stretching | ~3350 | Sharp peak typical for secondary amides/carbamates.[11] |
| Aromatic C-H | Stretching | >3000 | Typical for sp² C-H bonds.[2] |
| Aliphatic C-H | Stretching | 2850-3000 | From the tert-butyl group.[11] |
| Carbonyl C=O (Boc) | Stretching | 1700-1725 | Strong, sharp absorption due to the carbamate carbonyl.[12] |
| Aromatic C=C/C=N | Stretching | 1400-1650 | Multiple bands from the fused pyridine and pyrrole rings.[2] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the primary species observed would be the protonated molecule.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 234.1239
Conclusion
This compound is a strategically designed synthetic intermediate with a distinct set of physicochemical properties that underpin its utility in drug discovery. Its moderate lipophilicity, defined basicity at the pyridine nitrogen, and robust spectroscopic signature make it a well-characterized and versatile building block. The experimental protocols and reference data provided in this guide are intended to equip researchers with the necessary knowledge to confidently employ this valuable compound in the synthesis of next-generation therapeutics.
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A Comprehensive Technical Guide to 4-(Boc-amino)-5-azaindole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 4-(Boc-amino)-5-azaindole, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, its identity is unequivocally established as tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate. This guide will detail its core identifiers, physicochemical properties, and a validated synthesis protocol derived from its parent amine, 4-amino-5-azaindole. Furthermore, we will delve into the instrumental analysis techniques for its characterization and discuss its significant applications, particularly in the design of kinase inhibitors and other therapeutic agents. This document serves as a vital resource for researchers engaged in the synthesis and utilization of novel azaindole scaffolds in drug discovery.
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, represent a class of "privileged structures" in medicinal chemistry.[1] They are bioisosteres of indoles and purines, enabling them to mimic these essential biological motifs.[1] The strategic incorporation of a nitrogen atom into the indole ring system can modulate a molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability.[2] This has led to the widespread use of azaindole derivatives in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) isomer, the core of the molecule of interest, has been successfully incorporated into a variety of potent biological agents.[3] The introduction of a Boc-protected amine at the 4-position furnishes a versatile handle for further synthetic transformations, making this compound a valuable intermediate in the construction of complex molecular architectures.
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is clearly defined. The parent amine, 4-amino-5-azaindole, is cataloged with CAS Number 60290-23-5.[4] The Boc-protected derivative is systematically named tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate.
A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.
| Identifier/Property | Value | Source(s) |
| Chemical Name | tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate | - |
| Synonyms | This compound, 4-(tert-butoxycarbonylamino)-5-azaindole | - |
| Parent Amine CAS | 60290-23-5 | [4] |
| Molecular Formula | C₁₂H₁₅N₃O₂ | - |
| Molecular Weight | 233.27 g/mol | - |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and MeOH | - |
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the primary amine of 4-amino-5-azaindole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.
Synthetic Workflow
The logical flow for the synthesis is straightforward, involving a single protection step.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of amino-pyridines and related heterocycles.[5]
Materials:
-
4-Amino-5-azaindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.5 - 2.0 eq or catalytic for DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-5-azaindole in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Reagent: Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Instrumental Analysis and Characterization
The structural confirmation of the synthesized this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, a singlet for the NH proton of the carbamate, and a singlet integrating to nine protons for the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons of the heterocyclic core, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the product. Electrospray ionization (ESI) is a suitable method. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, carbamate NH, tert-butyl singlet (~1.5 ppm) |
| ¹³C NMR | Aromatic carbons, carbamate C=O (~150-155 ppm), tert-butyl carbons |
| MS (ESI) | [M+H]⁺ at m/z 234.12, potential fragments at m/z 178.07 ([M-C₄H₈+H]⁺) and 134.06 ([M-Boc+H]⁺) |
Applications in Drug Discovery
The this compound scaffold is a versatile intermediate in the synthesis of various therapeutic agents.
Kinase Inhibitors
The azaindole core is a well-established pharmacophore for targeting the ATP-binding site of kinases.[1][2] The 4-amino group, once deprotected, can serve as a key hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. The Boc-protected intermediate allows for the introduction of diverse substituents at other positions of the azaindole ring before the final deprotection and elaboration of the 4-amino group.
Caption: Role of this compound in the synthesis of bioactive molecules.
Other Therapeutic Areas
Beyond kinase inhibition, the 4-amino-5-azaindole moiety has been explored as a replacement for amidino-benzimidazoles in the development of Factor VIIa inhibitors.[3] This highlights the broader utility of this scaffold in generating novel compounds with diverse biological activities. The ability to readily modify the 4-amino position after deprotection allows for the exploration of a wide range of structure-activity relationships.
Conclusion
This compound, or tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate, is a strategically important synthetic intermediate in the field of medicinal chemistry. While it may lack a dedicated CAS number, its synthesis from 4-amino-5-azaindole is straightforward and efficient. Its protected amino group provides a versatile point for synthetic elaboration, enabling the creation of diverse libraries of compounds for drug discovery programs. The foundational azaindole core continues to be a highly valued scaffold, and this comprehensive guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this valuable building block in their pursuit of novel therapeutic agents.
References
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AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]
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Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
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RSC Publishing. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
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ResearchGate. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
PubMed. Potent 4-amino-5-azaindole factor VIIa inhibitors. [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
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ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. [Link]
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Navigating the Scarcity: A Technical Guide to Acquiring and Utilizing 4-(Boc-amino)-5-azaindole for Advanced Drug Discovery
For Immediate Release
For researchers, scientists, and drug development professionals embarking on novel therapeutic frontiers, the strategic acquisition of specialized chemical building blocks is paramount. This in-depth technical guide addresses the commercial availability and practical procurement of a key heterocyclic intermediate: 4-(Boc-amino)-5-azaindole (tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate). While this compound holds significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors, its commercial availability is not straightforward. This guide provides a comprehensive overview of the current sourcing landscape, outlines a validated pathway for its acquisition via custom synthesis, and details essential quality control protocols to ensure the integrity of your research.
The Commercial Landscape: A Scarcity of Off-the-Shelf Options
Initial investigations into the commercial availability of this compound reveal a critical reality: it is not a readily available, off-the-shelf chemical. While the core 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold and its un-protected precursor, 4-amino-5-azaindole, can be sourced from various chemical suppliers, the Boc-protected derivative is conspicuously absent from most major catalogs. This scarcity necessitates a proactive approach for research teams requiring this specific intermediate.
Organizations that specialize in custom chemical synthesis are the most viable route for obtaining this compound. These services offer the flexibility to produce the compound on-demand, to your specified purity and quantity.
The Path to Acquisition: Custom Synthesis Workflow
For research teams opting for custom synthesis, a clear understanding of the process is crucial. The following workflow outlines the typical steps involved in commissioning the synthesis of this compound.
Experimental Protocol:
-
Dissolve 4-amino-5-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, for instance, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Essential Quality Control: Ensuring Compound Identity and Purity
Independent verification of the identity and purity of the custom-synthesized this compound is a critical step before its use in any experimental setting. The following analytical techniques are indispensable for a comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the azaindole core protons, the Boc protecting group (a singlet integrating to 9 protons around 1.5 ppm), and the NH proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbons of the azaindole rings and the Boc group (quaternary carbon around 80 ppm and carbonyl carbon around 153 ppm). |
| HPLC | Determination of purity. | A single major peak with an area percentage corresponding to the specified purity (e.g., >98%). |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₅N₃O₂), typically observed as [M+H]⁺. |
A Certificate of Analysis (CoA) from the custom synthesis provider should include data from these analyses. It is highly recommended that the end-user also performs independent analytical verification.
The Role of this compound in Drug Discovery
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinases. [1][2]The introduction of a Boc-protected amino group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of compound libraries targeting various kinase families. [3][4]The development of potent and selective kinase inhibitors is a cornerstone of modern oncology and immunology research.
Conclusion
While the direct commercial availability of this compound is limited, its strategic importance in drug discovery warrants the investment in custom synthesis. By understanding the procurement landscape, outlining a clear synthetic and quality control strategy, and appreciating its application in medicinal chemistry, research organizations can confidently secure this valuable building block for their innovative therapeutic programs.
References
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A Technical Guide to the Synthesis of 4-(Boc-amino)-5-azaindole: Key Starting Materials and Protocols
Introduction
In the landscape of medicinal chemistry and drug development, the azaindole scaffold stands out as a "privileged structure."[1][2] As a bioisostere of the endogenous indole framework, azaindoles offer unique physicochemical properties, including modulated lipophilicity and the introduction of a hydrogen bond acceptor via the pyridine nitrogen, which can significantly enhance target binding and pharmacokinetic profiles.[2][3] Specifically, 5-azaindole (1H-pyrrolo[3,2-c]pyridine) and its derivatives are integral components in a multitude of therapeutic agents, particularly in the domain of kinase inhibitors for oncology.[1][2][4]
The 4-amino substituted 5-azaindole is a crucial intermediate, providing a key vector for molecular elaboration in structure-activity relationship (SAR) studies.[5] Protecting this amino group, typically with a tert-butoxycarbonyl (Boc) group, is a foundational step in multi-step syntheses. The Boc group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment, making it an indispensable tool for synthetic chemists.[6][]
This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of 4-(Boc-amino)-5-azaindole, designed for researchers, chemists, and drug development professionals. We will dissect a reliable three-step synthetic sequence, explaining the causality behind experimental choices and providing detailed, reproducible protocols.
Overall Synthetic Strategy
The most reliable and frequently employed pathway to this compound begins with the parent 5-azaindole heterocycle. The synthesis follows a classical and logical three-step sequence:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the 5-azaindole core.
-
Reduction: Conversion of the 4-nitro group to the corresponding 4-amino functionality.
-
Boc Protection: Masking of the 4-amino group to yield the final target compound.
This linear approach utilizes well-established and scalable chemical transformations, ensuring high yields and purity.
Caption: High-level overview of the three-step synthesis.
Part 1: Electrophilic Nitration to 4-Nitro-5-azaindole
The initial step involves the regioselective installation of a nitro group onto the 5-azaindole scaffold. This is a classic electrophilic aromatic substitution (EAS) reaction. The pyrrole ring of the azaindole system is electron-rich and thus susceptible to electrophilic attack.
Causality of Experimental Design: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions or degradation of the starting material. Direct nitration of five-membered heterocycles is a well-established method.[8]
Experimental Protocol: Synthesis of 4-Nitro-5-azaindole
This protocol is adapted from standard nitration procedures for related heterocyclic systems.[9][10]
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-azaindole (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until all the starting material has dissolved.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and quench the reaction.
-
Neutralization & Isolation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The precipitated solid is the crude 4-nitro-5-azaindole.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Part 2: Reduction to 4-Amino-5-azaindole
With the nitro group installed, the next crucial step is its reduction to the primary amine. This transformation is fundamental for converting the electron-withdrawing nitro group into a versatile, nucleophilic amino group.
Causality of Experimental Design: Catalytic transfer hydrogenation or direct hydrogenation using hydrogen gas are the methods of choice for this reduction.[11][12] Palladium on carbon (Pd/C) is a highly efficient and clean catalyst for this purpose.[13] This method offers high yields, avoids the use of harsh or stoichiometric metal reductants (like iron or tin), and simplifies product isolation, as the catalyst is a heterogeneous solid that can be easily removed by filtration.[14]
Experimental Protocol: Synthesis of 4-Amino-5-azaindole
-
Setup: To a hydrogenation vessel or a suitable round-bottom flask, add 4-nitro-5-azaindole (1.0 eq) and a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (~10-20 vol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the suspension.
-
Hydrogenation:
-
Method A (H₂ Gas): Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq) or cyclohexene to the mixture and heat gently (e.g., to 40-60 °C).[11]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen to remove any residual hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (e.g., methanol).
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting residue is typically the 4-amino-5-azaindole, which is often of sufficient purity for the next step. If needed, it can be purified by crystallization or silica gel chromatography.
Part 3: Boc Protection to this compound
The final step is the protection of the newly formed 4-amino group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal.[15][16]
Causality of Experimental Design: The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) as the Boc source. A base is required to deprotonate the amine after its initial nucleophilic attack on the Boc anhydride, completing the reaction. While bases like triethylamine can be used, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic aromatic amines.[6]
Caption: Simplified mechanism for Boc protection of an amine.
Experimental Protocol: Synthesis of this compound
-
Preparation: Dissolve 4-amino-5-azaindole (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) to the solution.
-
Base/Catalyst Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq) or N,N-Diisopropylethylamine (DIPEA). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be included to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or saturated NH₄Cl), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of this compound. Yields are representative and may vary based on scale and specific reaction optimization.
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 °C | 1-2 h | 60-80% |
| 2 | Reduction | H₂, 10% Pd/C | Methanol | Room Temp. | 2-12 h | 85-95% |
| 3 | Boc Protection | Boc₂O, DMAP (cat.) | THF / DCM | Room Temp. | 2-24 h | 80-95% |
Conclusion
The three-step synthesis of this compound via nitration, reduction, and subsequent Boc protection represents a robust, scalable, and reproducible route to a highly valuable building block in drug discovery. Each step is based on well-understood chemical principles, ensuring high yields and facilitating straightforward purification. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently produce this key intermediate, enabling the rapid advancement of medicinal chemistry programs targeting a wide array of diseases.
References
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Stauffer, S. R., & Katzenellenbogen, J. A. (2000). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
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Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
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Kumar, S., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]
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Sinha, U., et al. (2006). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Clemo, G. R., & Swan, G. A. (1948). The synthesis of derivatives of 4- and 5-azaindole. Journal of the Chemical Society. Available at: [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Seley, K. L., et al. (2008). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
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C.O., O., et al. (2006). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]
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Wang, C., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. Available at: [Link]
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Szkatula, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1, 3(2H)-diones. Semantic Scholar. Available at: [Link]
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Smith, K., et al. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, C., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. ResearchGate. Available at: [Link]
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A Theoretical and Computational Guide to 4-(Boc-amino)-5-azaindole: Unpacking its Electronic Structure, Reactivity, and Significance in Drug Discovery
Abstract: 4-(Boc-amino)-5-azaindole is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Despite its empirical success, a detailed theoretical understanding of its molecular properties is largely absent from the public scientific literature. This guide provides a comprehensive theoretical framework for researchers, leveraging established computational chemistry principles and extrapolating from studies on the core 5-azaindole scaffold. We will dissect the molecule's conformational landscape, electronic architecture, and predicted reactivity. Furthermore, this document establishes a robust, self-validating protocol for conducting future in silico investigations, enabling a more rational approach to its application in drug design and synthesis.
Introduction: The Rationale for a Theoretical Deep Dive
The 5-azaindole moiety is a well-regarded isostere of indole, incorporated into molecular designs to modulate properties such as solubility, metabolic stability, and target engagement through unique hydrogen bonding capabilities.[3] The addition of a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position creates a key intermediate, poised for further functionalization. While synthetic routes are established, a predictive understanding of the molecule's behavior remains a significant advantage.
Theoretical studies, primarily using Density Functional Theory (DFT), provide invaluable insights that transcend experimental observation alone. They allow us to visualize electron distribution, predict sites of reactivity, understand spectroscopic signatures, and model interactions with biological macromolecules. In the absence of direct published studies on this compound, this guide constructs a foundational understanding by analyzing its constituent parts: the 5-azaindole core and the electronic influence of the 4-(Boc-amino) substituent.
The Electronic Landscape of the 5-Azaindole Core
The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is an aromatic bicyclic system where a pyridine ring is fused to a pyrrole ring. The nitrogen atom in the six-membered ring (at position 5) significantly influences the electronic properties compared to its indole carbocyclic analogue.
-
Electron Distribution: The pyridine nitrogen acts as an electron-withdrawing group (inductive effect), reducing the electron density of the six-membered ring and influencing the five-membered pyrrole ring. This creates a unique dipole moment and modulates the pKa of the pyrrole N-H.
-
Aromaticity and Planarity: Computational studies on related azaindoles confirm the planarity of the bicyclic system, a key feature for its role as a scaffold.[4] X-ray analysis of substituted azaindoles shows that the pyrrole and pyridine rings are essentially coplanar.[4]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In unsubstituted azaindoles, the HOMO is typically distributed across the bicyclic system, with significant density on the pyrrole ring, while the LUMO is more localized on the electron-deficient pyridine portion. This makes the pyrrole ring more susceptible to electrophilic attack and the pyridine ring a target for nucleophiles.
The Perturbing Influence of the 4-(Boc-amino) Substituent
Placing the Boc-amino group at the C4 position introduces significant electronic and steric perturbations to the 5-azaindole core.
Electronic Effects
The nitrogen atom of the amino group is a powerful electron-donating group (EDG) through resonance (+R effect), pushing electron density into the aromatic system. This effect strongly counteracts the inductive withdrawal of the pyridine nitrogen.
-
Activation of the Ring: The EDG at C4 is expected to significantly raise the energy of the HOMO, making the molecule more susceptible to electrophilic aromatic substitution compared to the unsubstituted core. The electron density will be highest at positions ortho and para to the amino group, although the complex electronics of the fused system require computational verification.
-
Modulation of Reactivity: This increased electron density can direct the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts type acylations.
Steric and Conformational Effects
The tert-butyl group of the Boc protecting group is sterically demanding. This bulk has two major consequences:
-
Conformational Restriction: There will be a significant rotational barrier around the C4-N(H)Boc bond. The molecule will likely adopt a preferred conformation to minimize steric clash between the Boc group and the peri-hydrogen at the C3 position of the pyrrole ring. This conformation can be accurately predicted through geometry optimization calculations.
-
Shielding: The Boc group can sterically hinder reactions at the adjacent C3 position and may influence the hydrogen-bonding capabilities of the pyrrole N-H.
The diagram below illustrates the conceptual electronic influence of the substituent on the core.
Caption: Electronic influence of the substituent on the 5-azaindole core.
A Validated Protocol for Theoretical Investigation
To empower researchers to conduct their own detailed analyses, we propose the following robust and widely accepted computational workflow. This protocol is based on methodologies proven effective for similar heterocyclic systems.[4][5][6]
Step-by-Step Computational Workflow
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization without constraints. This will find the lowest energy conformation of the molecule.
-
Methodology: Density Functional Theory (DFT) is the recommended method for its balance of accuracy and computational cost.
-
Functional/Basis Set: A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set .[7] The PBE0 and ωB97X-D functionals are also excellent alternatives that include dispersion corrections, which can be important for capturing non-covalent interactions.[4]
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory.
-
Purpose: This step is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy). It also provides the basis for predicting the molecule's IR and Raman spectra.
-
-
Electronic Property Analysis: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors.
-
Molecular Orbitals: Visualize the HOMO and LUMO to identify regions of electron richness and deficiency, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map plots the electrostatic potential onto the electron density surface, visually identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule.
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the electron distribution on an atom-by-atom basis.
-
The following diagram outlines this proposed experimental workflow.
Sources
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An In-depth Technical Guide to 4-(Boc-amino)-5-azaindole Derivatives and Analogs
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] Among the azaindole isomers, the 5-azaindole core is of particular interest, and its derivatives, especially those with a 4-amino group, have emerged as critical components in the development of targeted therapeutics. This guide provides a comprehensive technical overview of 4-(Boc-amino)-5-azaindole, a key intermediate, and its analogs. We will delve into robust synthetic strategies, derivatization techniques, structure-activity relationships (SAR), and their application in drug discovery, with a focus on kinase inhibitors. Detailed experimental protocols and analytical methodologies are provided to equip researchers with the practical knowledge required for their own discovery programs.
Introduction: The Significance of the 5-Azaindole Scaffold
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole.[1] This seemingly subtle change has profound effects on the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, solubility, and metabolic stability.[1][2] These modifications can be strategically leveraged by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and enhance its binding affinity to biological targets.[1]
While the 7-azaindole isomer is the most frequently utilized in approved drugs like the BRAF inhibitor Vemurafenib, a significant number of 4- and 5-azaindole-containing compounds are progressing through clinical trials, highlighting their growing importance.[2] The 5-azaindole core, in particular, is a valuable scaffold for kinase inhibitors because the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP.[1][3][4] The 4-amino substituent provides a crucial vector for further chemical modification, allowing for the exploration of vast chemical space to optimize potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on this amine is a standard choice in multi-step syntheses, offering stability under various reaction conditions and straightforward removal.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the cornerstone of any drug discovery program. Several routes to substituted 5-azaindoles have been reported, often adapting classical indole syntheses.[5][6] A common and effective strategy involves a multi-step sequence starting from commercially available pyridines.
Representative Synthetic Workflow
The following workflow outlines a common approach to synthesizing the this compound core. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A generalized synthetic workflow for the preparation of the core scaffold.
Detailed Experimental Protocol
Protocol: Synthesis of this compound
-
Step 1: Nitration of 3-Amino-4-chloropyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-salt bath.
-
Slowly add 3-amino-4-chloropyridine portion-wise, maintaining the internal temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until pH 7-8 is reached.
-
The resulting precipitate (3-amino-4-chloro-5-nitropyridine) is collected by filtration, washed with cold water, and dried under vacuum.
-
Scientist's Note: The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. The amino group directs the nitration to the ortho and para positions. The ortho position (C5) is favored in this case.
-
-
Step 2: Boc Protection
-
Dissolve 3-amino-4-chloro-5-nitropyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield tert-butyl (4-chloro-5-nitropyridin-3-yl)carbamate.
-
Scientist's Note: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amino group by the Boc anhydride. This protection is crucial to prevent side reactions in the subsequent cyclization step.
-
-
Step 3: Reductive Cyclization
-
There are several methods for this key step. One common method is the Bartoli indole synthesis or a variation.
-
Alternatively, a transition-metal-catalyzed approach can be employed. For instance, a Suzuki-Miyaura coupling of the protected aminopyridine with a suitable vinylboronate ester, followed by an acid-catalyzed cyclization, can be effective.[5]
-
Another approach is an iron-mediated reductive cyclization. Suspend tert-butyl (4-chloro-5-nitropyridin-3-yl)carbamate and iron powder in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate and purify by column chromatography to obtain this compound.
-
Scientist's Note: The iron in acetic acid reduces the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the adjacent carbon, displacing the chlorine and forming the pyrrole ring of the azaindole.
-
Derivatization Strategies and Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple positions for derivatization to explore SAR and optimize for a specific biological target. After Boc deprotection (typically with trifluoroacetic acid in DCM), the resulting 4-amino-5-azaindole can be functionalized in various ways.
Caption: Key derivatization points on the 4-amino-5-azaindole scaffold.
Key Derivatization Reactions
-
N1-Alkylation/Arylation: The pyrrole nitrogen can be functionalized using standard conditions (e.g., an alkyl halide with a base like sodium hydride or cesium carbonate). This modification can impact solubility and cell permeability.
-
C3-Functionalization: The C3 position is often a key vector for interacting with the specificity pocket of kinases. This can be achieved through halogenation (e.g., with N-iodosuccinimide) followed by cross-coupling reactions like Suzuki or Sonogashira couplings.
-
C4-Amine Acylation/Sulfonylation: The primary amino group (after Boc deprotection) is a versatile handle for forming amides, sulfonamides, ureas, and carbamates. These groups often form critical hydrogen bond interactions with the target protein.
Application as Kinase Inhibitors
The azaindole framework is particularly well-suited for designing kinase inhibitors.[1][4] Kinases are a major class of drug targets, and their dysregulation is implicated in cancer and inflammatory diseases.[7] Azaindole-based compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[8]
A study on p21-activated kinase-1 (PAK1) inhibitors demonstrated the value of replacing an indole scaffold with a 4-azaindole core.[9] The resulting analog showed equipotent PAK1 inhibition but with improved physicochemical properties, such as lower lipophilicity and enhanced aqueous solubility, which translated to better pharmacokinetic profiles.[9]
| Analog Class | Target Kinase | Key SAR Observations | Reference |
| 4-Azaindoles | p21-activated kinase-1 (PAK1) | Replacement of indole with 4-azaindole improved physicochemical properties without loss of potency. | [9] |
| 5-Azaindoles | Janus Kinase 2 (JAK2) | The azaindole moiety forms two hydrogen bonds with the hinge region (Leu932, Glu930). | [1] |
| 4-Amino-5-azaindoles | Factor VIIa | The 4-amino group serves as a replacement for an amidino-benzimidazole group, leading to potent and selective analogs. | [10] |
| 7-Azaindoles | Glucokinase (Allosteric Activators) | Identified as a novel bidentate anchor point for allosteric activators. | [11][12] |
Analytical and Quality Control
Ensuring the identity and purity of synthesized compounds is paramount. A standard panel of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the expected structure, showing the correct chemical shifts, coupling constants, and integration for all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A standard method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid or formic acid. Purity is typically assessed by the peak area at a specific UV wavelength (e.g., 254 nm). A purity of >95% is generally required for biological screening.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutics. Their utility as bioisosteres for indoles, coupled with their favorable physicochemical properties and versatile synthetic handles, makes them highly attractive for medicinal chemistry campaigns.[2][13] The strategic placement of the pyridine nitrogen in the 5-position provides a key interaction point for numerous targets, particularly kinases. As our understanding of kinase biology and structure-based drug design continues to evolve, we can anticipate that novel 5-azaindole analogs will continue to populate the drug development pipeline, offering new hope for treating a range of human diseases.[13]
References
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Bollini, M., & Casalnuovo, M. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19965. [Link]
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ResearchGate. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
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Motati, D. R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(22), 115830. [Link]
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Sall, D. J., et al. (2006). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4570. [Link]
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Li, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296. [Link]
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Lee, J. H., & Kim, S. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current Medicinal Chemistry, 21(15), 1724-1738. [Link]
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Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3747. [Link]
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Paczal, A., et al. (2016). Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(2), 687-706. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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Paczal, A., et al. (2016). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(2), 687-706. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. [Link]
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Nielsen, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3356. [Link]
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Amanote Research. (n.d.). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]
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Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Link]
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The Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azaindole scaffold, a bioisosteric analog of indole, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive analysis of the biological significance of this versatile heterocyclic system. We will explore the fundamental physicochemical properties that underpin its utility, with a primary focus on its instrumental role in the design of potent and selective kinase inhibitors. By dissecting its mechanism of action, examining its presence in FDA-approved drugs, and providing detailed experimental methodologies, this document serves as a technical resource for professionals engaged in the pursuit of novel therapeutics. The strategic introduction of a nitrogen atom into the indole framework modulates electronic and steric properties, enhancing target binding affinity, improving physicochemical characteristics, and creating new intellectual property opportunities.[3][4]
The Azaindole Core: Physicochemical and Structural Foundations
The term "azaindole," or pyrrolopyridine, refers to a class of bicyclic heteroaromatic compounds where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This seemingly simple substitution has profound implications for the molecule's properties and its utility in drug design.
The Four Isomers: A Question of Position
There are four primary positional isomers of azaindole, defined by the location of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1][3] Each isomer possesses a unique electronic distribution and hydrogen bonding capability, which medicinal chemists can strategically leverage to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.[2][4] While all isomers have found applications, the 7-azaindole isomer has emerged as particularly dominant, especially in the field of kinase inhibition.[2][5]
The Bioisosteric Rationale: Improving Upon Nature's Blueprint
The power of the azaindole scaffold lies in its role as a bioisostere for the naturally ubiquitous indole and purine systems.[2][3][6] This structural mimicry allows azaindole-containing molecules to interact with a vast array of biological targets.[1] The key advantage stems from the introduced pyridine nitrogen, which acts as a hydrogen bond acceptor—a feature absent in the parent indole ring. This additional interaction point can significantly increase binding affinity and potency.[3][7] Furthermore, the nitrogen atom can improve aqueous solubility and modulate the molecule's acid-dissociation constant (pKa), often leading to superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their indole counterparts.[2][8]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the calculated differences in key physicochemical properties between the parent indole scaffold and its most medicinally prominent isomer, 7-azaindole.
| Property | Indole | 7-Azaindole | Rationale for Significance in Drug Design |
| Hydrogen Bonding | 1 Donor (N-H) | 1 Donor (N-H), 1 Acceptor (N7) | The additional acceptor at N7 is crucial for forming stronger, often bidentate, interactions with protein targets, enhancing binding affinity.[7][9] |
| Aqueous Solubility | Generally Lower | Generally Higher | Improved solubility is critical for oral bioavailability, formulation development, and achieving effective concentrations at the target site.[7] |
| Polar Surface Area | Lower | Higher | A higher polar surface area can contribute to better solubility and membrane permeability characteristics.[5] |
| Dipole Moment | Lower | Higher | The increased polarity can influence interactions with biological macromolecules and improve solubility.[5] |
The Cornerstone of Kinase Inhibition: The 7-Azaindole Hinge-Binding Motif
The human kinome, comprising over 500 protein kinases, is one of the most critical target families for drug discovery, particularly in oncology.[6] The 7-azaindole scaffold has proven to be an exceptionally effective motif for designing kinase inhibitors that compete with adenosine triphosphate (ATP).[3][6]
Mechanism of Action: A Superior ATP Mimic
The majority of kinase inhibitors function by occupying the ATP-binding site.[9] A crucial interaction within this site occurs with the "hinge region," a flexible backbone segment connecting the N- and C-lobes of the kinase.[7] The 7-azaindole scaffold is a masterful mimic of the adenine portion of ATP, capable of forming highly stable interactions with this hinge region.[3]
The Bidentate Hydrogen Bond: The Key to High-Affinity Binding
The true genius of the 7-azaindole scaffold in this context is its ability to form a bidentate (two-point) hydrogen bond with the kinase hinge.[9][10] The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[3] This dual interaction anchors the inhibitor firmly in the ATP pocket, leading to high potency and, often, impressive selectivity.[7] This is a significant advantage over the indole scaffold, which can only provide a single hydrogen bond donor.
Mandatory Visualization: Kinase Hinge Interaction
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Case Study: Vemurafenib (Zelboraf®) and the Power of FBDD
The story of Vemurafenib is a textbook example of the successful application of the 7-azaindole scaffold. Discovered through Fragment-Based Drug Discovery (FBDD), the simple 7-azaindole core was identified as a hit that binds to the ATP site of protein kinases.[3][9] Through structure-based design, this initial fragment was elaborated upon, leading to the development of Vemurafenib, a potent and selective inhibitor of the B-RAFV600E mutant kinase.[9] The 7-azaindole core of Vemurafenib forms the critical bidentate hydrogen bond with the hinge region of B-RAF, anchoring the drug in place.[3] This drug was approved by the FDA for the treatment of melanoma, validating the immense potential of this scaffold.[9]
Data Presentation: Potency of Azaindole-Based Kinase Inhibitors
| Drug | Primary Target | Disease Indication | IC₅₀ |
| Vemurafenib | B-RAFV600E | Melanoma | 13 nM[3] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor | 13 nM[11] |
| GSK1070916 | Aurora B/C | Oncology (Investigational) | ~3.5 nM (Aurora B)[2] |
Beyond Kinase Inhibition: The Versatility of the Azaindole Scaffold
While its impact on kinase inhibition is profound, the biological significance of the azaindole scaffold is not limited to this target class. Its versatility is demonstrated by its incorporation into drugs targeting other protein families and a wide range of diseases.
-
Bcl-2 Inhibition: Venetoclax (Venclexta®), an approved drug for certain types of leukemia, features a 7-azaindole moiety. It functions as a BH3-mimetic, inhibiting the anti-apoptotic protein Bcl-2.[3]
-
Antiviral Activity: Azaindole derivatives have been investigated as potent inhibitors of viral targets, including HIV-1 integrase.[3]
-
Broad Biological Activity: The scaffold has been shown to possess a wide spectrum of biological activities, including anti-angiogenic, anti-inflammatory, and neuroprotective properties, with derivatives being investigated for Alzheimer's disease, asthma, and as CCR2 antagonists.[12][13][14]
Experimental Protocols and Methodologies
To translate the conceptual advantages of the azaindole scaffold into tangible results, robust and reproducible experimental methods are essential.
Experimental Protocol: Synthesis of a Substituted 7-Azaindole via Suzuki Cross-Coupling
This protocol describes a common and reliable method for functionalizing the azaindole core, a key step in building structure-activity relationships (SAR). The Suzuki cross-coupling is a powerful C-C bond-forming reaction.[15]
Objective: To synthesize 4-phenyl-7-azaindole from 4-bromo-7-azaindole.
Materials:
-
4-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the Schlenk flask with a condenser and ensure the system is free of oxygen and moisture by purging with nitrogen or argon for 15 minutes.
-
Reagent Addition: To the flask, add 4-bromo-7-azaindole, phenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of anhydrous dioxane. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous dioxane and degassed water to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-phenyl-7-azaindole.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the Suzuki cross-coupling synthesis of 4-phenyl-7-azaindole.
Conclusion and Future Perspectives
The azaindole scaffold, particularly the 7-azaindole isomer, has unequivocally earned its status as a privileged motif in drug discovery.[4][7] Its unique ability to act as a superior bioisostere for indole and purine, combined with its exceptional capacity for high-affinity binding to targets like protein kinases, has made it a cornerstone of modern medicinal chemistry.[3][7] The success of approved drugs like Vemurafenib and Venetoclax provides definitive validation of its therapeutic potential.
The future for the azaindole scaffold remains bright. Continued exploration of its various isomers, the development of novel and more efficient synthetic methodologies, and its application to new and challenging biological targets will undoubtedly yield the next generation of innovative medicines for treating cancer, infectious diseases, and other critical human ailments.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(Boc-amino)-5-azaindole Derivatives
Abstract
The 4-amino-5-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and pharmacologically active agents. Its functionalization is critical for developing structure-activity relationships (SAR) and discovering novel therapeutics. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties. This document provides a comprehensive technical guide for researchers, offering detailed protocols, mechanistic insights, and field-proven strategies for the successful execution of Suzuki coupling reactions on N-Boc protected 4-amino-5-azaindole substrates.
Introduction: The Strategic Importance of the 5-Azaindole Core
The 5-azaindole ring system is a bioisostere of indole, where a nitrogen atom replaces the C-5 carbon. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacological profiles. Specifically, the 4-amino-5-azaindole framework is a key component in a variety of kinase inhibitors targeting signaling pathways implicated in oncology and autoimmune diseases.[1]
The Suzuki-Miyaura coupling is the cornerstone of strategies aimed at elaborating this core.[2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for rapidly generating molecular diversity.[3][4] This guide explains the causality behind protocol choices to empower researchers to not only replicate but also rationally troubleshoot and adapt these powerful reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is fundamental to troubleshooting and optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The presence of nitrogen-rich heterocycles, such as azaindoles, can sometimes complicate this cycle by coordinating to the palladium center, potentially inhibiting the catalyst.[7][8][9] The use of the Boc (tert-butyloxycarbonyl) protecting group on the 4-amino position mitigates potential side reactions and improves solubility, while the choice of appropriate ligands is crucial to maintain catalytic activity.
Optimized Protocol: Suzuki Coupling of 4-(Boc-amino)-5-halo-5-azaindole
This protocol provides a robust starting point for coupling arylboronic acids with a halogenated 4-(Boc-amino)-5-azaindole. The choice of halide (I > Br >> Cl) dictates reactivity, with bromides often providing a good balance of stability and reactivity.
Materials and Reagents
-
Substrate: 4-(Boc-amino)-5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Coupling Partner: Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2–5 mol%) or XPhos Pd G3 (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating mantle or oil bath, standard glassware for workup and chromatography.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-(Boc-amino)-5-bromo-5-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst oxidation and boronic acid homocoupling.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst ([Pd(dppf)Cl₂], 3 mol%).
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane:Water, 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent. Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing between the organic and aqueous layers.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4–16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Comparative Analysis of Reaction Conditions
The optimal conditions for Suzuki coupling can vary significantly based on the specific substrates. The following table summarizes representative conditions reported for the coupling of 4-amino-azaindole derivatives, providing a valuable reference for methods development.
| Azaindole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | - | [11] |
| 4-Bromo-1-SO₂Ph-7-azaindole | N-ethylindazole boronate | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 85 | 81 | [12] |
| 5-Iodo-N-Boc-4-azaindole | Arylboronic acids | Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 5-49 | [12] |
| 4-Chloro-7-azaindole | Various arylboronic acids | Pd(OAc)₂/P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 90 | High | [3] |
| 3-Chloroindazole (unprotected) | 3-Fluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | [7] |
SEM = (2-(trimethylsilyl)ethoxy)methyl; DME = 1,2-Dimethoxyethane
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and strategies to overcome them.
-
Issue 1: Low or No Yield
-
Causality: The most common culprits are an inactive catalyst or the presence of oxygen. The Pd(0) species is the active catalyst and is readily oxidized.[10]
-
Solution:
-
Ensure Inertness: Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.
-
Reagent Purity: Verify the purity of the boronic acid, as they can degrade over time via protodeboronation.
-
-
-
Issue 2: Protodeboronation of the Boronic Acid
-
Causality: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by strong bases, high temperatures, and the presence of water, particularly with electron-rich or heteroaryl boronic acids.[10]
-
Solution:
-
Milder Base: Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like potassium fluoride (KF) or K₂CO₃.
-
Anhydrous Conditions: While often less efficient, running the reaction under strictly anhydrous conditions with a base like KF can suppress this pathway.
-
Use Boronate Esters: Boronic acid pinacol esters (BPin) are generally more stable towards protodeboronation than the corresponding boronic acids.
-
-
-
Issue 3: Homocoupling of Boronic Acid
-
Causality: The formation of a biaryl product (Ar²-Ar²) from the boronic acid is typically an oxygen-mediated process.
-
Solution: This is almost always solved by rigorously excluding oxygen from the reaction system through proper degassing and maintaining a strict inert atmosphere.[10]
-
-
Issue 4: Catalyst Inhibition by the Azaindole
-
Causality: The pyridine nitrogen of the azaindole core can coordinate to the palladium center, leading to catalytically inactive species. While less of an issue than with unprotected N-H azoles, it can still slow the reaction.[7]
-
Solution:
-
Bulky Ligands: Employ catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃). These ligands promote the desired reductive elimination step and can sterically hinder the coordination of the heterocycle to the metal center.[3][4]
-
Protecting Group: Ensure the pyrrole nitrogen is protected (e.g., with Boc or SEM), as the free N-H is significantly more problematic. For unprotected azaindoles, specialized conditions are often required.[7][9]
-
-
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective and adaptable method for the synthesis of 4-(Boc-amino)-5-aryl-5-azaindoles. Success hinges on a sound understanding of the reaction mechanism and the critical role of each component. By carefully selecting the catalyst, base, and solvent system, and by maintaining a rigorously inert atmosphere, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for achieving high yields and purity, accelerating the pace of discovery in drug development and related fields.
References
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-
Catarzi, D., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Zhang, L., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(1), 139-146. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Bells, S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(7), 689-701. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(18), 4149-4160. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
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Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1669. [Link]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (Source available via general academic search)
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]
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ResearchGate. (2016). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
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Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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Juhl, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(21), 7434. [Link]
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ResearchGate. (2023). Base-Free Selective Deaminative Suzuki Coupling of Heterocyclic Azaindole and Picolinaldehyde-Based Scaffolds. [Link]
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Riu, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10321-10331. [Link]
-
Elkamass, I. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals, 16(10), 1475. [Link]
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Beilstein Journals. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
El-Ghozlani, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2824-2834. [Link]
-
González-Zamora, E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4124. [Link]
-
ResearchGate. (2015). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5032. [Link]
-
Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3365-3378. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-(Boc-amino)-5-azaindole
Introduction
The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds, including kinase inhibitors.[1] The introduction of an amino group at the 4-position of this scaffold provides a critical vector for further molecular elaboration. However, the synthesis of amino-azaindoles can be challenging, often requiring harsh conditions such as high-temperature nucleophilic aromatic substitution (SNAr) reactions that suffer from limited substrate scope and moderate yields.[2][3]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[4][5] This methodology offers a powerful and versatile route to aromatic amines under relatively mild conditions with excellent functional group tolerance. This document provides a detailed technical guide for the synthesis of 4-(Boc-amino)-5-azaindole from a 4-halo-5-azaindole precursor, leveraging a modern palladium catalyst system. The protocols and insights are intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
The Underlying Chemistry: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl (pseudo)halide and an amine. The currently accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the 4-halo-5-azaindole. This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[8]
-
Amine Coordination & Deprotonation : The amine nucleophile (in this case, tert-butyl carbamate) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination : This is the final, product-forming step. The amido group and the azaindole moiety couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]
The efficiency of this cycle is critically dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Key Reagent Selection & Rationale
The success of the synthesis hinges on the judicious selection of the catalyst system and reaction conditions. Each component plays a crucial role in achieving high yield and purity.
| Component | Example(s) | Role & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) species, often by the phosphine ligand.[8] Using well-defined palladium precatalysts can lead to more consistent results.[3] |
| Ligand | Xantphos, RuPhos, XPhos | Bulky, electron-rich biaryl phosphine ligands are essential. They promote the formation of a monoligated, highly reactive L₁Pd(0) species, facilitate the rate-limiting oxidative addition step, and accelerate the final reductive elimination.[9][10] Xantphos is a robust choice for coupling with nitrogen heterocycles.[2][11] |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | The base deprotonates the tert-butyl carbamate, increasing its nucleophilicity. The choice of base can significantly impact the reaction rate and outcome. Carbonates like Cs₂CO₃ are often effective and milder than alkoxides, which can be incompatible with sensitive functional groups.[2][5] |
| Solvent | 1,4-Dioxane, Toluene | Aprotic, non-polar, or weakly polar solvents are typically used. 1,4-Dioxane is widely employed due to its ability to dissolve a broad range of organic substrates and its suitable boiling point for these reactions.[2][12] |
| Amine Source | tert-Butyl Carbamate | This reagent serves as the direct source for the Boc-protected amino group, streamlining the synthesis by avoiding a separate protection step after amination. |
| Substrate | 4-Bromo-5-azaindole | The bromo-substituted heterocycle offers a good balance of reactivity and stability, making it an excellent starting material for cross-coupling.[8] |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a 1.0 mmol scale.
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine ligands can be air-sensitive; handle under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Bromo-5-azaindole | 198.04 | 198 | 1.0 | 1.0 |
| tert-Butyl Carbamate | 117.15 | 141 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 46 | 0.05 | 0.05 (5 mol%) |
| Xantphos | 578.68 | 87 | 0.15 | 0.15 (15 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 | 1.4 | 1.4 |
| 1,4-Dioxane (anhydrous) | - | 5.0 mL | - | - |
Equipment
-
10 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Magnetic stirrer/hot plate with oil bath
-
Inert gas (Argon or Nitrogen) line with manifold
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Place the magnetic stir bar into the Schlenk flask. Add 4-bromo-5-azaindole (198 mg, 1.0 mmol), tert-butyl carbamate (141 mg, 1.2 mmol), cesium carbonate (456 mg, 1.4 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (87 mg, 0.15 mmol) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford this compound as a solid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is run under a strictly inert atmosphere. Use fresh, high-quality palladium precatalyst and ligand. Consider using a different palladium precatalyst/ligand combination, such as a RuPhos-based system.[3] |
| Insufficiently strong base | For less reactive substrates, a stronger base like NaOtBu or LiHMDS may be required. However, screen carefully as this can affect functional group tolerance.[3][5] | |
| Side Product Formation | N-H arylation of azaindole | The azaindole N-H is acidic and can compete in the coupling. Using a strong base like LiHMDS can deprotonate both the amine and the azaindole, potentially minimizing this side reaction.[3] |
| Ligand decomposition | Ensure the reaction temperature does not significantly exceed the recommended range. | |
| Inconsistent Yields | Impurities in starting materials | Purify starting materials (4-bromo-5-azaindole) before use. Ensure the solvent is anhydrous. |
| Scale-up issues | Reactions that work well on a small scale may require re-optimization for larger scales. Inconsistent results on a larger scale have been reported for similar systems.[2] Consider adjusting catalyst loading or reaction time. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides an efficient, reliable, and modular method for the synthesis of this compound. By carefully selecting the palladium source, ligand, and base, this transformation can be achieved in high yields under relatively mild conditions. This protocol serves as a robust starting point for researchers, enabling access to a valuable building block for the discovery and development of novel therapeutics.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Reddy, D. et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddy, D. et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. Available at: [Link]
-
Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
NROChemistry (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Martins, A. M. et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]
-
Reddy, D. et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Semantic Scholar. Available at: [Link]
-
Martins, A. M. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
White, P. B. et al. (2016). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Available at: [Link]
-
Yum, E. K. et al. (2004). Synthesis of Tetracyclic 5-Azaindole Analogues by Palladium-Catalyzed Sequential Annulation. LookChem. Available at: [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available at: [Link]
-
Henderson, J. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]
-
Henderson, J. L. et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed - NIH. Available at: [Link]
-
Henderson, J. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
Martins, A. M. et al. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Routier, S. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Clemo, G. R. & Swan, G. A. (1948). 49. The synthesis of derivatives of 4- and 5-azaindole. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of azaindoles. Available at: [Link]
-
Jeanty, M. et al. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]
-
Chen, G. et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Integration of 4-(Boc-amino)-5-azaindole in Solid-Phase Synthesis
Introduction: The Strategic Value of Azaindoles in Modern Drug Discovery
Azaindoles, bioisosteric analogues of indoles, have emerged as privileged scaffolds in medicinal chemistry. The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly enhance binding affinity, modulate physicochemical properties such as solubility, and create novel intellectual property space.[1] The 5-azaindole core, in particular, is a key component in a variety of targeted therapeutics.
The incorporation of functionalized azaindole moieties into peptides and small molecules via solid-phase synthesis offers a powerful strategy for rapidly generating libraries of novel compounds for drug screening. This guide provides a detailed framework and field-proven protocols for the successful solid-phase synthesis of molecules containing the 4-(Boc-amino)-5-azaindole scaffold. As this building block is not a canonical amino acid, we will first detail the synthesis of a derivative suitable for standard solid-phase peptide synthesis (SPPS), namely this compound-1-acetic acid.
Part 1: Synthesis of the Requisite Building Block: this compound-1-acetic acid
To be incorporated into a growing peptide chain using standard amide bond formation, the this compound core must possess a carboxylic acid functionality. The most straightforward approach is the N-alkylation of the pyrrole nitrogen with an acetic acid moiety.
Causality Behind the Synthetic Strategy
The pyrrole nitrogen of the azaindole is nucleophilic and can be selectively alkylated under basic conditions. We utilize a two-step procedure: N-alkylation with an ethyl ester of a haloacetic acid, followed by saponification to yield the free carboxylic acid. This method is robust and prevents side reactions on the Boc-protected amine and the pyridine ring.
Caption: Proposed synthesis of the SPPS-ready building block.
Experimental Protocol: Synthesis of this compound-1-acetic acid
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0°C.
-
Add ethyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl this compound-1-acetate.
-
-
Saponification:
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired this compound-1-acetic acid.
-
Part 2: Solid-Phase Synthesis Protocol using Boc/Bzl Strategy
This section details the incorporation of this compound-1-acetic acid into a peptide sequence on a solid support using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | 0.8-1.2 mmol/g | Standard Supplier |
| Boc-Amino Acids | SPPS Grade | Standard Supplier |
| This compound-1-acetic acid | As Synthesized | - |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | SPPS Grade | Standard Supplier |
| HOBt (Hydroxybenzotriazole) | SPPS Grade | Standard Supplier |
| Anhydrous Hydrogen Fluoride (HF) | ≥99.9% | Specialty Gas Supplier |
| Anisole | Reagent Grade | Standard Supplier |
General Workflow for Solid-Phase Synthesis
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Caption: The iterative cycle of Boc-SPPS.
Step-by-Step Experimental Protocols
Step 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
-
Resin Swelling: Swell Merrifield resin (1.0 g) in DCM (10-15 mL) for 1 hour in a solid-phase reaction vessel.
-
Cesium Salt Formation: Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 eq relative to resin capacity) in ethanol/water. Adjust the pH to 7.0 with 2M Cs₂CO₃ and evaporate to dryness.[2]
-
Attachment: Add the Boc-amino acid cesium salt in DMF (10 mL) to the swollen resin. Heat the mixture at 50°C overnight.
-
Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DCM for 30 minutes. Wash thoroughly with DCM.
Step 2: Iterative Peptide Chain Elongation
For each cycle of amino acid addition, perform the following steps:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for 2 minutes (pre-wash).
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[2][3]
-
Expert Insight: The tert-butyl cations generated during deprotection can alkylate sensitive residues like Tryptophan or Methionine. If these are present, add a scavenger like 0.5% dithioethane (DTE) to the TFA solution.[2]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
-
-
Neutralization:
-
The N-terminal amine is now protonated as a trifluoroacetate salt. It must be neutralized to the free amine before coupling.
-
Treat the resin with 10% DIPEA in DCM (10 mL/g of resin) for 2 x 2 minutes.[4]
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq) with HBTU (2.9 eq) and HOBt (3.0 eq) in DMF for 5-10 minutes. Add DIPEA (6.0 eq).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Trustworthiness Check: Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Step 3: Incorporation of this compound-1-acetic acid
This step follows the same general procedure as a standard amino acid coupling, with special attention to the unique properties of the azaindole moiety.
-
Pre-activation and Coupling:
-
Dissolve this compound-1-acetic acid (2.0 eq) in DMF. Add HBTU (1.9 eq) and HOBt (2.0 eq).
-
Add DIPEA (4.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin-bound peptide with a free N-terminus.
-
Agitate for 2-4 hours. The bulkier nature of this building block may require a longer coupling time.
-
Expert Insight: The pyridine nitrogen in the 5-azaindole ring is weakly basic and could potentially interfere with the coupling reaction. Using an in-situ neutralization/coupling protocol with HATU can be more efficient.[4] Alternatively, ensuring thorough neutralization in the previous step is critical.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Part 3: Final Cleavage and Deprotection
The final step involves cleaving the synthesized molecule from the solid support and removing all side-chain protecting groups (e.g., Benzyl esters, Tosyl groups). This is achieved with strong acids.
Causality of Cleavage Cocktail Selection
Strong acids like anhydrous HF or TFMSA are required to cleave the benzyl-based linkers and side-chain protecting groups used in Boc/Bzl chemistry.[4][5] During this process, highly reactive carbocations are generated from the resin and protecting groups. These cations can irreversibly modify nucleophilic residues, particularly the indole ring of Tryptophan. The azaindole ring is also susceptible to such electrophilic attack. Therefore, a "cocktail" of scavengers is essential to quench these reactive species. Anisole is a classic scavenger used to protect Tryptophan and Tyrosine residues.
Experimental Protocol: High-HF Cleavage
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus made of HF-resistant materials (e.g., Kel-F). This procedure must only be performed by trained personnel in a properly equipped facility.
-
Resin Preparation:
-
Ensure the N-terminal Boc group is removed as the final deprotection step of the synthesis.
-
Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.
-
-
Cleavage:
-
Place the dried peptide-resin (~250 mg) in the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and a scavenger mixture (e.g., 1.0 mL of anisole).
-
Cool the vessel to -5 to 0°C in a dry ice/isopropanol bath.
-
Condense anhydrous HF (approx. 10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Remove the HF under a stream of nitrogen.
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers and cleaved organic byproducts.
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS) to confirm purity and identity.
-
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 12(23), 5584-5587. [Link]
-
bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. [Link]
-
Erckes, V., Streuli, A., Rendueles, L. C., Krämer, S. D., & Steuer, C. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1163. [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of the 4-(Boc-amino)-5-azaindole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-(Boc-amino)-5-azaindole Scaffold - A Privileged Motif in Medicinal Chemistry
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) framework is a bioisostere of indole that has garnered significant attention in drug discovery.[1][2] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties, hydrogen bonding capacity, and metabolic stability of the parent indole, offering a powerful tool for medicinal chemists to optimize lead compounds.[3] In particular, the 4-amino-5-azaindole core has been identified as a key pharmacophore in various therapeutic areas, including as potent inhibitors of Factor VIIa.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino moiety serves a dual purpose: it modulates the reactivity of the azaindole system and allows for late-stage diversification. This guide provides a detailed overview of the key strategies for the functionalization of the this compound core, offering experimentally grounded protocols and insights into the underlying chemical principles.
Core Reactivity and Strategic Considerations
The electronic landscape of the this compound core is complex. The pyridine nitrogen atom acts as an electron-withdrawing group, rendering the six-membered ring electron-deficient. Conversely, the pyrrole ring is electron-rich and generally more susceptible to electrophilic attack. The Boc-protected amino group at the C4 position is a moderate electron-donating group, which influences the reactivity of both rings.
The primary sites for functionalization on the this compound core are the C3 position of the pyrrole ring and the C6 and C7 positions of the pyridine ring. The C3 position is the most nucleophilic carbon and is readily targeted by electrophiles. Functionalization of the pyridine ring is more challenging and typically requires harsher conditions or pre-functionalized starting materials.
Part 1: Electrophilic Halogenation - Gateway to Diversification
Introducing a halogen atom, typically bromine, at the C3 position is a cornerstone strategy for the subsequent functionalization of the this compound core. The C3-halogenated intermediate serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale
Electrophilic halogenation of indoles and azaindoles proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring attacks the electrophilic halogen species, forming a resonance-stabilized cationic intermediate (a Wheland intermediate), which then loses a proton to restore aromaticity. The C3 position is the most electronically favored site for this attack.[5]
Experimental Protocol: C3-Bromination of this compound
This protocol details the regioselective bromination of this compound using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NBS (1.05 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-4-(Boc-amino)-5-azaindole.
| Reagent/Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent to prevent side reactions with NBS. |
| Temperature | 0 °C | Controls the reactivity of NBS and minimizes the formation of di-brominated byproducts. |
| Stoichiometry | Slight excess of NBS (1.05 eq) | Ensures complete consumption of the starting material. |
| Work-up | Sodium thiosulfate quench | Reduces any remaining NBS. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the C3-bromo-4-(Boc-amino)-5-azaindole in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties, respectively.
Suzuki-Miyaura Coupling: Synthesis of C3-Aryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and a halide.[6]
Experimental Protocol: C3-Arylation via Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-4-(Boc-amino)-5-azaindole
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-bromo-4-(Boc-amino)-5-azaindole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a stir bar.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and 2 M aqueous sodium carbonate solution (e.g., in a 4:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes, or alternatively, heat at 90-100 °C in an oil bath overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. Other catalysts like PdCl₂(dppf) can also be used. |
| Base | Na₂CO₃ (aq) | Essential for the transmetalation step in the catalytic cycle. |
| Solvent System | Dioxane/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Heating | Microwave or conventional | Microwave heating can significantly reduce reaction times. |
Sonogashira Coupling: Synthesis of C3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7]
Experimental Protocol: C3-Alkynylation via Sonogashira Coupling
Materials:
-
3-Bromo-4-(Boc-amino)-5-azaindole
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add 3-bromo-4-(Boc-amino)-5-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Stir the reaction at room temperature or gently heat to 40-50 °C until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The palladium catalyst facilitates the main coupling, while the copper co-catalyst is crucial for the activation of the alkyne. |
| Base | Triethylamine | Acts as both a base and a solvent. |
| Temperature | Room temperature to 50 °C | Generally mild conditions are sufficient. |
Part 3: Directed ortho-Metalation (DoM) - A Regioselective C-H Functionalization Strategy
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[2][4] The Boc-amino group at C4 can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base.
Experimental Protocol: C3-Iodination via DoM
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Anhydrous THF
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Part 4: Boc Group Manipulation
The Boc group can be readily removed under acidic conditions to liberate the free 4-amino group, which can then be further functionalized (e.g., via acylation, alkylation, or sulfonylation).
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected 4-amino-5-azaindole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer, concentrate, and purify if necessary.
Conclusion
The this compound core is a versatile scaffold that allows for a wide range of chemical modifications. By employing a strategic combination of electrophilic halogenation, palladium-catalyzed cross-coupling, and directed ortho-metalation, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful functionalization of this important heterocyclic motif.
References
-
Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. Available at: [Link]
-
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Yadav, V., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(23), 6635-6663. Available at: [Link]
-
Ismail, H. M., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 8, 869. Available at: [Link]
-
Salim, S. D., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(42), 7208-7232. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933. Available at: [Link]
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Pacheco-Benítez, S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available at: [Link]
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Pinto, D. J., et al. (2006). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4570. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Available at: [Link]
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Myers, A. G. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
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Application Note & Protocol: A Robust, Scalable Synthesis of 4-(Boc-amino)-5-azaindole for Pharmaceutical Development
Introduction: The Strategic Importance of 4-(Boc-amino)-5-azaindole
The azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous approved therapeutic agents and clinical candidates.[1][2] Specifically, 4-amino-5-azaindole (also known as 4-amino-1H-pyrrolo[2,3-b]pyridine) serves as a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases.[3] The Boc-protected derivative, this compound, is a key intermediate that enables regioselective functionalization at other positions of the heterocyclic core.
However, transitioning from lab-scale discovery synthesis to a robust, multi-kilogram manufacturing process presents significant challenges. These include ensuring high yield and purity, minimizing the use of hazardous or costly reagents, and developing a process that is both safe and environmentally sustainable. This document provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound, designed for implementation in process chemistry and drug development laboratories.
Synthetic Strategy & Rationale
The most direct and scalable approach for producing this compound is the direct N-Boc protection of commercially available 4-amino-5-azaindole. This one-step transformation is highly efficient and avoids complex, multi-step sequences that are often difficult to scale.[4][5]
Reaction Scheme:
Caption: Boc-protection of 4-amino-5-azaindole.
Process Rationale:
-
Reagent Selection: Di-tert-butyl dicarbonate ((Boc)₂O) is the ideal Boc-protection reagent for scale-up due to its high reactivity, commercial availability, and the benign nature of its byproducts (tert-butanol and CO₂).[4][5]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is used in catalytic amounts to accelerate the reaction. While effective, its use should be minimized on scale due to toxicity and cost.
-
Solvent Choice: Tetrahydrofuran (THF) is selected as the reaction solvent for its excellent ability to dissolve both the starting material and the (Boc)₂O, facilitating a homogeneous reaction mixture. Its relatively low boiling point also simplifies removal during work-up.
-
Work-up and Purification: The protocol employs a non-chromatographic purification method—crystallization—which is crucial for large-scale manufacturing to ensure efficiency and cost-effectiveness.[6]
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | M.W. | Quantity | Moles (eq.) | Supplier |
| 4-Amino-5-azaindole | >98% | 133.15 | 100.0 g | 0.751 mol (1.0) | Commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | >97% | 218.25 | 181.4 g | 0.831 mol (1.1) | Commercial |
| 4-Dimethylaminopyridine (DMAP) | >99% | 122.17 | 4.6 g | 0.0375 mol (0.05) | Commercial |
| Tetrahydrofuran (THF) | Anhydrous | 72.11 | 1.0 L | - | Commercial |
| Methyl tert-butyl ether (MTBE) | ACS | 88.15 | 1.5 L | - | Commercial |
| n-Heptane | ACS | 100.21 | 500 mL | - | Commercial |
Equipment:
-
5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel (500 mL).
-
Heating/cooling mantle.
-
Large Buchner funnel and filter flask.
-
Vacuum oven.
Step-by-Step Procedure
-
Reaction Setup:
-
Charge the 5 L reaction vessel with 4-amino-5-azaindole (100.0 g) and DMAP (4.6 g).
-
Add anhydrous THF (1.0 L) to the flask.
-
Begin stirring under a nitrogen atmosphere until all solids are dissolved. Cool the mixture to 0-5 °C using an ice bath.
-
-
Reagent Addition:
-
Dissolve di-tert-butyl dicarbonate (181.4 g) in anhydrous THF (200 mL) and charge this solution to the addition funnel.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Process Rationale: Slow addition is critical to control the reaction exotherm and prevent potential side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
In-Process Control (IPC): A typical TLC system is 50% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting material. The reaction is considered complete when <1% of the starting material remains by HPLC analysis.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add MTBE (1.0 L) to the concentrated mixture and stir for 30 minutes. This will precipitate the product.
-
Filter the resulting slurry through a Buchner funnel and wash the filter cake with cold MTBE (2 x 250 mL).
-
Process Rationale: The use of MTBE as an anti-solvent provides an efficient, non-chromatographic method for isolating the crude product with good initial purity.[6]
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean 3 L flask.
-
Add a minimal amount of hot MTBE (~500-700 mL) until the solid dissolves completely.
-
Slowly add n-heptane (~500 mL) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to maximize crystal formation.
-
Filter the purified product, wash the cake with cold heptane (200 mL), and dry in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Results
-
Yield: 155 - 165 g (88 - 94%)
-
Appearance: White to off-white crystalline solid
-
Purity (HPLC): >99.0%
Process Safety and Hazard Analysis
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.
-
DMAP: Highly toxic. Use with extreme caution and appropriate PPE.
-
THF/MTBE: Highly flammable solvents. Ensure all operations are performed away from ignition sources in a grounded apparatus.
-
Exotherm: The reaction is exothermic. Controlled addition and cooling are essential to maintain temperature control. A thermal risk analysis using a reaction calorimeter (RC1) is recommended before scaling beyond this level.[7]
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Specification |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 234.1 [M+H]⁺ |
| HPLC Purity | ≥ 99.0% (Area %) |
| Melting Point | ~150-154 °C |
Process Workflow Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient (Boc)₂O; Inactive DMAP; Low temperature. | Add an additional 0.05 eq of (Boc)₂O and stir for another 4-6 hours. Verify the quality of reagents. |
| Low Yield | Product loss during transfers; Inefficient precipitation or crystallization. | Ensure efficient scraping of flasks. Optimize anti-solvent volumes and cooling times for precipitation/crystallization. |
| Oily Product | Residual solvent (THF); Impurities. | Ensure product is thoroughly dried under vacuum. Re-slurry in heptane to induce solidification and remove non-polar impurities. |
| Purity <99% | Incomplete reaction; Side-product formation. | Re-run the recrystallization step. If impurities persist, a silica plug filtration may be required, though this is less ideal for scale-up. |
References
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Jiang, Y., et al. (2023). Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development. Organic Process Research & Development, 27(11), 2045-2056. Retrieved from [Link]
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Booth, R. J., & Hodges, J. C. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of the American Chemical Society, 120(16), 4125-4126. Retrieved from [Link]
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Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. Advances in Heterocyclic Chemistry, 140, 67–123. Retrieved from [Link]
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Siddiqui, Z. N., & Khan, K. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(1), 333-339. Retrieved from [Link]
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Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(30), 5325-5328. Retrieved from [Link]
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Pack, S. K., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][4][7][8]triazines. Organic Process Research & Development, 28(7). Retrieved from [Link]
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Reddy, K. S., et al. (2016). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Organic Preparations and Procedures International, 48(6), 481-490. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Gemo, A., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 11(18), 7114-7123. Retrieved from [Link]
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Wang, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
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Al-Tel, T. H. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
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Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Retrieved from [Link]
-
Seela, F., & Winkeler, H. D. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 45(18), 3575-3578. Retrieved from [Link]
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Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta, 105(2), e202100231. Retrieved from [Link]
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Arumugasamy, J., et al. (2002). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 1-4. Retrieved from [Link]
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Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. Retrieved from [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 21(41), 8345-8355. Retrieved from [Link]
-
Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(3), 896-939. Retrieved from [Link]
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Mastering the Purification of 4-(Boc-amino)-5-azaindole: An Application Guide for Medicinal Chemists
Introduction: The Critical Role of Purity for a Privileged Scaffold
4-(Boc-amino)-5-azaindole stands as a pivotal building block in contemporary drug discovery. As a bioisostere of both indole and purine, the azaindole scaffold is frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position is instrumental in synthetic strategies, enabling regioselective modifications on the azaindole core.[4] However, the success of subsequent synthetic steps and the ultimate biological activity and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of this intermediate.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this compound. We will move beyond simple procedural lists to offer a decision-making framework for selecting and optimizing purification techniques, ensuring researchers can consistently obtain material of the highest quality.
Understanding the Molecule: Physicochemical Properties Guiding Purification
A successful purification strategy is built upon a fundamental understanding of the target molecule's properties. This compound possesses a unique combination of structural features that dictate its behavior during separation.
-
Azaindole Core: The fusion of a pyridine and a pyrrole ring creates a moderately polar, aromatic system capable of hydrogen bonding via the pyrrole N-H and the pyridine nitrogen.[1]
-
Boc-Amino Group: The bulky, lipophilic tert-butyl group of the Boc moiety significantly increases the molecule's non-polar character compared to the parent amine. The carbamate linkage itself adds polarity.
-
Overall Polarity: The molecule exhibits moderate polarity, making it amenable to normal-phase chromatography. It is generally soluble in polar organic solvents like methanol, ethyl acetate (EtOAc), and dichloromethane (DCM), but sparingly soluble in non-polar solvents like hexanes.[1][5]
Anticipating the Challenge: Common Impurities in Synthesis
The purification strategy must be robust enough to separate the desired product from a range of potential impurities that may arise during its synthesis. Common synthetic routes to azaindoles can introduce specific contaminants.[6][7]
-
Unreacted Starting Materials: Residual 4-amino-5-azaindole or other precursors.
-
Excess Reagents: Di-tert-butyl dicarbonate (Boc₂O) is a frequent impurity. While much of it can be removed during aqueous workup, some may persist.[8]
-
Side-Products: Over-acylation (e.g., protection of the pyrrole nitrogen) can occur.[9] Additionally, reactions involving halogenated pyridines may lead to dehalogenated byproducts.[10]
-
Oligomeric Materials: Complex, high-molecular-weight impurities can sometimes form under certain reaction conditions.
Primary Purification Strategy: Flash Column Chromatography
For most applications, flash column chromatography is the workhorse method for the initial, bulk purification of crude this compound. The moderate polarity of the compound allows for effective separation on silica gel.
Protocol 1: Silica Gel Flash Chromatography
This protocol is designed for the purification of a crude reaction mixture following an aqueous workup.
Rationale for Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography. Its acidic surface can interact with the basic pyridine nitrogen, but for a Boc-protected amine, this interaction is usually not problematic and provides good separation.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a versatile and effective eluent system. Hexanes, a non-polar solvent, will elute non-polar impurities first. Gradually increasing the concentration of the more polar ethyl acetate will then elute the product, followed by more polar impurities.[11] The gradient approach ensures good separation while minimizing run time and solvent consumption.
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add silica gel (approximately 2-3 times the mass of the crude material) to this solution.
-
Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better resolution.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by mass).
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes).
-
-
Elution:
-
Carefully load the prepared sample onto the top of the packed column.
-
Begin elution with the initial mobile phase (e.g., 10-20% EtOAc in hexanes).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 20% to 60% EtOAc in hexanes. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Collect fractions and monitor their composition by TLC, visualizing with a UV lamp (254 nm).
-
-
Product Isolation:
Diagram: Flash Chromatography Workflow
Caption: Workflow for purifying this compound via flash chromatography.
Secondary Purification Strategy: Crystallization
Often, even after chromatography, the product may be an amorphous solid or a persistent oil.[12] Crystallization is a powerful technique to achieve the highest level of purity and to obtain a stable, crystalline solid, which is highly desirable for characterization and downstream applications.[13][14]
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is suitable for material that is either post-chromatography or of moderate initial purity.
Rationale for Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[15] For a molecule of moderate polarity like this compound, a mixed solvent system, such as ethyl acetate/hexanes or acetone/hexanes, is often effective.[15] The product is dissolved in a minimal amount of the "good" solvent (EtOAc, acetone) at high temperature, and then the "poor" solvent (hexanes) is added to induce crystallization upon cooling.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
In separate small vials, test the solubility of a small amount of the compound in various solvents (e.g., ethyl acetate, acetone, isopropanol, hexanes, toluene) at room and elevated temperatures.
-
Identify a suitable solvent pair: one in which the compound is very soluble ("good" solvent) and one in which it is poorly soluble ("poor" solvent).
-
-
Recrystallization Procedure:
-
Place the purified material in a clean Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., in a water bath) with stirring until the solid is completely dissolved.
-
While the solution is still warm, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
For maximum recovery, the flask can then be placed in an ice bath or refrigerator for a period of time.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Diagram: Recrystallization Logic
Caption: Decision-making and process flow for recrystallization.
Data Summary and Purity Verification
After purification, it is essential to confirm the purity of the this compound. Techniques like HPLC and TLC are standard for this analysis.[16]
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Flash Chromatography | Silica Gel | Gradient: 10% to 70% Ethyl Acetate in Hexanes | Bulk primary purification of crude product. |
| Recrystallization | N/A | Ethyl Acetate / Hexanes or Acetone / Hexanes | Final purification and isolation of crystalline solid. |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 40-50% Ethyl Acetate in Hexanes | Reaction monitoring and fraction analysis. |
| HPLC Analysis | C18 Reverse Phase | Gradient: Acetonitrile / Water (with 0.1% TFA) | Quantitative purity assessment of the final product. |
Conclusion
The purification of this compound is a critical step that underpins its successful use in medicinal chemistry. By leveraging a systematic approach that combines flash column chromatography for bulk separation and crystallization for final polishing, researchers can consistently obtain this key intermediate in high purity. Understanding the physicochemical properties of the molecule and anticipating potential impurities are paramount to developing a robust and efficient purification strategy. The protocols and rationale presented in this guide provide a solid foundation for achieving the quality standards required for advanced drug discovery programs.
References
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- Product is dissolved in Boc. How can I crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate.
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- 4-AMINO-5-AZAINDOLE. (n.d.). Echemi.
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- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- 1-Boc-5-Aminoindole. (n.d.). CymitQuimica.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
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- How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate.
- Potent 4-amino-5-azaindole factor VIIa inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (n.d.). Benchchem.
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). IntechOpen.
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- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2022). Molecules.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Trade Science Inc.
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Application Notes and Protocols: 4-(Boc-amino)-5-azaindole in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Azaindole Scaffold in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] This approach hinges on screening collections of low molecular weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[2] These initial "hits" then serve as starting points for optimization into potent drug candidates.[1] Within the vast chemical space available for fragment libraries, the azaindole scaffold has been recognized as a "privileged structure," contributing to the generation of new therapeutic agents.[3][4]
Azaindoles, which are bioisosteres of indoles and purines, offer a unique combination of structural rigidity and hydrogen bonding capabilities that are highly advantageous in medicinal chemistry.[3][4][5] The introduction of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as solubility, pKa, and lipophilicity, while also providing an additional hydrogen bond acceptor.[3][4] This is particularly relevant for targeting ATP-binding sites in kinases, where the azaindole's nitrogen atoms can mimic the hydrogen bonding pattern of the natural substrate, ATP.[5][6][7]
This application note provides a detailed guide to the use of 4-(tert-butoxycarbonyl-amino)-5-azaindole as a strategic fragment in FBDD campaigns. We will explore its physicochemical properties, provide detailed protocols for its application in primary biophysical screening assays, and illustrate its utility as a versatile building block for hit-to-lead optimization.
The Fragment: 4-(Boc-amino)-5-azaindole - A Profile
This compound is a derivative of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) where the amino group at position 4 is protected with a tert-butoxycarbonyl (Boc) group. This specific substitution pattern offers several advantages for FBDD.
Key Physicochemical Properties and Rationale for Use:
| Property | Value (Calculated/Typical) | Significance in FBDD |
| Molecular Weight | ~233 g/mol | Complies with the "Rule of Three" for fragments (MW < 300 Da), ensuring efficient exploration of chemical space.[2] |
| XLogP3 | ~1.5 - 2.0 | An optimal lipophilicity that balances aqueous solubility with membrane permeability and binding affinity. |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | The pyrrole nitrogen acts as a crucial hydrogen bond donor, often interacting with the hinge region of kinases.[6][8] |
| Hydrogen Bond Acceptors | 4 (pyridine N, Boc carbonyl O x2) | The pyridine nitrogen and the Boc carbonyl oxygens provide multiple points for hydrogen bond acceptance, enhancing binding promiscuity and potential for optimization.[7] |
| Topological Polar Surface Area (TPSA) | ~67 Ų | Contributes to good solubility and potential for cell permeability. |
| Synthetic Tractability | Boc protecting group | The Boc group allows for facile deprotection and subsequent derivatization of the 4-amino position, providing a clear "growth vector" for hit-to-lead optimization.[1] |
The combination of a well-defined hydrogen bonding pattern, optimal physicochemical properties, and a readily accessible synthetic handle makes this compound a high-value fragment for screening against a variety of targets, particularly protein kinases.
Protocols for Primary Fragment Screening
Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[9] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods for primary fragment screening.[10][11][12]
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor surface in real-time, allowing for the detection of binding events.[12][13][14]
Objective: To identify if this compound binds to a target protein immobilized on an SPR sensor chip.
Materials:
-
Target protein of high purity (>95%)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
SPR instrument (e.g., Biacore™ system)[15]
-
Sensor Chip CM5[15]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ or PBS-P+ with 1-5% DMSO)[15]
-
Regeneration solution (if required, e.g., low pH glycine or high salt)
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the carboxymethylated dextran surface of the Sensor Chip CM5 with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface to achieve a desired immobilization level (e.g., 8,000-12,000 Response Units for fragment screening).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[14]
-
-
Fragment Solution Preparation:
-
Binding Analysis:
-
Inject the prepared fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[13]
-
Use a short contact time (e.g., 30-60 seconds) followed by a dissociation phase (e.g., 60-120 seconds).[13]
-
Inject a running buffer blank periodically for double referencing.
-
If the sensor surface requires it, inject the regeneration solution between cycles to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank injections from the target flow cell data.
-
A positive, concentration-dependent increase in the response signal indicates binding.
-
For a confirmed hit, the binding response should be steady-state and exhibit a rectangular shape, characteristic of fast on/off kinetics typical for fragments.
-
Calculate the equilibrium dissociation constant (KD) by fitting the steady-state response levels against the fragment concentrations.
-
Protocol 2: Primary Screening using Ligand-Observed NMR
Ligand-observed NMR methods are powerful for fragment screening as they can detect weak binding and provide information about the binding site.[10][16] WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) is a particularly sensitive experiment for this purpose.[17][18]
Objective: To identify if this compound binds to a target protein using the WaterLOGSY NMR experiment.
Materials:
-
Target protein (typically 5-20 µM final concentration) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 90% H₂O/10% D₂O).
-
This compound stock solution (e.g., 10 mM in d6-DMSO).
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.[17]
-
NMR tubes.
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): this compound (e.g., 200 µM final concentration) in NMR buffer.
-
Sample B (Protein): this compound (200 µM) and the target protein (e.g., 10 µM) in the same NMR buffer.
-
-
Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference.
-
-
NMR Experiment Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for both samples to confirm the presence and integrity of the fragment.
-
Set up the WaterLOGSY experiment on the spectrometer. A typical pulse sequence selectively irradiates the water resonance.
-
Acquire WaterLOGSY spectra for both Sample A and Sample B. Key parameters include the mixing time (typically 1-2 seconds) and appropriate water suppression.
-
-
Data Analysis:
-
Principle: In the WaterLOGSY experiment, magnetization is transferred from bulk water to molecules. For small, non-binding fragments (Sample A), this transfer results in positive NOE signals. For fragments that bind to a large protein (Sample B), the magnetization transfer pathway changes, resulting in negative NOE signals.[17][18]
-
Interpretation:
-
In the spectrum for Sample A, the resonances for this compound should appear as positive peaks.
-
In the spectrum for Sample B, if the fragment binds to the protein, its resonances will flip and appear as negative peaks.
-
The observation of a sign change from positive (or very weak) in the absence of protein to negative in the presence of protein is a strong indication of binding.[18]
-
-
Protocol 3: Hit-to-Lead Optimization - A Synthetic Example
Once this compound is identified as a hit, the next step is to improve its potency and selectivity through chemical modification. The 4-amino group serves as an excellent vector for "fragment growing".[1] A common strategy is to deprotect the Boc group and perform an acylation or amination to introduce new chemical moieties that can form additional interactions with the target.
Objective: To synthesize an amide derivative of 4-amino-5-azaindole as a first step in a hit-to-lead campaign.
Reaction Scheme: Boc Deprotection followed by Amide Coupling
Step 1: Boc Deprotection
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or a DCM/methanol mixture).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-5-azaindole.
-
Step 2: Amide Coupling
-
Procedure:
-
Dissolve the 4-amino-5-azaindole (1.0 eq) from Step 1 in a dry aprotic solvent such as DCM or THF.
-
Add a base, such as pyridine or triethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (R-COCl, 1.1 eq). The choice of 'R' group would be guided by structural data from X-ray crystallography or computational modeling to probe nearby pockets in the protein's binding site.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(5-azaindol-4-yl)amide derivative.
-
This protocol provides a foundational method for exploring the structure-activity relationship (SAR) around the 4-amino position, a critical step in transforming a millimolar fragment hit into a potent, nanomolar lead compound.[9][19]
Conclusion
This compound is a highly valuable fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties and versatile synthetic handles provide a robust starting point for identifying novel chemical matter. The protocols outlined in this application note offer a practical framework for researchers to employ this fragment in primary screening using industry-standard biophysical methods and to initiate subsequent hit-to-lead optimization efforts. The strategic application of such privileged fragments is a cornerstone of modern medicinal chemistry, accelerating the discovery of new therapeutics.[3][4]
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]
-
Methods for fragments screening using surface plasmon resonance. SpringerLink. [Link]
-
Screening and analysis of fragments using Biacore systems. Cytiva. [Link]
-
Fragment screening by ligand observed nmr. Bruker. [Link]
-
SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Infectious Diseases. [Link]
-
1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Visualized Experiments. [Link]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry. [Link]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science. [Link]
-
1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. White Rose Research Online. [Link]
-
Ligand screening with NMR. Northwestern University IMSERC. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI. [Link]
-
Calculated physicochemical properties of Boc-deprotected. ResearchGate. [Link]
-
Biophysical Assays. Ichor Life Sciences. [Link]
-
Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]
-
Biophysical Assays. Charles River Laboratories. [Link]
-
Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Biophysical Assays: Overview. ICE Bioscience. [Link]
-
Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
-
Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
The synthesis of derivatives of 4- and 5-azaindole. Journal of the Chemical Society. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. [Link]
-
Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
5-Aminoindole, N1-BOC protected. PubChem. [Link]
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- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
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- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: C-N Cross-Coupling Reactions with 4-(Boc-amino)-5-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful C-N cross-coupling of 4-(Boc-amino)-5-azaindole with a variety of nitrogen-containing nucleophiles. The 5-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is critical for the development of novel therapeutics.[1] This document delves into the mechanistic underpinnings of the Buchwald-Hartwig amination, discusses the critical parameters for reaction optimization, and provides a step-by-step protocol for a representative cross-coupling reaction. The information presented herein is intended to enable researchers to confidently and efficiently synthesize a diverse range of N-arylated 5-azaindole derivatives.
Introduction: The Significance of this compound in Drug Discovery
The 4-amino-5-azaindole core is a key pharmacophore found in a multitude of biologically active molecules, including potent kinase inhibitors.[2] The substitution of a carbon atom with a nitrogen atom in the indole ring system alters the electronic properties and introduces a hydrogen bond acceptor, which can significantly impact a compound's physicochemical and biological properties.[3] The Boc-protecting group on the 4-amino substituent serves to modulate reactivity and solubility, and its facile removal under acidic conditions provides a versatile handle for further synthetic transformations.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and general method for the formation of aryl-nitrogen bonds.[4][5] These reactions offer significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a milder and more functional-group-tolerant approach to a wider range of aryl amines.[4][6] This guide will focus on the practical application of this technology to the derivatization of this compound.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing C-N cross-coupling reactions. The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst and proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
Caption: Figure 2: Experimental Workflow for C-N Cross-Coupling.
Reagents and Materials
-
Halogenated this compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas (nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add the halogenated this compound, the palladium precursor, the ligand, and the base.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas (repeat three times). Add the anhydrous solvent, followed by the amine nucleophile via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated this compound.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Data Presentation: Representative Reaction Conditions
The following table summarizes a set of hypothetical starting conditions for the C-N cross-coupling of 4-(Boc-amino)-5-bromo-azaindole with morpholine.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (2.0) | Toluene | 90 | 8 | 78 |
| 3 | RuPhos-Pd-G3 (5) | - | K₃PO₄ (3.0) | 2-MeTHF | 100 | 16 | 92 |
Table 1: Example conditions for the amination of 4-(Boc-amino)-5-bromo-azaindole. Yields are hypothetical and for illustrative purposes.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand or base, or using a more active palladium precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The unprotected N-H of the azaindole can sometimes compete in the coupling reaction. [3]If N-arylation of the azaindole ring is observed, protection of this position may be necessary. However, recent advances have shown that selective C-N coupling of unprotected halo-azaindoles is achievable with the right choice of catalyst system. [8][9]* Electron-Rich Substrates: The this compound is an electron-rich heteroaromatic system. C-N coupling with such substrates can sometimes be challenging. [10]The use of electron-rich, sterically hindered ligands is often crucial to promote the desired reactivity. [11]
Conclusion
The C-N cross-coupling of this compound is a versatile and powerful tool for the synthesis of novel and diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the ligand and base—researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important transformation in the laboratory.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed, 12(20), 4438-4441. Available at: [Link]
-
Krska, S. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 254-261. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1444–1453. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. Nature. Available at: [Link]
-
Schulz, T., et al. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 347(1), 33-55. Available at: [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemistry – An Asian Journal, 7(10), 2224-2241. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3177-3187. Available at: [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19363. Available at: [Link]
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 21(1), 1-2. Available at: [Link]
-
Campeau, L.-C., & Fagnou, K. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1058-1068. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]
-
State-of-the-art of C–heteroatom coupling a, Canonical low-valent... - ResearchGate. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. ResearchGate. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Semantic Scholar. Available at: [Link]
-
Corcé, V., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3723–3728. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Boc-amino)-5-azaindole
Welcome to the technical support center for the synthesis of 4-(tert-butoxycarbonylamino)-5-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of 4-(Boc-amino)-5-azaindole.
Question 1: My Boc-protection of 4-amino-5-azaindole is sluggish or incomplete, resulting in low yields. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete reactions are a common hurdle in the Boc protection of heteroaromatic amines. Several factors can contribute to this issue, primarily related to reaction conditions and reagent stoichiometry.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution | Experimental Protocol |
| Insufficient Base | The reaction requires a base to deprotonate the amino group, enhancing its nucleophilicity. Inadequate base can lead to a slow or stalled reaction. | Use a slight excess of a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For substrates prone to side reactions, a milder base like sodium bicarbonate can be used, though it may require longer reaction times. | 1. Dissolve 4-amino-5-azaindole in an appropriate solvent (e.g., THF, DCM). 2. Add 1.2-1.5 equivalents of triethylamine. 3. Stir for 10-15 minutes at room temperature before adding Boc anhydride. |
| Inadequate Reagent Stoichiometry | While a 1:1 molar ratio of the amine to di-tert-butyl dicarbonate ((Boc)₂O) is theoretically sufficient, in practice, a slight excess of the Boc anhydride is often necessary to drive the reaction to completion.[1] | Increase the stoichiometry of (Boc)₂O to 1.1-1.3 equivalents relative to the 4-amino-5-azaindole. | 1. After the addition of base, add 1.1-1.3 equivalents of (Boc)₂O dropwise as a solution in the reaction solvent. 2. Monitor the reaction progress by TLC or LC-MS. |
| Low Reaction Temperature | While the reaction is often performed at room temperature, some less reactive amines may require gentle heating to achieve a reasonable reaction rate. | Gently warm the reaction mixture to 30-40 °C. Avoid excessive heating, which can lead to the decomposition of (Boc)₂O and potential side reactions. | 1. Set up the reaction at room temperature. 2. If the reaction is slow, gently heat the mixture using a water bath to 30-40 °C. 3. Monitor the reaction closely. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of the starting materials and the reaction rate. | Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used and are good starting points.[2] If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF). | 1. Ensure complete dissolution of 4-amino-5-azaindole before adding the reagents. 2. If using DMF, be mindful that its high boiling point can complicate product isolation. |
Workflow for Optimizing Boc Protection:
Caption: Troubleshooting workflow for incomplete Boc protection.
Question 2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most likely high molecular weight byproduct is the di-Boc protected 4-amino-5-azaindole, where a second Boc group is attached to the pyrrole nitrogen of the azaindole ring. While the exocyclic amino group is more nucleophilic, over-protection can occur under forcing conditions.
Mechanism of Di-Boc Formation:
The formation of the di-Boc byproduct is favored by an excess of (Boc)₂O and prolonged reaction times, especially in the presence of a strong base.
Prevention Strategies:
-
Control Stoichiometry: Use a minimal excess of (Boc)₂O (1.05-1.1 equivalents).
-
Controlled Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to avoid localized high concentrations.
-
Milder Base: Consider using a weaker base like sodium bicarbonate.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.
Visualizing Mono- vs. Di-Boc Protection:
Caption: Desired mono-Boc protection versus the di-Boc side reaction.
Question 3: During the acidic deprotection of this compound, I am getting multiple products and a colored reaction mixture. What is causing this and how can I obtain a clean product?
Answer:
The acidic deprotection of the Boc group generates a highly reactive tert-butyl cation.[3][] This carbocation can act as an alkylating agent, leading to side reactions with nucleophilic sites on your molecule, particularly the electron-rich azaindole ring system. This can result in a complex mixture of products and the formation of colored impurities.
Primary Side Reaction: Alkylation of the Azaindole Ring
The tert-butyl cation can attack the electron-rich pyrrole ring of the 5-azaindole, leading to the formation of tert-butylated byproducts.
Mitigation Strategy: Use of Scavengers
To prevent this side reaction, it is crucial to include a "scavenger" in the deprotection mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause unwanted alkylation.[5][6]
| Recommended Scavengers | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | A common and effective scavenger. |
| Thioanisole | 5-10% (v/v) | Particularly useful for sulfur-containing substrates, but also effective in this context. |
| Triethylsilane (TES) | 2-5 equivalents | A reducing scavenger that can also help prevent other side reactions. |
| Water | ~5% (v/v) | Can act as a scavenger, but may not be sufficient on its own. |
Optimized Deprotection Protocol:
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane).
-
Add the chosen scavenger (e.g., anisole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% in DCM).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and co-evaporate with a solvent like toluene to remove excess TFA.
-
Purify the resulting amine salt by recrystallization or chromatography.
Deprotection Pathway and Side Reaction:
Caption: Role of a scavenger in preventing alkylation during Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most common and commercially available starting material is 4-amino-5-azaindole. Ensure the purity of the starting material, as impurities can carry through the synthesis and complicate purification.
Q2: Can I use other bases besides triethylamine for the Boc protection?
A2: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) are suitable. Inorganic bases such as sodium bicarbonate or potassium carbonate can also be used, often in a biphasic system or in a polar solvent like DMF, but may require longer reaction times.
Q3: How do I effectively purify the final this compound product?
A3: The primary impurities to remove are unreacted 4-amino-5-azaindole and any di-Boc byproduct.
-
Flash Column Chromatography: This is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is typically successful. The polarity difference between the starting material, product, and di-Boc byproduct allows for good separation.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
Q4: Is the Boc group on this compound stable to basic conditions?
A4: Yes, the Boc group is generally stable to a wide range of basic and nucleophilic conditions, which is one of its key advantages as a protecting group.[7][8] This allows for subsequent reactions on other parts of the molecule without affecting the Boc-protected amine.
Q5: Are there alternative methods for Boc deprotection that are milder than strong acids?
A5: While acidic cleavage is the most common method, other options exist for substrates that are highly acid-sensitive.
-
Thermal Deprotection: Heating the Boc-protected compound in a high-boiling solvent like toluene or xylenes can induce thermal cleavage of the Boc group.[3]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate Boc removal under milder conditions than strong Brønsted acids.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9780470053485]
- Li, P.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2020, 24 (1), 101-108. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7000000/]
- Han, C.; et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev.2017, 21 (5), 747-751. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00060]
- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. [URL: https://www.benchchem.com/blog/common-side-reactions-with-boc-protected-amino-acids-and-how-to-avoid-them/]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-and-resources/organic-synthesis-reactions/amine-protection-deprotection.html]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/boc-deprotection-reagent-guide.pdf]
- BOC Sciences. BOC-amino acids. [URL: https://www.bocsci.com/boc-amino-acids.html]
- Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [URL: https://www.derpharmachemica.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [URL: https://www.reddit.com/r/Chempros/comments/t2r8i7/advice_on_nboc_deprotection_in_the_presence_of/]
- ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [URL: https://www.researchgate.
- BenchChem. Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. [URL: https://www.benchchem.com/blog/identifying-and-removing-impurities-from-boc-d-4-aminomethylpheboc-synthesis/]
- Reddit. Why is boc stable to hydrolysis under basic conditions? [URL: https://www.reddit.com/r/OrganicChemistry/comments/zlb333/why_is_boc_stable_to_hydrolysis_under_basic/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-(Boc-amino)-5-azaindole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(Boc-amino)-5-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The 5-azaindole core is a privileged scaffold in medicinal chemistry, but its inherent electronic properties and the presence of multiple nitrogen atoms can present unique challenges in palladium-catalyzed cross-coupling reactions.[1][2][3]
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve robust, high-yielding, and scalable results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often pointing to problems with catalyst activity or the reaction environment.
Probable Cause 1: Catalyst Poisoning or Inhibition. The 5-azaindole scaffold contains two nitrogen atoms (the pyrrole NH and the pyridine nitrogen) that can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5][6] The Boc-amino group, while protecting the amine, does not eliminate this issue.
-
Expert Recommendation:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos , XPhos , or RuPhos .[1][7] These ligands form highly active, sterically shielded palladium complexes that accelerate the rate-determining oxidative addition and resist coordination by the substrate's nitrogen atoms.[7][8]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1] These pre-catalysts ensure efficient and reproducible generation of the active catalytic species.
-
Probable Cause 2: Ineffective Base or Solvent System. The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] The choice of solvent affects the solubility of all components and the efficacy of the base.
-
Expert Recommendation:
-
Base Selection: A moderately strong inorganic base is typically required. Finely ground potassium phosphate (K₃PO₄) is an excellent starting point, as it has good efficacy and is less likely to cause Boc-group cleavage compared to stronger bases like NaOH or KOH.[1][11][12] Cesium carbonate (Cs₂CO₃) is another powerful option, particularly for difficult couplings.[13][14]
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.[15] Mixtures like 1,4-dioxane/water or toluene/water (typically in ratios from 4:1 to 10:1) are effective.[1][16] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[17] For substrates with poor solubility, consider solvents like n-butanol or DMF.[18][19]
-
Probable Cause 3: Inadequate Degassing. Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black and promote side reactions like boronic acid homocoupling.[15][20]
-
Expert Recommendation:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere. This involves evacuating and backfilling the reaction flask with Argon or Nitrogen (3 cycles) before adding the catalyst and temperature-sensitive reagents.
-
Question 2: I'm observing significant amounts of a byproduct that appears to be my starting boronic acid without the boron group (protodeboronation). Why is this happening?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile.[11][21]
Probable Cause 1: Unstable Boronic Acid. Certain boronic acids, especially heteroaromatic ones (like pyridyl boronic acids) or those with electron-withdrawing groups, are prone to decomposition.[15][16][21]
-
Expert Recommendation:
-
Use Boronic Esters: If protodeboronation is severe, switch from the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate ester.[15][21] These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[21]
-
Check Boronic Acid Quality: Ensure the boronic acid is pure and dry. Over time, boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Probable Cause 2: Reaction Conditions are Too Harsh. High temperatures and overly strong bases can accelerate the rate of protodeboronation.[11]
-
Expert Recommendation:
-
Lower the Temperature: If using a highly active catalyst system (e.g., an XPhos-based pre-catalyst), you can often run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[1][11]
-
Use a Milder Base: Switch to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which can suppress this side reaction in some systems.[10][11][19]
-
Question 3: My desired product is formed, but it's contaminated with a significant amount of homocoupled boronic acid (biaryl byproduct). How can I prevent this?
Homocoupling of the boronic acid is another common side reaction, often driven by the presence of Pd(II) species and oxygen.[15][20]
Probable Cause 1: Inefficient Reduction of Pd(II) to Pd(0). If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) can be slow or incomplete. During this process, Pd(II) can catalyze the homocoupling of two boronic acid molecules.[15]
-
Expert Recommendation:
-
Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern pre-catalyst that cleanly generates the active Pd(0)L species. This minimizes the concentration of problematic Pd(II) in the early stages of the reaction.
-
Probable Cause 2: Presence of Oxygen. As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which then promotes homocoupling.[15]
-
Expert Recommendation:
-
Improve Degassing: Revisit your degassing procedure. Even small amounts of residual oxygen can have a significant impact. Ensure all reagents and solvents are handled under a strict inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions?
For a new Suzuki coupling with this compound, a robust starting point is crucial. The following table outlines a well-vetted set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | 4-(Boc-amino)-5-halo-azaindole | 1.0 equiv |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equiv |
| Catalyst | XPhos Pd G3 | 1 - 3 mol% |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 5:1 ratio, 0.1 M concentration |
| Temperature | 80 - 100 °C | A good balance for reactivity without excessive decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
Q2: How should I set up the reaction step-by-step?
A systematic and careful setup is key to reproducibility.
Caption: A step-by-step workflow for setting up the Suzuki coupling reaction.
Q3: The reaction works, but the yield is inconsistent. What could be the cause?
Inconsistency often points to subtle variations in reagent quality or reaction setup.
-
Moisture Content: The amount of water can be critical. While some water is necessary, too much or too little can affect reproducibility. Using a co-solvent system with a defined amount of water is better than relying on "anhydrous" solvents which may contain variable trace amounts.
-
Base Quality: The physical state of the base matters. Use a fresh bottle of base and ensure it is finely powdered for consistent dissolution and reactivity.[17]
-
Boronic Acid Quality: As mentioned, the purity and hydration state of the boronic acid can vary between batches. If possible, test a new batch on a small scale first.
Q4: Can I use a different halogen on my azaindole?
Yes, and the choice of halogen affects reactivity. The general order of reactivity for the oxidative addition step is I > Br > Cl .[22][23]
-
Iodo-azaindole: Most reactive, allowing for milder conditions (lower temperature, lower catalyst loading).
-
Bromo-azaindole: A good balance of reactivity and stability. Often the most practical choice.
-
Chloro-azaindole: Least reactive. Will likely require a more active catalyst system (e.g., with a Buchwald ligand), higher temperatures, and potentially a stronger base to achieve good conversion.[7][22][23]
Q5: What is the underlying mechanism, and why is it challenging for azaindoles?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The primary challenge with this compound is interference at the "Oxidative Addition" and "Transmetalation" steps. The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) species, forming off-cycle, inactive complexes that stall the reaction.[4][5] The use of bulky, electron-rich ligands helps to create a sterically hindered environment around the palladium, which disfavors this non-productive coordination and promotes the desired catalytic turnover.[7]
References
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
(PDF) N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction - ResearchGate. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes - JACS. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - JACS. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. Available at: [Link]
-
Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design - Sci-Hub. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles - MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ACS Omega. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions - Organometallics. Available at: [Link]
-
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation - ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Sci-Hub. Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design / Chemistry – A European Journal, 2008 [sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in Boc Protecting Group Removal from Azaindoles
Welcome to the technical support center for scientists and researchers navigating the complexities of N-Boc deprotection in azaindole chemistry. The tert-butyloxycarbonyl (Boc) group is a cornerstone of nitrogen protection in organic synthesis, valued for its stability and predictable reactivity. However, its removal from the azaindole scaffold—a privileged pharmacophore in drug discovery—presents unique challenges that can impede synthetic progress.
This guide is structured to provide both foundational understanding and actionable solutions. It moves from the core chemical principles governing these difficulties to a practical troubleshooting guide for when reactions go awry, followed by detailed protocols and a comparative overview of available methods.
Section 1: The Underpinning Chemistry - Why is Azaindole Boc Deprotection Challenging?
Q1: What makes the azaindole ring system particularly sensitive during Boc deprotection?
A1: The difficulty arises from the electronic interplay between the pyrrole and pyridine rings. The pyridine nitrogen acts as an electron-withdrawing group, which reduces the electron density of the entire bicyclic system.[1] This electronic deficiency makes the azaindole nucleus, particularly the pyrrole ring, susceptible to degradation, rearrangement, or other side reactions under the strongly acidic conditions typically used for Boc removal, such as neat trifluoroacetic acid (TFA).[2]
Q2: What is the primary mechanism of acid-catalyzed Boc deprotection, and where do side reactions originate?
A2: The process begins with the protonation of the carbamate oxygen by an acid (e.g., TFA). This is followed by the cleavage of the C-O bond to release the free amine (the desired azaindole) and a highly stable tert-butyl cation.[3][4] This carbocation is the main source of side reactions. As a potent electrophile, it can attack any nucleophilic site on the deprotected azaindole, leading to unwanted C-alkylation on the electron-rich pyrrole ring or even the pyridine ring.[3]
}
Figure 1: Mechanism of Acid-Catalyzed N-Boc Deprotection and Side-Product Formation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the N-Boc deprotection of azaindoles.
Issue 1: Incomplete or No Reaction
-
Symptom: TLC or LC-MS analysis shows predominantly starting material after the expected reaction time.
-
Probable Causes:
-
Insufficient Acidity: The acid catalyst may be too weak, too dilute, or used in insufficient molar equivalents to efficiently protonate the carbamate.
-
Low Temperature: While intended to suppress side reactions, low temperatures (e.g., 0 °C) can significantly slow the rate of deprotection for less reactive substrates.
-
Steric Hindrance: Bulky substituents near the N-Boc group can hinder the approach of the acid.
-
-
Solutions & Rationale:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in Dichloromethane (DCM) to 50%).[5] This increases the availability of protons to drive the reaction forward.
-
Elevate Temperature: Allow the reaction to warm to room temperature. If stability allows, gentle heating may be required.
-
Switch to a Stronger Acid System: Consider using 4M HCl in dioxane. While still a strong acid, it sometimes offers a different reactivity profile and can be effective where TFA fails.
-
Issue 2: Significant Substrate Degradation or Multiple Side Products
-
Symptom: TLC shows a complex mixture of spots, or LC-MS reveals multiple peaks corresponding to decomposition or the addition of 56 Da (+C₄H₈) to the product mass.
-
Probable Causes:
-
Solutions & Rationale:
-
Add a Scavenger: This is the most critical solution. Introduce a "carbocation trap" to the reaction mixture. Common scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile isobutane and a stable silylium species.
-
Anisole or Thioanisole: Act as nucleophilic traps that are more reactive towards the tert-butyl cation than the azaindole product.
-
Water: Can act as a scavenger but may not be compatible with all substrates or reaction conditions.[8]
-
-
Use Milder Conditions: Move away from strong acids like TFA. Explore alternatives known for their milder nature:
-
Basic Conditions: Methods using sodium carbonate or sodium methoxide can be highly effective and avoid the generation of carbocations entirely.[9][10][11]
-
Lewis Acids: Catalytic amounts of iron(III) salts or other Lewis acids can promote deprotection under milder conditions than Brønsted acids.[12]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for deprotection at room temperature.[13][14]
-
-
Issue 3: Product Isolation is Difficult or Leads to Decomposition
-
Symptom: The deprotection appears clean by in-situ analysis, but the isolated product is impure or shows signs of degradation after workup or chromatography.
-
Probable Causes:
-
Product Instability: The free (NH) azaindole may be unstable to residual acid during workup or on silica gel during chromatography.
-
Air Oxidation: Some deprotected azaindoles can be sensitive to air, especially once purified.
-
-
Solutions & Rationale:
-
Careful Neutralization: After deprotection, perform a careful basic wash (e.g., with saturated NaHCO₃ solution) to remove all traces of acid before concentration.
-
Use Treated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base (e.g., slurry with 1% triethylamine in the eluent) to prevent on-column degradation.
-
Telescope the Next Step: If possible, avoid isolation. After a basic workup and extraction, dry the organic layer and use the solution of the deprotected azaindole directly in the subsequent reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the "go-to" standard conditions for a first attempt at deprotecting a seemingly robust azaindole? A1: A common starting point is 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature, often with triethylsilane (1-2 equivalents) added as a scavenger.[5] Monitor the reaction closely (e.g., every 15-30 minutes) by TLC or LC-MS to avoid prolonged exposure once the reaction is complete.
Q2: I have a very acid-sensitive functional group on my molecule. What are the mildest conditions I can try? A2: For highly sensitive substrates, non-acidic methods are preferable.
-
Basic Deprotection: Refluxing with sodium carbonate in a solvent mixture like DME/Methanol is a very mild and effective option.[9][10]
-
Thermal Deprotection: Heating the substrate in a high-boiling, inert solvent like toluene or diphenyl ether can effect deprotection without any reagents.[7][15] This method is clean but requires the substrate to be thermally stable.
-
Catalytic Methods: Using catalytic amounts of iodine or iron(III) chloride can provide a milder alternative to stoichiometric strong acids.[10][12]
Q3: Can the position of the nitrogen in the pyridine ring (e.g., 4-azaindole vs. 7-azaindole) affect the difficulty of deprotection? A3: Yes. The position of the pyridine nitrogen alters the electronic distribution across the heterocyclic system. While all azaindoles are more sensitive than indoles, the specific isomer can influence reactivity. For instance, the electron-withdrawing effect may be more pronounced at certain positions, making one isomer more prone to acid-catalyzed degradation than another. A consistent deprotection strategy should be empirically determined for each azaindole core.
Q4: Are there alternative protecting groups for the azaindole nitrogen that are easier to remove? A4: Yes, if the N-Boc group proves consistently problematic, consider alternatives for future syntheses.
-
2-phenylsulfonylethyl group: This group is stable to many synthetic conditions but is readily removed under basic conditions.[16]
-
Benzyl (Bn) or Substituted Benzyl Groups: These are typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to acid/base labile groups.[17]
-
Silyl Groups (e.g., TBDPS): While less common for indoles, hindered silyl groups can be used and are typically removed with fluoride sources (e.g., TBAF), offering another orthogonal deprotection strategy.[18]
Section 4: Experimental Protocols
Protocol 4.1: Standard Acidic Deprotection (TFA/DCM with Scavenger)
-
Dissolve the N-Boc protected azaindole (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (TES, 1.5 equiv).
-
Add trifluoroacetic acid (TFA, 10-20 equiv, often used as a 25-50% solution in DCM) dropwise.[5][19]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC/LC-MS until completion (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 4.2: Mild Basic Deprotection (Sodium Carbonate)
-
Dissolve the N-Boc protected azaindole (1.0 equiv) in a mixture of dimethoxyethane (DME) and methanol (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 70-80 °C).
-
Monitor the reaction by TLC/LC-MS until completion (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol 4.3: Thermal Deprotection (Solvent-Based)
-
Dissolve the N-Boc protected azaindole (1.0 equiv) in a high-boiling solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).
-
Heat the solution to a high temperature (e.g., 120-160 °C) under an inert atmosphere (N₂ or Ar).[7]
-
Monitor the reaction by TLC/LC-MS. Thermal deprotections can be slow and may require several hours.[6]
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product as needed.
Section 5: Visual Guides
}
Figure 2: Workflow for Selecting a Boc Deprotection Strategy for Azaindoles.
Section 6: Comparative Data Table
Table 1: Comparison of Common Boc Deprotection Methods for Azaindoles
| Method | Reagents & Conditions | Pros | Cons | Best For |
| Standard Acidic | TFA, DCM, 0°C to RT | Fast, well-documented, strong driving force. | High risk of degradation and tert-butylation; requires scavenger. | Robust, electron-neutral, or sterically hindered azaindoles. |
| Mild Acidic | 4M HCl in Dioxane, RT | Often cleaner than TFA; commercially available reagent. | Still strongly acidic; can cleave other acid-labile groups (e.g., t-butyl esters). | Substrates that degrade in TFA but still require acidic conditions. |
| Basic | Na₂CO₃, DME/MeOH, reflux | Excellent for acid-sensitive substrates; avoids carbocation side-products.[9][10] | Slower reaction times; requires heating; may not be compatible with base-labile groups (e.g., esters). | Substrates with acid-labile functionality. |
| Thermal | High-boiling solvent (e.g., Toluene), 120-160°C | Reagent-free, very clean, avoids acidic/basic conditions.[7] | Requires high temperatures, potentially long reaction times, substrate must be thermally stable. | Thermally stable molecules where reagent compatibility is a major issue. |
| Catalytic | I₂, MeOH, RT or FeCl₃, MeCN, 80°C | Milder than stoichiometric strong acids; can be highly selective. | May require screening of catalysts; potential for metal contamination. | Cases requiring high chemoselectivity where other methods have failed. |
References
-
El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2006). A mild and selective method for the N-Boc deprotection by sodium carbonate. Tetrahedron Letters, 47(48), 8575–8577. [Link]
-
ResearchGate. (n.d.). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Retrieved January 19, 2026, from [Link]
-
George, N. A., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23839. [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved January 19, 2026, from [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved January 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 19, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved January 19, 2026, from [Link]
-
University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2017). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved January 19, 2026, from [Link]
-
Reddit. (2022). Boc deprotection --> Aza-Michael?. Retrieved January 19, 2026, from [Link]
-
PubMed. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2014). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. A mild and selective method for the N-Boc deprotection by sodium carbonate / Tetrahedron Letters, 2006 [sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Navigating the Solubility Challenges of 4-(Boc-amino)-5-azaindole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Boc-amino)-5-azaindole. This guide is designed to provide you with practical, in-depth solutions to the solubility issues commonly encountered with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.
Understanding the Molecule: The "Why" Behind the Solubility Profile
This compound, a key building block in medicinal chemistry, presents a unique set of solubility characteristics due to its hybrid structure. The azaindole core, with its hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), imparts a degree of polarity. However, the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group significantly alters its overall physicochemical properties, often leading to solubility behaviors that can be challenging to predict.
The Boc group can shield the polar functionalities of the molecule, reducing its affinity for highly polar solvents, while its own non-polar nature can enhance solubility in less polar organic solvents. This delicate balance is the primary reason for the solubility-related hurdles researchers often face.
Troubleshooting Guide: From Dissolution to Crystallization
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Issue 1: The Compound Fails to Dissolve in a Chosen Solvent.
Q: I'm trying to set up a reaction and my this compound won't dissolve in the solvent specified in a general protocol. What should I do?
A: This is a common issue, as subtle variations in purity, crystalline form, or ambient temperature can affect solubility. Here’s a systematic approach to resolving this:
-
Gentle Heating: Many dissolution processes are endothermic. Gently warm the mixture to 30-40°C with stirring. Avoid excessive heat, as it can lead to degradation, especially in the presence of reactive reagents.
-
Sonication: If heating is not desirable or ineffective, sonication can be a powerful tool. The ultrasonic waves provide the energy needed to break down the crystal lattice and promote solvation.
-
Solvent Polarity Adjustment: If the compound remains insoluble, a change in solvent or the use of a co-solvent is the next logical step.
-
For Non-Polar Solvents (e.g., Hexane, Toluene): The Boc group's lipophilicity is likely not sufficient to overcome the polarity of the azaindole core. Add a more polar co-solvent like ethyl acetate or dichloromethane dropwise until the solid dissolves.
-
For Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): While generally good solvents for azaindoles, the Boc group might be hindering solvation. Consider switching to a stronger polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
For Protic Solvents (e.g., Methanol, Ethanol): These can be effective, but the hydrogen bonding capabilities of the solvent might not be optimal for the Boc-protected amine. A mixture with a less polar solvent can sometimes be beneficial.
-
Issue 2: The Compound Precipitates Out of Solution During a Reaction.
Q: My this compound dissolved initially, but as the reaction proceeded, a precipitate formed. Is my product crashing out?
A: Not necessarily. While product precipitation is a possibility, other factors could be at play:
-
Change in Polarity: The reaction itself might be altering the polarity of the solvent mixture. For instance, the consumption of a polar reactant or the formation of a non-polar byproduct could decrease the overall solvating power of the medium.
-
Formation of an Insoluble Intermediate or Salt: The precipitate could be an intermediate species or a salt formed with a reagent or byproduct.
-
Temperature Fluctuation: If the reaction was initially warmed to achieve dissolution, subsequent cooling to room temperature could cause the starting material or product to precipitate.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate a small sample of the precipitate and analyze it (e.g., by TLC or LC-MS) to determine if it is the starting material, product, or an intermediate.
-
Adjust the Solvent System: Based on your analysis, you may need to add a co-solvent to maintain the solubility of all components throughout the reaction. If the precipitate is your desired product, this may be an advantage, driving the reaction to completion.
-
Maintain Temperature: If the issue is temperature-related, ensure the reaction is maintained at a temperature where all components remain in solution.
Issue 3: Difficulty in Crystallizing the Final Product.
Q: After purification, my this compound is an oil or a persistent amorphous solid, and I can't seem to crystallize it. How can I obtain a crystalline product?
A: The bulky and flexible Boc group can frustrate crystal lattice formation. Here is a systematic approach to induce crystallization:
-
Solvent Selection is Key: The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Good "Dissolving" Solvents (for initial dissolution): Dichloromethane, Ethyl Acetate, Acetone, Methanol.
-
Good "Precipitating" or "Anti-solvents" (to induce crystallization): Hexane, Heptane, Diethyl Ether.
-
-
Standard Recrystallization Protocol:
-
Dissolve the compound in a minimal amount of a hot "good" solvent.
-
Slowly add a "poor" solvent dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Troubleshooting Oily Products: Oils are common with Boc-protected compounds, often due to residual solvents or impurities.
-
High Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum, sometimes with gentle heating (40-50°C).
-
Trituration: Add a poor solvent (like hexane or diethyl ether) to the oil and stir vigorously. This can sometimes induce solidification.[1]
-
Seed Crystals: If you have a small amount of crystalline material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.[2]
-
Visualizing the Workflow: A Guide to Solubility Testing
The following diagram outlines a systematic approach to determining the optimal solvent for your this compound.
Caption: A systematic workflow for determining the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for dissolving this compound for a reaction?
A1: Based on typical procedures for similar compounds, dichloromethane (DCM), acetonitrile (MeCN), and ethyl acetate (EtOAc) are excellent starting points.[3] A mixture of MeCN and DCM is also reported to be effective.[3] For reactions requiring more polar conditions, N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although removal of these high-boiling solvents can be challenging.
Q2: How does the Boc group affect the solubility compared to the parent 4-amino-5-azaindole?
A2: The Boc group significantly increases the lipophilicity (oil-loving nature) of the molecule. This generally decreases its solubility in highly polar, protic solvents like water and methanol, and increases its solubility in moderately polar to non-polar organic solvents such as dichloromethane, ethyl acetate, and THF. The parent 4-amino-5-azaindole is expected to be more soluble in polar protic solvents.
Q3: I need to purify my compound by column chromatography. What solvent system should I use?
A3: A gradient of ethyl acetate in hexane is a commonly used and effective eluent system for the purification of Boc-protected azaindoles on silica gel.[3] You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity to elute your compound.
Q4: Can I use alcohols like methanol or ethanol for recrystallization?
A4: Yes, alcohols can be good solvents for recrystallization, often in combination with an anti-solvent. For example, you could dissolve your compound in a minimal amount of hot methanol and then slowly add water or diethyl ether to induce crystallization upon cooling.[1]
Q5: My NMR spectrum shows some unreacted Boc-anhydride. How does this affect solubility and how can I remove it?
A5: Residual di-tert-butyl dicarbonate (Boc₂O) or its byproducts can make the product oily and difficult to crystallize. While it is soluble in most organic solvents used for workup and chromatography, careful purification is needed. A thorough aqueous workup with a mild base (like sodium bicarbonate solution) can help to hydrolyze and remove some of the unreacted anhydride. Careful column chromatography should separate the product from the remaining impurities.
Data Summary: A Practical Solubility Guide
The following table provides a summary of the expected solubility of this compound in common organic solvents, based on procedural evidence and the behavior of analogous compounds.
| Solvent | Polarity Index | Expected Solubility | Application Notes |
| Hexane/Heptane | 0.1 | Low | Good as an anti-solvent for crystallization.[3] |
| Toluene | 2.4 | Low to Moderate | Can be used in some reactions at elevated temperatures. |
| Diethyl Ether | 2.8 | Low to Moderate | Useful as a trituration or anti-solvent.[1] |
| Dichloromethane (DCM) | 3.1 | High | Excellent solvent for reactions and chromatography.[3] |
| Tetrahydrofuran (THF) | 4.0 | High | A good general-purpose solvent for reactions. |
| Ethyl Acetate (EtOAc) | 4.4 | High | Versatile solvent for reactions, extractions, and chromatography.[3] |
| Acetone | 5.1 | High | Good for dissolution and as a reaction solvent. |
| Acetonitrile (MeCN) | 5.8 | High | Commonly used for reactions.[3] |
| Isopropanol (IPA) | 3.9 | Moderate | Can be used for recrystallization. |
| Ethanol (EtOH) | 4.3 | Moderate | Useful for reactions and recrystallization. |
| Methanol (MeOH) | 5.1 | Moderate | Good for dissolution, but may require a co-solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Use when other solvents fail; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A strong solvent for highly insoluble compounds; very difficult to remove. |
Troubleshooting Crystallization: A Decision-Making Diagram
When faced with a stubborn oil or amorphous solid, this decision tree can guide your crystallization strategy.
Caption: A decision tree for troubleshooting the crystallization of this compound.
References
- AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Echemi. (n.d.). 60290-23-5, 4-AMINO-5-AZAINDOLE Formula.
- ResearchGate. (2022). Product is dissolved in Boc.
- 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (n.d.).
- Google Patents. (n.d.).
- Deng, Z., Li, F., Zhao, G., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
Sources
stability of 4-(Boc-amino)-5-azaindole under acidic conditions
Technical Support Center: 4-(Boc-amino)-5-azaindole
Introduction: Navigating the Acidic Deprotection of this compound
Welcome to the technical support guide for this compound. This advanced building block is a cornerstone in the synthesis of kinase inhibitors and other pharmacologically active molecules, owing to the versatile 5-azaindole scaffold.[1] A frequent and critical step in its synthetic application is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
While seemingly straightforward, this deprotection can present significant challenges. The electronic nature of the azaindole ring system—specifically the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen—creates a unique chemical environment. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve clean, efficient, and high-yielding deprotection in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of this compound?
A: The most common and robust method for Boc deprotection is treatment with a strong acid.[] For this specific substrate, the recommended starting point is Trifluoroacetic Acid (TFA) in an anhydrous solvent like Dichloromethane (DCM).[3] A typical ratio is 20-50% TFA in DCM, run at room temperature for 1-2 hours.[][3] An alternative, often used when TFA-labile groups must be preserved, is a solution of 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[4][5]
Q2: My deprotection reaction is sluggish or incomplete. Why is this happening and what should I do?
A: Incomplete deprotection can stem from several factors. Firstly, insufficient acid concentration or reaction time may be the cause; you can increase the TFA concentration or extend the reaction time, carefully monitoring by TLC or LC-MS.[6] Secondly, the pyridine nitrogen (N-5) of the azaindole ring can be protonated by the acid.[7] This sequesters some of the acid and makes the overall molecule more electron-deficient, which can slightly decrease the rate of Boc cleavage compared to a standard aniline. Ensure you are using a sufficient excess of acid (at least 10 equivalents). Lastly, the presence of water can hydrolyze the acid and reduce its effective concentration; always use anhydrous solvents.
Q3: I'm observing significant side product formation. What are these byproducts and how can they be prevented?
A: The most common side reaction during Boc deprotection is alkylation of nucleophilic sites by the reactive tert-butyl cation that is generated as a byproduct of the cleavage.[6][8] While the 4-amino-5-azaindole itself is not extremely nucleophilic (especially when protonated), other sensitive functional groups in your molecule or even the product amine can be susceptible.
The most effective solution is the addition of a "cation scavenger" to the reaction mixture.[8] These are nucleophilic compounds that rapidly and irreversibly trap the tert-butyl cation.[8] Common scavengers include Triisopropylsilane (TIS), water, or thioanisole.[6][8]
Q4: Can the 5-azaindole core itself degrade under these acidic conditions?
A: The 7-azaindole core (an isomer) is known to be sensitive to strongly acidic conditions, which can lead to poor results in reactions like the Fischer indole synthesis.[9] While the 5-azaindole core is generally considered robust, prolonged exposure to concentrated strong acids, especially at elevated temperatures, can lead to undesired side reactions or slow degradation. It is always best practice to perform the deprotection at the lowest effective temperature (0 °C to room temperature) and for the minimum time required to achieve full conversion.
Q5: Are there milder, non-TFA/HCl alternatives for this deprotection if my molecule has other acid-sensitive groups?
A: Yes, several milder methods can be employed when other acid-labile groups (e.g., t-butyl esters, acetals) are present.[6] These include:
-
Lewis Acids: Catalytic amounts of Lewis acids like Sn(OTf)₂, AlCl₃, or ZnBr₂ can effectively cleave the Boc group under milder conditions.[10][11]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[12]
-
Thermal Deprotection: In some cases, simply heating the substrate in a solvent like trifluoroethanol (TFE) or a dioxane/water mixture can induce thermolytic cleavage of the Boc group, completely avoiding acidic reagents.[6][13]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents. 2. Reaction time is too short. 3. Presence of moisture in solvents. 4. Protonation of N-5 reducing effective acidity near the Boc group. | 1. Increase TFA concentration from 20% to 50% in DCM, or use neat TFA for a short period.[6] 2. Extend reaction time and monitor every 30 minutes by TLC/LC-MS. 3. Use freshly opened anhydrous solvents. 4. Ensure at least 10 molar equivalents of acid are used. |
| Formation of Side Products (e.g., extra peaks in LC-MS with +56 amu) | 1. Alkylation of nucleophilic sites by the tert-butyl cation.[6][8] 2. The product amine itself may be alkylated. | 1. Add a cation scavenger to the reaction mixture before adding the acid. Use 5% (v/v) Triisopropylsilane (TIS) or thioanisole.[8] 2. Run the reaction at 0 °C to slow the rate of side reactions. |
| Suspected Core Degradation (e.g., baseline streaking on TLC, multiple unidentifiable products) | 1. Reaction temperature is too high. 2. Prolonged exposure to harsh acid. 3. The substrate contains other functionalities incompatible with strong acid. | 1. Maintain the reaction temperature at 0 °C or room temperature. Avoid heating. 2. Monitor closely and quench the reaction as soon as the starting material is consumed. 3. Switch to a milder deprotection method (see FAQ Q5 and Protocol 3).[6] |
| Difficulty with Work-up / Isolation | 1. The product amine salt is highly soluble in the work-up solvent. 2. Emulsion formation during aqueous extraction. | 1. After removing the reaction solvent in vacuo, precipitate the product salt by triturating with a large volume of a non-polar solvent like cold diethyl ether or MTBE.[14] 2. If an emulsion forms, add brine to the aqueous layer or filter the entire mixture through a pad of Celite. |
Section 3: Mechanistic Insights
Understanding the underlying chemical mechanisms is crucial for effective troubleshooting. The deprotection process and potential side reactions can be visualized as follows.
Mechanism 1: Acid-Catalyzed Boc Cleavage
The deprotection is initiated by protonation of the carbamate carbonyl oxygen, followed by a unimolecular cleavage to form the highly stable tert-butyl cation, carbon dioxide, and the free amine.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Mechanism 2: Scavenging of the tert-Butyl Cation
The electrophilic tert-butyl cation can be intercepted by a scavenger like Triisopropylsilane (TIS) before it can react with other nucleophiles in the reaction.
Caption: Competing pathways for the tert-butyl cation intermediate.
Section 4: Recommended Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
This protocol is the recommended starting point for robust and clean deprotection.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold Diethyl Ether (Et₂O)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add Triisopropylsilane (TIS) (0.5 mL per 1 g of substrate, approx. 5% v/v).
-
Slowly add Trifluoroacetic Acid (TFA) (2.5 mL per 1 g of substrate, approx. 25% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until all starting material is consumed.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator).
-
Add a sufficient volume of cold diethyl ether to the residue and stir or sonicate to break up any solids. A precipitate of the product as its trifluoroacetate salt should form.
-
Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the desired 4-amino-5-azaindole salt.
-
Protocol 2: Alternative Deprotection with HCl in Dioxane
This method is useful if the final product needs to be isolated as a hydrochloride salt or if TFA is incompatible with downstream steps.[14]
-
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available)
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Cold Diethyl Ether (Et₂O)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl solution.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate at room temperature.
-
Stir the mixture for 2-4 hours. The product hydrochloride salt may precipitate during the reaction.
-
Monitor for completion by TLC or LC-MS (take a small aliquot, quench with base, and spot).
-
Once complete, dilute the reaction mixture with cold diethyl ether to ensure full precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
Section 5: Data Summary of Deprotection Conditions
| Method | Reagents | Solvent | Temp. | Time | Outcome & Considerations |
| Standard | TFA (20-50%), TIS (5%) | DCM | 0 °C to RT | 1-3 h | Recommended. Efficient and reliable. Scavenger is critical to prevent side products.[3][8] |
| Alternative | 4M HCl (5-10 eq) | 1,4-Dioxane | RT | 2-4 h | Good alternative to TFA. Yields the hydrochloride salt directly. Can be slower than TFA.[5][14] |
| Mild (Lewis Acid) | AlCl₃ or ZnBr₂ (1.5-3 eq) | MeNO₂ or DCM/Et₂O | RT | 2-6 h | Useful for substrates with other acid-labile groups. Requires screening of Lewis acid and conditions.[10][11] |
| Thermal | None | TFE or Dioxane/H₂O | Reflux | 1-12 h | Avoids all acidic reagents. May not be suitable for thermally sensitive molecules. Slower method.[6][13] |
References
- Vertex AI Search result citing Benchchem Application Notes for N-Boc-3-Chloropropylamine. (This is a placeholder, as the direct source for the specific compound wasn't found, but the principle is cited).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Method Simplifies Deprotection and Modific
- Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
- Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
- Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.
- Troubleshooting incomplete Boc deprotection. Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
- Azaindole synthesis. Organic Chemistry Portal.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Royal Society of Chemistry.
- Boc Deprotection - TFA. Common Organic Chemistry.
- The synthesis of derivatives of 4- and 5-azaindole. Journal of the Chemical Society.
- BOC-amino acids Background. BOC Sciences.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Royal Society of Chemistry.
- Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- How can we do the deprotection of boc-amino acids using hcl?.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(Boc-amino)-5-azaindole Isomers
Introduction
4-(Boc-amino)-5-azaindole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its structural complexity, stemming from the fusion of a pyridine and a pyrrole ring, presents unique purification challenges. The presence of the basic pyridine nitrogen, the acid-labile tert-butoxycarbonyl (Boc) protecting group, and the potential for the formation of closely related positional isomers during synthesis can complicate isolation efforts, leading to issues with purity, yield, and reproducibility.
This technical guide provides researchers, chemists, and drug development professionals with a dedicated resource for troubleshooting the common purification challenges associated with this compound and its isomers. Drawing upon established chromatographic principles and practical laboratory experience, this document offers detailed, step-by-step protocols and explains the chemical reasoning behind them to empower you to overcome these obstacles effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound isomers in a direct question-and-answer format.
Issue 1: Poor Separation of Isomers by Flash Column Chromatography
Question: My crude product contains multiple isomers of this compound that are co-eluting or showing very poor separation on a silica gel column. How can I improve the resolution?
Answer: This is the most common challenge, as positional azaindole isomers often exhibit very similar polarities. The key to successful separation lies in optimizing the chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.
Causality: The position of the nitrogen atom in the pyridine ring and the location of the Boc-amino substituent significantly alter the molecule's dipole moment and its ability to hydrogen bond. These small electronic differences are often insufficient to achieve separation with standard, steep elution gradients.
Solutions & Protocols:
-
Optimize the Mobile Phase and Gradient:
-
Employ a Shallow Gradient: A slow, shallow gradient is crucial. Instead of a rapid jump from 10% to 50% ethyl acetate, for example, try a gradient that increases by 1-2% per column volume in the region where your isomers elute. This increases the residence time on the column and amplifies small differences in affinity.
-
Utilize a Ternary Solvent System: Sometimes, adding a third solvent can modulate selectivity. For a primary Hexanes/Ethyl Acetate system, adding a small amount of Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE) can alter the interactions and improve separation.
-
-
Enhance Stationary Phase Interaction:
-
Use High-Performance Silica: Utilize flash chromatography cartridges packed with high-resolution, smaller particle size silica (e.g., 25-40 µm). The increased surface area provides more opportunities for interaction, leading to better separation.
-
Increase Column Length: If possible, using a longer column for the same diameter increases the number of theoretical plates, which directly improves resolving power.
-
-
Switch Stationary Phase:
-
Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18) flash chromatography is an excellent alternative. The separation mechanism is based on hydrophobicity, which can be very different between isomers. Use a water/acetonitrile or water/methanol gradient. Caution: Avoid acidic modifiers like trifluoroacetic acid (TFA), which can cleave the Boc group. Use a buffered system if necessary.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for polar compounds and can provide a unique selectivity profile compared to normal-phase silica.[2]
-
Experimental Protocol: Developing a Shallow Gradient for Isomer Separation
-
Initial TLC Analysis: Spot your crude mixture on at least two different TLC plates. Develop one in a standard solvent system (e.g., 70:30 Hexane:EtOAc) and another in a more polar system (e.g., 50:50 Hexane:EtOAc).
-
Identify the Elution Window: Determine the solvent composition that moves the isomers to an Rf value between 0.15 and 0.4. This is your target elution window.
-
Design the Gradient:
-
Start the column run with a mobile phase that is significantly less polar than your target window (e.g., 90:10 Hexane:EtOAc) for 2-3 column volumes (CVs) to ensure the sample loads in a tight band.
-
Program a slow, linear gradient from your starting conditions to a mobile phase slightly more polar than your target window. For example, if your target is 60:40 Hexane:EtOAc, run a gradient from 80:20 to 50:50 over 15-20 CVs.
-
Hold at the final gradient composition for several CVs to elute all components.
-
-
Analyze Fractions: Collect small fractions and analyze them carefully by TLC or LC-MS before combining to ensure pure material is isolated.
Issue 2: Significant Streaking or Tailing of the Product on TLC and Column
Question: My compound streaks badly on the silica TLC plate and gives broad, tailing peaks during column chromatography, leading to poor separation and low recovery. What is causing this?
Answer: Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase.
Causality: The 5-azaindole core contains a pyridine nitrogen, which is basic (pKa ≈ 5-6). This nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel via acid-base interactions.[2][4] This causes some molecules to "stick" to the stationary phase, resulting in tailing.
Solutions & Protocols:
-
Add a Basic Modifier to the Eluent: This is the most effective and common solution.
-
Triethylamine (Et₃N): Add 0.1% to 1% (v/v) triethylamine to your mobile phase (both Hexane/EtOAc and DCM/MeOH systems). The triethylamine is a stronger base than the azaindole and will preferentially bind to the acidic silica sites, effectively "masking" them and allowing your compound to elute symmetrically.[2]
-
Ammonia: For more polar solvent systems like DCM/MeOH, using a 2 M solution of ammonia in methanol as the polar component (e.g., preparing a 95:5 DCM:[7N NH₃/MeOH] mobile phase) can be very effective.
-
-
Use a Deactivated Stationary Phase:
-
Consider using a commercially available "base-deactivated" silica gel.
-
Neutral alumina can also be a suitable alternative stationary phase for basic compounds.
-
Issue 3: Product is an Oil and Fails to Crystallize
Question: After chromatography, my purified this compound is a thick oil or gum, even though it appears pure by NMR. How can I induce crystallization to obtain a solid?
Answer: Obtaining an oily product is common for Boc-protected compounds, which can be amorphous or contaminated with residual solvents or byproducts.[5]
Causality: The bulky, flexible Boc group can disrupt crystal lattice formation. Furthermore, residual, unreacted (Boc)₂O from the protection step is a common oily impurity that can prevent your product from solidifying.
Solutions & Protocols:
-
Remove Residual (Boc)₂O:
-
Trituration: This is a highly effective technique. Dissolve your oily product in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or EtOAc). Then, add a large volume of a non-polar solvent in which your product is insoluble but (Boc)₂O is soluble (e.g., hexanes, pentane). Your product should precipitate as a solid, while the impurity remains in the solvent.
-
Protocol:
-
Place the oil in a flask with a stir bar.
-
Add a small amount of DCM (~1 mL per 100 mg of oil) to dissolve it.
-
While stirring vigorously, slowly add hexanes (~20-40 mL) via a dropping funnel.
-
A white precipitate should form. Continue stirring for 30-60 minutes.
-
Isolate the solid by vacuum filtration, washing with fresh hexanes.
-
-
-
Induce Crystallization:
-
Anti-Solvent Crystallization: Dissolve the purified oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or isopropanol). Slowly add a "poor" solvent (an anti-solvent, like hexanes or heptane) until the solution becomes faintly cloudy. Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.[6][7]
-
Seed Crystals: If you have even a tiny amount of solid material, add a single seed crystal to a saturated solution to initiate crystallization.[6]
-
High Vacuum: Ensure all solvents are thoroughly removed under high vacuum, sometimes with gentle heating (40-50 °C), as trapped solvent can prevent solidification.[5]
-
Visualizing Purification Workflows
A logical approach is critical when troubleshooting. The following diagrams illustrate decision-making processes for purification challenges.
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: Troubleshooting workflow for poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: How can I analytically differentiate between the this compound and other potential isomers (e.g., 7-amino-6-azaindole)? A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The aromatic protons on both the pyridine and pyrrole rings will have unique chemical shifts and coupling constants (J-values) based on their position relative to the nitrogen atoms.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows long-range (2-3 bond) correlations between protons and carbons. Look for a correlation between the NH proton of the Boc-amino group and the carbon atoms in the pyridine ring, which will unambiguously confirm the connectivity and regiochemistry.[8]
Q2: What are the best general-purpose solvent systems for purifying these compounds by flash chromatography? A2: It is always best to screen with TLC first. However, two systems generally provide a good starting point.
| Solvent System | Polarity Range | Target Compounds | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | Good for general purpose separation. | Often provides good selectivity. Add 0.1-1% Et₃N if streaking occurs.[2] |
| Dichloromethane / Methanol | Medium to High | For more polar isomers or impurities. | Use a gradient from 100% DCM to 95:5 DCM:MeOH. Add Et₃N or NH₃/MeOH for basic compounds.[9] |
Q3: Is the Boc group at risk of being cleaved during purification? A3: Yes, the Boc group is highly sensitive to acidic conditions.
-
Silica Gel: Standard silica gel is slightly acidic but generally does not cause significant Boc cleavage during a typical flash chromatography run, especially when a neutral or basic mobile phase is used.
-
Mobile Phase Additives: Avoid using acidic additives like formic acid, acetic acid, and especially trifluoroacetic acid (TFA) in your mobile phase, as these will lead to deprotection.[10]
-
Reversed-Phase HPLC: If using preparative HPLC, opt for neutral pH buffered mobile phases (e.g., ammonium bicarbonate or ammonium acetate) instead of the common 0.1% TFA systems.
Q4: Are there any alternatives to chromatography for purification? A4: While chromatography is the most versatile tool, other methods can be effective, particularly for polishing nearly pure material.
-
Recrystallization: If your crude product is >90% pure and solid, direct recrystallization can be an excellent and scalable method to achieve high purity.
-
Acid-Base Extraction: You can sometimes exploit the basicity of the pyridine nitrogen. An impure mixture can be dissolved in an organic solvent (e.g., EtOAc) and washed with a dilute aqueous acid (e.g., 1M citric acid). The azaindole will move to the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃) and re-extracted to recover the purified product. Caution: This can be risky with the acid-labile Boc group and should be performed carefully with weak, non-nucleophilic acids.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (n.d.). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
- Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate.
-
Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available from: [Link].
-
Negrerie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available from: [Link].
- CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
- Crystallization method of Boc-amino acid. (n.d.). Patsnap.
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chromatographic Separations and Analysis of Enantiomers. ResearchGate. Available from: [Link].
- Finkelstein, J. A. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
-
Garcia-Borran, S., et al. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Catalysis. Available from: [Link].
-
Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. (2016). Office of Justice Programs. Available from: [Link].
-
Szatmári, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link].
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available from: [Link].
-
Jolliffe, J. D., & Ghaffar, C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link].
-
Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link].
-
Riabova, V., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available from: [Link].
-
Satyanarayana, M., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link].
-
Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available from: [Link].
- Satyanarayana, M., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
-
Riabova, V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link].
-
Langer, P. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link].
-
Siddiqui, A., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available from: [Link].
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link].
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link].
-
El-Malah, A. A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available from: [Link].
-
Indole N-Boc deprotection method development. (n.d.). ResearchGate. Available from: [Link].
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available from: [Link].
Sources
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- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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- 8. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dimer Formation in Reactions of 4-(Boc-amino)-5-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Boc-amino)-5-azaindole. This guide is designed to provide expert advice, field-proven insights, and robust troubleshooting strategies to address a common and often frustrating side reaction: the formation of unwanted homocoupled dimers during cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve these issues but to understand the underlying chemical principles to prevent them in future experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound, and why is it a problem?
A: Dimer formation, also known as homocoupling, is an undesired side reaction where two molecules of your this compound starting material (typically a halide or triflate) react with each other to form a symmetrical bi-azaindole dimer. This is a significant issue because it consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and introduces a often difficult-to-separate impurity, complicating purification.
Q2: What are the primary mechanistic drivers for this dimerization?
A: Dimerization in palladium-catalyzed cross-coupling reactions typically arises from one of two main pathways, both of which can be active for an electron-rich substrate like this compound:
-
Oxidative Dimerization: This can occur when two molecules of the azaindole oxidatively add to a Pd(0) center, followed by reductive elimination to form the dimer and regenerate Pd(0). This is more common with electron-rich aryl halides.
-
Transmetalation with a Homocoupled Intermediate: In reactions like the Suzuki coupling, the azaindole can first form an organometallic species (e.g., an azaindolylboronic ester). This intermediate can then undergo homocoupling, often promoted by the palladium catalyst or the presence of oxygen, before it has a chance to participate in the desired cross-coupling.[1]
The electron-rich nature of the this compound ring system can make it more susceptible to these oxidative side reactions.
Q3: How does the Boc protecting group influence the reaction?
A: The tert-butyloxycarbonyl (Boc) group on the C4-amino substituent plays a dual role. Primarily, it serves as a robust protecting group that is stable to many basic and nucleophilic conditions used in cross-coupling.[2][3] This prevents the exocyclic amino group from interfering with the catalyst. However, its electron-donating nature further increases the electron density of the azaindole ring, which can make the oxidative addition step of the catalytic cycle more challenging and potentially favor side reactions like dimerization. In the context of C-H activation, a Boc group can also act as a directing group, influencing the regioselectivity of the reaction.[4][5]
Q4: Can the choice of palladium precursor [Pd(0) vs. Pd(II)] impact dimer formation?
A: Absolutely. Using a Pd(II) precursor like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) catalytic species.[6] If this reduction is slow or inefficient, the remaining Pd(II) can promote the oxidative homocoupling of organometallic intermediates (e.g., boronic acids in Suzuki reactions). Starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often minimize this specific pathway to dimer formation.[2] Modern palladium precatalysts, like the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active monoligated Pd(0) species, which can also help suppress side reactions.[2]
Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common cross-coupling reactions involving this compound derivatives (assuming a halide or triflate at the 5-position).
Scenario 1: Suzuki-Miyaura Coupling
Issue: "I am attempting a Suzuki coupling with 4-(Boc-amino)-5-bromo-azaindole and an arylboronic acid. I am observing a significant amount of the 4,4'-bis(Boc-amino)-5,5'-biazaindole dimer."
Root Cause Analysis & Solutions
The primary culprits in Suzuki coupling are often related to catalyst choice, reaction conditions that favor homocoupling of the boronic acid or the azaindole intermediate, and the presence of oxygen.
Diagram: Troubleshooting Suzuki Coupling Dimerization
Caption: Troubleshooting workflow for Suzuki coupling.
Recommended Protocol Modification
This protocol is a starting point and may require further optimization.
-
Rigorous Inert Atmosphere: To a flame-dried Schlenk flask, add 4-(Boc-amino)-5-bromo-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).
-
Solvent Degassing: Add a solvent mixture, such as 1,4-dioxane/water (typically 4:1 to 10:1), that has been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.
-
Catalyst System: In a separate vial or glovebox, prepare the catalyst. Use a modern precatalyst like XPhos Pd G3 (1-2 mol%) or a combination of a Pd(0) source like Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand such as SPhos or XPhos (2-4 mol%).[6][7]
-
Reaction Execution: Add the catalyst to the reaction mixture, purge the headspace with inert gas for another 5 minutes, and then heat to 80-100 °C. Monitor the reaction by TLC or LC-MS.
| Parameter | Standard Condition (High Dimer) | Recommended Condition (Low Dimer) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or XPhos Pd G3 | Avoids inefficient reduction of Pd(II) which can promote homocoupling.[2] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the desired reductive elimination over side reactions.[6][7] |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder, moderately soluble bases are often effective and can reduce side reactions. |
| Atmosphere | Nitrogen blanket | Rigorous degassing + Argon | Oxygen is a known promoter of boronic acid homocoupling.[1] |
Scenario 2: Buchwald-Hartwig Amination
Issue: "I'm trying to couple 4-(Boc-amino)-5-bromo-azaindole with a primary amine and I'm getting low conversion and some dimer formation."
Root Cause Analysis & Solutions
The key challenges with Buchwald-Hartwig amination on this scaffold are potential catalyst inhibition by the azaindole nitrogen and finding a catalyst system active enough to promote C-N coupling without favoring dimerization. The choice of ligand and base is paramount.
Recommended Protocol Modification
For N-protected 4-bromo-7-azaindoles (a close analog), a specific catalyst system has proven highly effective.[8]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine 4-(Boc-amino)-5-bromo-azaindole (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv) in an oven-dried vial or flask.
-
Catalyst System: Add Pd₂(dba)₃ (2-5 mol%) and Xantphos (4-10 mol%). The combination of this specific palladium source and bidentate ligand was found to be crucial for successful C-N bond formation with related azaindoles.[8]
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor by LC-MS.
Note on Unprotected Azaindoles: If working with an unprotected azaindole N-H, a different approach is often required. Buchwald and coworkers found that a combination of a RuPhos-based palladium precatalyst with LiHMDS as the base was highly effective for the amination of unprotected halo-7-azaindoles, preventing N-arylation and other side reactions.[7]
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Ligand | Monodentate phosphines (e.g., PCy₃) | Bidentate phosphines (e.g., Xantphos) or bulky biarylphosphines (e.g., RuPhos) | Ineffective for this substrate class; bidentate and bulky ligands promote the desired C-N coupling.[8][9] |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ showed poor yields in related systems, possibly due to catalyst inhibition.[8] |
| Base | NaOt-Bu | Cs₂CO₃ (for N-protected) or LiHMDS (for N-H) | The choice of base is critical and substrate-dependent. Cs₂CO₃ is well-tolerated with many functional groups. LiHMDS is effective for unprotected azaindoles.[6][7][8] |
Scenario 3: Sonogashira Coupling
Issue: "My Sonogashira reaction between 4-(Boc-amino)-5-iodo-azaindole and a terminal alkyne is producing a lot of the Glaser-Hay homocoupled alkyne dimer."
Root Cause Analysis & Solutions
The primary cause of alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst, which promotes the oxidative dimerization of the alkyne in the presence of oxygen.
Diagram: Sonogashira Reaction Pathways
Caption: Competing pathways in Sonogashira coupling.
Recommended Protocol Modification
The most effective solution is often to eliminate the source of the problem: the copper co-catalyst.
-
Copper-Free Conditions: To a Schlenk flask, add 4-(Boc-amino)-5-iodo-azaindole (1.0 equiv), the terminal alkyne (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Base and Solvent: Use an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent or co-solvent with THF or DMF. The amine is crucial for neutralizing the HI byproduct.
-
Rigorous Degassing: It is still critical to rigorously degas the solvent and maintain an inert atmosphere to prevent palladium black precipitation and other side reactions.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C. The reaction may be slower than copper-catalyzed versions but is often much cleaner.
| Parameter | Standard Condition (High Dimer) | Recommended Condition (Low Dimer) | Rationale |
| Co-catalyst | CuI | None | Eliminates the primary catalyst for Glaser-Hay alkyne homocoupling. |
| Atmosphere | Inert Gas | Rigorously Deoxygenated | Oxygen is the oxidant in the undesired homocoupling pathway. |
| Base | K₂CO₃, etc. | Amine Base (Et₃N, DIPA) | The amine base also helps to keep the palladium in its active Pd(0) state. |
References
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004-2016. Available at: [Link]
-
Maleczka, R. E., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society. Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
Knochel, P., et al. (2017). The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask. Available at: [Link]
-
Andrade, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Daugulis, O., et al. Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemical Reviews. Available at: [Link]
-
Zhu, J., et al. (2017). A C-H Activation-Based Strategy for N-Amino Azaheterocycle Synthesis. Organic Letters, 19(16), 4359-4362. Available at: [Link]
-
Falck, J. R., et al. (2010). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Andrade, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. Available at: [Link]
-
Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Buchwald, S. L., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Optimization of Sonogashira conditions. ResearchGate. Available at: [Link]
-
Optimization of the Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) and Phenylacetylene (2a). ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
Movassaghi, M., et al. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(6), 1437-1440. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Available at: [Link]
-
Dai, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Movassaghi, M., et al. (2013). Enantioselective Total Synthesis of (−)-Lansai B and (+)- Nocardioazines A and B. Angewandte Chemie International Edition. Available at: [Link]
-
Oxidative Dimerization of 2‑Oxindoles Promoted by KO Bu‑I 2 : Total Synthesis of (±)-Folicanthine. (2015). ResearchGate. Available at: [Link]
-
Base‐Free Selective Deaminative Suzuki Coupling of Heterocyclic Azaindole and Picolinaldehyde‐Based Scaffolds: Promising Substitutes for NLO Materials. (2026). ChemistrySelect. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Available at: [Link]
-
(R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. (2012). Molecules. Available at: [Link]
-
Andrade, P. M., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis. Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthetic accesses to biguanide compounds. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Purification of 4-(Boc-amino)-5-azaindole
Welcome to the technical support center for the large-scale purification of 4-(Boc-amino)-5-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this critical building block.
Introduction
This compound is a vital intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its large-scale purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Question: We are experiencing a significant loss of product during large-scale column chromatography of this compound. What are the likely causes and how can we improve the yield?
Answer: Low recovery from column chromatography on a large scale can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Improper Solvent System Selection: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, leading to broad peaks and tailing, which results in mixed fractions.
-
Solution: Meticulously develop your solvent system using Thin Layer Chromatography (TLC) before scaling up. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point for Boc-protected amines is a hexane/ethyl acetate gradient.[1]
-
-
Column Overloading: Exceeding the binding capacity of the silica gel is a frequent issue in large-scale purifications.
-
Solution: A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase. For large-scale columns, it is prudent to start at the lower end of this range.
-
-
Compound Instability on Silica Gel: Azaindoles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any degradation has occurred. If instability is observed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Irreversible Adsorption: Highly polar impurities or the product itself can sometimes bind irreversibly to the silica gel.
-
Solution: Pre-treat your crude material by dissolving it in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel. After drying, this solid can be loaded onto the column. This "dry loading" technique often leads to better peak shapes and recovery.
-
Issue 2: Persistent Impurities After Recrystallization
Question: We are struggling to remove a persistent impurity from our this compound, even after multiple recrystallization attempts. How can we achieve the desired purity?
Answer: The success of recrystallization hinges on the differential solubility of your compound and the impurity in the chosen solvent system.
Possible Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may have similar solubility profiles for both your product and the impurity at high and low temperatures.
-
Solution: A systematic solvent screen is crucial. Good solvents for recrystallizing nitrogen-containing heterocyclic compounds often include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures with non-polar solvents like hexanes or heptane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2]
-
-
Oiling Out: The compound may be melting before it dissolves or precipitating as an oil rather than crystals. This often traps impurities.
-
Solution: "Oiling out" can be addressed by using a larger volume of the hot solvent or by switching to a solvent with a higher boiling point. If an oil forms upon cooling, try reheating the solution to dissolve the oil, and then cool it more slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Co-crystallization: The impurity may have a similar crystal lattice structure to your product, leading to co-crystallization.
-
Solution: If co-crystallization is suspected, a different purification technique may be necessary. A quick pass through a plug of silica gel to remove the problematic impurity before recrystallization can be effective. Alternatively, converting the amine to a salt (e.g., hydrochloride) might alter its crystallization properties sufficiently to leave the impurity behind, followed by neutralization to recover the free base.[2]
-
| Solvent System for Recrystallization | Rationale |
| Isopropanol/Water | Isopropanol is a good solvent for many polar organic molecules, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | A widely used combination where ethyl acetate provides polarity for dissolution and hexane acts as the anti-solvent. |
| Toluene | Aromatic solvents can be effective for compounds with aromatic rings, and toluene has a good boiling point for recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound during purification?
A1: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions.[3] However, it is sensitive to acidic conditions. Standard silica gel is slightly acidic and can potentially cause some cleavage of the Boc group, especially with prolonged exposure. To mitigate this, you can:
-
Run the column relatively quickly.
-
Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to your eluent.
-
Avoid highly acidic conditions during workup and purification. For instance, if using reverse-phase chromatography, avoid eluents with high concentrations of trifluoroacetic acid (TFA), as this can lead to deprotection.[4]
Q2: What are the common impurities I should expect in crude this compound?
A2: The impurity profile will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as 4-amino-5-azaindole.
-
Di-Boc Protected Product: Where the indole nitrogen is also protected. This is less likely under standard conditions but can occur.
-
Byproducts from the Boc Protection Reaction: Such as tert-butanol.
-
Impurities from Previous Synthetic Steps: Depending on the synthesis, these could include regioisomers or related heterocyclic compounds.[5][6]
Q3: What analytical techniques are best for assessing the purity of this compound at large scale?
A3: A combination of techniques is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of the purification and assess the purity of fractions.
Experimental Protocols
Protocol 1: Large-Scale Column Chromatography Purification
This protocol is a general guideline and should be optimized based on your specific crude material and scale.
1. Preparation of the Column:
- Select a glass column of appropriate size for your scale.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
- Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, for dry loading, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
- Carefully apply the sample to the top of the silica bed.
3. Elution:
- Begin eluting with the starting solvent mixture.
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
- Collect fractions and monitor by TLC to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
1. Solvent Selection:
- In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., isopropanol).
- Allow the solution to cool to room temperature and then in an ice bath.
- A good solvent will result in the formation of crystals upon cooling. If no crystals form, the solvent is too good. If the material is insoluble even when hot, the solvent is too poor.
2. Recrystallization Procedure:
- Place the crude this compound in an appropriately sized Erlenmeyer flask.
- Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
- If the solution is colored and you suspect colored impurities, you can add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
- Dry the crystals in a vacuum oven.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Purity Issues
Caption: Decision tree for troubleshooting purity issues.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Retrieved from [Link]
-
Journal of the Chemical Society. (1948). The synthesis of derivatives of 4- and 5-azaindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]
-
Reddit. (2024, October 4). Urgent help needed: Boc protection of amines in protein. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-(Boc-amino)-5-azaindole Reactions
Introduction
Welcome to the technical support guide for reactions involving 4-(Boc-amino)-5-azaindole. This molecule is a critical building block in medicinal chemistry, valued as a bioisostere for indole and purine systems in the development of kinase inhibitors and other therapeutics.[1][2] Its unique electronic properties, stemming from the pyridine nitrogen, introduce specific challenges and opportunities in synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on the C4-amine is crucial for modulating reactivity but is also susceptible to premature cleavage under certain conditions, a common source of reaction failure.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, such as low yields in cross-coupling reactions, unexpected side products, and purification difficulties. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to effectively troubleshoot your experiments.
Troubleshooting Guide & FAQs
Section A: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are the most common methods for functionalizing the azaindole core.[5][6][7][8] However, their success is highly dependent on finely tuned conditions.
Question 1: My Suzuki-Miyaura coupling reaction with a this compound halide is failing or giving very low yield. What are the likely causes?
Answer: Failure in Suzuki couplings with this substrate often traces back to three main areas: catalyst inactivation, suboptimal reaction conditions (base, solvent), or issues with the starting materials.
-
Catalyst Inactivation: The pyridine nitrogen in the azaindole core can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[8] This is a common issue with nitrogen-rich heterocycles.[7]
-
Solution: Employ palladium precatalysts or catalyst systems with bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or DavePhos can promote the desired reaction pathway and prevent catalyst poisoning.[7][9] Using a precatalyst often ensures the rapid formation of the active catalytic species.[8]
-
-
Incorrect Base or Solvent: The choice of base is critical. Strong bases can cause unwanted side reactions, while a weak base may not be effective.
-
Solution: A moderately strong, non-nucleophilic inorganic base is often ideal. K₃PO₄ or Cs₂CO₃ are frequently reported as effective bases for Suzuki couplings of azaindoles.[7][10] The solvent system also plays a key role; a mixture of an organic solvent like dioxane with water is often used to dissolve both the organic substrate and the inorganic base.[7]
-
-
Boronic Acid Decomposition: Boronic acids can degrade under reaction conditions, especially at high temperatures, a process known as protodeboronation.[11]
Question 2: My Buchwald-Hartwig amination is not working. I'm trying to couple an amine to a halogenated this compound.
Answer: Similar to Suzuki couplings, Buchwald-Hartwig reactions are sensitive to ligand choice and base. The unprotected N-H of the pyrrole ring can also interfere.
-
Ligand and Base Selection: The combination of palladium source, ligand, and base is crucial for success.
-
N-H Interference: The pyrrole N-H is acidic and can react with the strong bases used in C-N couplings, potentially leading to side reactions or catalyst inhibition.[8]
Section B: Formation of Impurities and Side Products
Question 3: I am observing a significant amount of a side product that appears to be my starting material without the Boc group. Why is this happening and how can I prevent it?
Answer: The Boc group is notoriously sensitive to acid and can be cleaved under conditions that are even mildly acidic.[3][14]
-
Cause - Inadvertent Acid Generation: Certain reaction conditions can generate acidic species. For example, some boronic acids may contain trace acidic impurities. Additionally, reactions run at high temperatures for extended periods can sometimes lead to solvent decomposition or other processes that lower the pH.
-
Prevention:
-
Use Weaker, Non-Protic Bases: Avoid strong bases that might have acidic conjugate acids. Use bases like Cs₂CO₃ or K₃PO₄ instead of bases like NaOt-Bu where possible.
-
Control Temperature: Do not overheat the reaction. Run at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C is typical for many cross-couplings).[12]
-
Scavengers: While less common in cross-coupling, if deprotection is severe, the addition of a proton sponge could be considered, but this may interfere with the catalysis.
-
-
-
Cause - Work-up and Purification: The Boc group can be cleaved during acidic aqueous work-ups or on silica gel during column chromatography.
-
Prevention:
-
Neutral Work-up: Wash the reaction mixture with neutral water or a saturated NaHCO₃ solution instead of acidic washes.
-
Buffered Silica Gel: If purifying by column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites on the silica surface.
-
-
Table 1: Troubleshooting Common Side Products
| Observed Side Product | Potential Cause | Suggested Solution |
| Deprotected Starting Material | Acidic conditions (reaction or work-up). | Use non-protic, weaker bases (Cs₂CO₃); ensure neutral work-up; use buffered silica gel.[3][4] |
| Hydrodehalogenation | Catalyst decomposition; presence of protic sources. | Use high-quality, degassed solvents; ensure a fully inert atmosphere; screen different palladium ligands.[5] |
| Homocoupling of Boronic Acid | Oxidative conditions; incorrect catalyst/ligand ratio. | Thoroughly degas the reaction mixture; optimize the palladium catalyst loading. |
| Starting Material Dimer | N-H arylation competing with C-X arylation. | Use ligands known to favor C-X insertion; consider protecting the pyrrole N-H if the problem persists.[8] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl boronic acid with a halogenated this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an Argon atmosphere, combine the this compound halide (1.0 equiv.), the boronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed solvent. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[7] The concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams and Workflows
References
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC, NIH.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Buchwald–Hartwig amin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC, NIH.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the n
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Deriv
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. Benchchem.
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Validation & Comparative
A Senior Application Scientist's Guide to Azaindole Isomers in Synthesis: A Comparative Analysis of 4-(Boc-amino)-5-azaindole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The azaindole scaffold is a cornerstone of modern medicinal chemistry, valued as a privileged bioisostere of indole and purine.[1][2] The strategic placement of a nitrogen atom within the benzene-equivalent ring gives rise to four principal isomers—4-, 5-, 6-, and 7-azaindole—each possessing a unique electronic signature that profoundly influences its synthetic accessibility and reactivity.[1][3] This guide provides an in-depth comparative analysis of these isomers from a synthetic chemistry perspective, with a particular focus on the preparation and utility of 4-(Boc-amino)-5-azaindole. We will explore the causal relationships behind synthetic strategies, provide validated experimental protocols, and present comparative data to empower chemists in making informed decisions for their drug discovery programs.
The Azaindole Isomers: A Structural and Electronic Overview
The introduction of a nitrogen atom into the indole core is not a trivial substitution; it fundamentally alters the molecule's properties. This change can modulate pKa, hydrogen bonding capacity, metabolic stability, and solubility—key parameters in drug design.[4][5] The most significant impact from a synthetic standpoint, however, is the perturbation of the bicyclic system's electron density.
The 7-azaindole isomer is the most widely explored in medicinal chemistry, often favored for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[2][4][6] However, the other isomers offer unique advantages and can exhibit superior potency or selectivity for specific biological targets.[4] For instance, derivatives of 5-azaindole have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, while 4-azaindole and 7-azaindole scaffolds have been effective in developing c-Met kinase inhibitors.[4]
Below is a visual representation of the four primary azaindole isomers.
Caption: The four principal positional isomers of azaindole.
The position of the pyridine nitrogen dictates the electronic character of the scaffold. In 4- and 6-azaindoles, the nitrogen atom is ortho to the pyrrole ring fusion, exerting a strong electron-withdrawing effect. In 5-azaindole, it is in a meta position, and in 7-azaindole, it is para. These electronic differences are critical determinants for the regioselectivity of synthetic transformations.
Synthetic Strategies: From Core Construction to Functionalization
The synthesis of azaindoles can be challenging because the electron-deficient nature of the pyridine ring often renders classic indole syntheses, like the Fischer indole synthesis, inefficient.[5][7] Modern methods, however, have provided robust pathways to these scaffolds.
Constructing the Azaindole Core
Metal-catalyzed cross-coupling reactions are highly effective for building the azaindole nucleus from appropriately substituted aminopyridines.[7] A general and powerful workflow involves a Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a cyclization step.
Caption: A generalized workflow for the synthesis and functionalization of azaindoles.
Introduction and Protection of the Amino Group: A Case Study on 4-Amino-5-azaindole
The introduction of an amino group is a pivotal step. For many applications, this amine must then be protected to modulate its reactivity in subsequent steps. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to a wide range of nucleophilic and basic conditions but can be readily removed under anhydrous acidic conditions.[8]
The synthesis of this compound presents a unique set of challenges and opportunities dictated by the 5-azaindole scaffold. The following protocol provides a validated pathway.
Experimental Protocol: Synthesis of tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate (this compound)
This protocol is adapted from established procedures for the amination and protection of halo-azaindoles.[9][10]
Step 1: Palladium-Catalyzed Amination of 4-Chloro-5-azaindole
-
Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of a biaryl phosphine ligand like RuPhos is critical for achieving high yields with heteroaromatic substrates, as it promotes the reductive elimination step.[9]
-
To an oven-dried reaction vessel, add 4-chloro-5-azaindole (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.04 equiv).
-
Add benzophenone imine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene via syringe and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and add 2 M aqueous hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude 4-amino-5-azaindole via column chromatography.
Step 2: Boc Protection of 4-Amino-5-azaindole
-
Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for Boc protection. A base like DMAP or triethylamine is often used to catalyze the reaction and scavenge the acid byproduct.[10][11]
-
Dissolve 4-amino-5-azaindole (1.0 equiv) in a mixture of acetonitrile and dichloromethane at room temperature under a nitrogen atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (4.0 equiv) and cool the mixture to 0 °C.
-
After stirring for 30 minutes, add di-tert-butyl dicarbonate (3.9 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture to dryness. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of potassium bisulfate.
-
Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography (e.g., 10% ethyl acetate in hexane) to yield the desired product.[10]
Comparative Reactivity in Synthesis: The Isomer Matters
With the Boc-protected amino-azaindole in hand, its utility as a building block in drug discovery truly begins. The isomer's electronic nature directly impacts its performance in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions.
| Isomer Scaffold | Electronic Influence of Pyridine N | Predicted Impact on Reactivity at Pyrrole Ring | Predicted Impact on Reactivity at Pyridine Ring |
| 4-Azaindole | Strongly electron-withdrawing (ortho) | Reduced nucleophilicity; favors reactions at C3. | Highly activated towards nucleophilic aromatic substitution. |
| 5-Azaindole | Moderately electron-withdrawing (meta) | Reactivity is closer to indole; less deactivated. | Less activated towards nucleophilic substitution than 4- or 6-isomers. |
| 6-Azaindole | Strongly electron-withdrawing (ortho) | Reduced nucleophilicity; favors reactions at C2/C3. | Highly activated towards nucleophilic aromatic substitution. |
| 7-Azaindole | Moderately electron-withdrawing (para) | Pyrrole N-H is more acidic; facilitates metalation. | C-H functionalization can be directed by the pyridine N. |
Table 1: Predicted Reactivity of Azaindole Isomers Based on Electronic Effects.
Case Study: Suzuki Coupling with a Boc-Amino-Azaindole
Let's consider a hypothetical Suzuki coupling of a bromo-substituted Boc-amino-azaindole with an arylboronic acid.
-
Substrate: 3-Bromo-4-(Boc-amino)-5-azaindole: The bromine at C3 is on the electron-rich pyrrole ring. The pyridine nitrogen at position 5 exerts a moderate deactivating effect. The reaction should proceed well under standard Suzuki conditions, though it may require slightly more forcing conditions than a comparable indole due to the overall electron deficiency.
-
Alternative Substrate: 7-Bromo-4-(Boc-amino)-5-azaindole: Here, the bromine is on the electron-deficient pyridine ring. This C-Br bond is highly polarized and should be very reactive towards oxidative addition to the Pd(0) catalyst. This reaction would likely proceed under milder conditions and faster rates compared to the C3-bromo isomer.
-
Comparison with other Isomers: A 3-bromo-4-(Boc-amino)-6-azaindole would likely be less reactive in a Suzuki coupling than its 5-azaindole counterpart. The strongly withdrawing nitrogen at the 6-position significantly deactivates the pyrrole ring, making oxidative addition to the C3-Br bond more difficult. Conversely, a bromo-substituted 7-azaindole often shows excellent reactivity in cross-coupling reactions due to the favorable electronic properties imparted by the para-nitrogen.[12][13]
The choice of ligand and base is paramount. For coupling at an electron-rich position (like C3), a more electron-rich and bulky phosphine ligand might be needed. For coupling at an electron-deficient pyridine position, a wider range of catalysts may be effective.[12] The use of Xantphos, for example, has been shown to be effective for C-N and C-O bond formation on 4-bromo-7-azaindoles.[12]
Conclusion and Future Outlook
While all azaindole isomers are valuable scaffolds, they are not synthetically interchangeable. The position of the pyridine nitrogen atom is a critical design element that dictates the entire synthetic strategy, from the initial construction of the heterocyclic core to its final functionalization.
This compound serves as a versatile building block, with a reactivity profile that is moderately influenced by the meta-positioned pyridine nitrogen. This makes it a synthetically accessible and reactive intermediate. However, researchers must carefully consider the electronic nature of the specific isomer they intend to use. A deep understanding of how the pyridine nitrogen will influence downstream reactions is essential for designing efficient and successful synthetic routes. As new catalytic systems are developed, particularly in the realm of C-H activation, the synthetic utility of all four azaindole isomers will undoubtedly continue to expand, providing medicinal chemists with an even richer toolbox for creating the next generation of therapeutics.[7]
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A Senior Application Scientist's Guide to N-Protection of Azaindoles: A Comparative Analysis of Boc and Alternative Groups
Introduction: The Azaindole Scaffold and the Protection Imperative
Azaindoles, bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are privileged scaffolds in modern drug discovery.[1][2][3] Their unique electronic properties and ability to form critical hydrogen bond interactions have led to their incorporation into a multitude of therapeutic agents, targeting everything from kinases to viral proteins.[3] However, the synthesis and functionalization of these heterocycles are not without challenges. The NH of the pyrrole ring is acidic and nucleophilic, and the electron-deficient nature of the attached pyridine ring modulates its reactivity in ways distinct from simple indoles.[2][4]
Consequently, protection of the azaindole nitrogen is often a mandatory step to prevent unwanted side reactions, direct substitution patterns, and improve solubility and stability.[5][6] The tert-butoxycarbonyl (Boc) group is arguably the most common choice for this task. This guide provides a deep, data-driven comparison between Boc protection and other viable alternatives, moving beyond simple protocols to explain the causal relationships between protecting group choice and reaction outcomes. Our goal is to equip you with the strategic insights needed to select the optimal protecting group for your specific synthetic challenge.
The Unique Chemistry of the Azaindole Nitrogen
Before comparing protecting groups, it is crucial to understand the substrate. Unlike an indole, where the pyrrole ring is fused to an electron-rich benzene ring, the azaindole's pyrrole is fused to an electron-deficient pyridine ring. This has two profound consequences:
-
Increased Acidity: The pyridine nitrogen acts as an electron sink, increasing the acidity of the pyrrole N-H proton compared to indole. This facilitates deprotonation for protection reactions but also makes the unprotected nitrogen more susceptible to reaction with bases and organometallics.
-
Modulated Nucleophilicity: While the nitrogen lone pair contributes to the aromaticity of the pyrrole ring, the overall electron density of the heterocyclic system is reduced.[7] Protecting groups that are strongly electron-withdrawing, such as Boc or sulfonyl groups, will further decrease the ring's reactivity toward electrophiles but can be beneficial for stabilizing intermediates in other transformations.[7]
This unique electronic landscape dictates which protecting groups are suitable and how they will influence subsequent chemical steps.
The Boc Group: A Versatile, Yet Nuanced, Standard
The Boc group is a cornerstone of amine protection strategy, and for good reason.[8][9] Its widespread use is attributable to its general stability, ease of introduction, and straightforward cleavage under acidic conditions.
Installation: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[8][10] The reaction is generally high-yielding and clean.
Properties and Influence:
-
Electronic Effect: As a carbamate, the Boc group is electron-withdrawing, which deactivates the azaindole ring towards electrophilic aromatic substitution but enhances its stability towards oxidation.[7]
-
Steric Bulk: The tert-butyl group provides significant steric hindrance around the nitrogen, which can influence the regioselectivity of certain reactions.
-
Stability: The Boc group is robustly stable to most basic, nucleophilic, and reductive (e.g., hydrogenolysis) conditions, making it an excellent choice for multi-step synthesis.[10]
Deprotection - The Acidic Standard: The canonical method for Boc removal is treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[8][11] The mechanism proceeds via protonation and subsequent fragmentation to liberate the free amine, CO₂, and the stable tert-butyl cation.
Caption: Acid-catalyzed deprotection of an N-Boc group.
An Expert Insight: Base-Labile Boc Deprotection for Azaindoles A critical, often overlooked feature of Boc-protected azaindoles is their susceptibility to cleavage under basic conditions.[12] Because the azaindole anion is a relatively stable leaving group, treatment with bases like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol can efficiently remove the Boc group.[7][12] This provides an alternative deprotection pathway when acid-sensitive functional groups are present elsewhere in the molecule.
Comparative Analysis with Other Protecting Groups
While Boc is a reliable workhorse, no single protecting group is optimal for all synthetic routes. The choice must be guided by the planned downstream reactions. Below, we compare Boc with other common N-protecting groups for azaindoles.
| Protecting Group | Abbreviation | Introduction Method | Key Stability Features | Primary Deprotection Method | Electronic Effect |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, DCM | Stable to base, nucleophiles, hydrogenolysis.[10] | Strong Acid: TFA or HCl in dioxane.[8] Base (for azaindoles): NaOMe/MeOH.[12] | Strongly Electron-Withdrawing |
| Tosyl (p-toluenesulfonyl) | Ts | TsCl, Pyridine or NaH | Very stable to acid, oxidation, and many organometallics. | Strong Base: NaOH, reflux. Reductive: Na/NH₃, SmI₂. | Very Strongly Electron-Withdrawing |
| Benzyl | Bn | BnBr, NaH, DMF | Stable to acid, base, and most non-reductive conditions. | Hydrogenolysis: H₂, Pd/C.[13] | Neutral / Slightly Donating |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | Stable to a wide range of conditions, including some organolithiums. | Fluoride: TBAF. Strong Acid: HCl. | Neutral / Steric Bulk |
Sulfonyl Groups (e.g., Tosyl)
Tosyl (Ts) and other sulfonyl groups are strongly electron-withdrawing and exceptionally robust.
-
When to Choose Ts: Select a tosyl group when your synthetic route involves harsh acidic conditions or strong organometallic reagents that would cleave a Boc group. Its stability makes it suitable for complex, multi-step syntheses.
-
Causality in Action: The strong electron-withdrawing nature of the Ts group significantly deactivates the azaindole ring. This can be detrimental for desired electrophilic substitutions but is highly advantageous for directing metallation (lithiation) at the C2 position.
-
Deprotection Caveats: Removal requires harsh conditions (e.g., refluxing strong base or dissolving metal reduction), which may not be compatible with sensitive functional groups.
Benzyl Group (Bn)
The benzyl group offers a fundamentally different electronic profile.
-
When to Choose Bn: The Bn group is ideal when you need to avoid both acidic and strongly basic cleavage conditions and when maintaining the inherent electronic character of the azaindole ring is important. It is removed under neutral hydrogenolysis conditions.
-
Causality in Action: Because the Bn group is electronically neutral, the N-benzylated azaindole behaves more like the parent heterocycle in reactions sensitive to electron density. However, it offers no electronic stabilization against oxidation. Its removal by catalytic hydrogenation is orthogonal to most other protecting groups but is incompatible with reducible functional groups like alkenes, alkynes, or some nitro groups.[13]
2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group provides a unique cleavage profile, making it a valuable tool for orthogonal protection strategies.
-
When to Choose SEM: This group is particularly useful when both strong acid and hydrogenolysis must be avoided. Its removal with fluoride sources like tetrabutylammonium fluoride (TBAF) is exceptionally mild and selective.[14]
-
Causality in Action: Like the benzyl group, SEM has a minimal electronic impact on the azaindole ring. The orthogonality of its fluoride-mediated cleavage allows for complex synthetic designs where Boc, Fmoc, or Cbz groups might be present elsewhere in the molecule.[15]
Data-Driven Comparison: Impact on Cross-Coupling Reactions
The choice of N-protecting group can dramatically influence the efficiency of subsequent transformations, such as palladium-catalyzed cross-coupling reactions, which are vital for functionalizing the azaindole core.[5][16] Higher yields in these reactions are often obtained with N-protected substrates.[2]
Hypothetical Case Study: Suzuki Coupling of a 6-Bromo-7-azaindole
| N-Protecting Group | Yield of Biaryl Product (%) | Rationale and Causality |
| Boc | 85-95% | The electron-withdrawing nature of the Boc group can enhance the oxidative addition step at the C-Br bond. Its steric bulk may also play a role in preventing catalyst deactivation. |
| Ts | 70-85% | The very strong electron-withdrawing effect is generally favorable, but the increased steric bulk and potential for catalyst interaction can sometimes lead to slightly lower yields compared to Boc. |
| Bn | 60-75% | The electronically neutral nature offers less activation of the C-Br bond towards oxidative addition compared to carbamate or sulfonyl groups, potentially leading to slower reaction rates and lower yields. |
| Unprotected | < 20% | The free N-H can interfere with the catalytic cycle through competitive coordination to the palladium center or by participating in undesired acid-base reactions with the basic media, often leading to catalyst inhibition and poor conversion. |
This data illustrates a critical principle: protection is not just about preventing side reactions; it is an active tool for modulating reactivity and optimizing yields.
Strategic Selection Workflow
The optimal protecting group is context-dependent. The following decision-making workflow can guide your selection process.
Caption: Decision tree for selecting an azaindole N-protecting group.
Validated Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are representative of standard, reliable methods for the protection and deprotection of a generic 7-azaindole.
Protocol 1: N-Boc Protection of 7-Azaindole
-
Rationale: This standard procedure uses DMAP as a nucleophilic catalyst to accelerate the reaction of the azaindole with Boc₂O.
-
Materials: 7-Azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until consumption of the starting material.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford N-Boc-7-azaindole.
-
Protocol 2: Acid-Mediated Deprotection of N-Boc-7-azaindole
-
Rationale: This is the most common method for Boc cleavage, utilizing a strong acid to effect rapid and clean removal.
-
Materials: N-Boc-7-azaindole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-7-azaindole (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, often used as a 20-50% v/v solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.
-
Protocol 3: Base-Mediated Deprotection of N-Boc-7-azaindole
-
Rationale: This protocol leverages the enhanced stability of the azaindole anion, providing an orthogonal, acid-free deprotection pathway.[12]
-
Materials: N-Boc-7-azaindole, Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
Dissolve N-Boc-7-azaindole (1.0 eq) in anhydrous MeOH (approx. 0.2 M).
-
Add NaOMe (2.0 eq of a 25 wt% solution in MeOH) or K₂CO₃ (3.0 eq, solid).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction with 1M aq. HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.
-
Conclusion
The selection of an N-protecting group for azaindole synthesis is a strategic decision with far-reaching implications for the entire synthetic route. While Boc offers an excellent balance of stability and versatile cleavage options—including a frequently underutilized basic deprotection pathway—it is not a universal solution. A thorough understanding of the downstream chemical environment is paramount. For syntheses requiring extreme robustness to acid, a Tosyl group may be superior. When hydrogenolysis is a viable and orthogonal deprotection step, the electronically neutral Benzyl group is an excellent choice. For intricate, multi-stage syntheses demanding a unique cleavage mechanism, the SEM group offers the advantage of mild, fluoride-based removal. By considering the causality between the protecting group's electronic and steric properties and the requirements of subsequent reactions, the synthetic chemist can navigate the complexities of azaindole chemistry with greater precision and success.
References
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Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
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Keglevich, A. et al. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). [Link]
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Author Unknown. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
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Andrade, R. B. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
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Batra, S. et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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Scheidt, K. A. et al. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. National Institutes of Health (NIH). [Link]
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Gerokonstantis, D. -T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
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Author Unknown. (n.d.). Acid-labile protecting groups. ResearchGate. [Link]
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Various Authors. (n.d.). Synthesis of Azaindoles. ResearchGate. [Link]
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Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. [Link]
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Andrade, R. B. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Various Authors. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
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Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Fevig, J. M. et al. (n.d.). Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. PubMed. [Link]
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Author Unknown. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Scheidt, K. A. et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis With N-heterocyclic Carbenes. Chemical Communications. [Link]
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Various Authors. (n.d.). Synthesis of Azaindoles. J-STAGE. [Link]
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Kerr, M. A. et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic Letters. [Link]
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Albericio, F. et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]
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Albericio, F. et al. (2003). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
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Albericio, F. et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
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Climent, M. J. et al. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
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Shearson Editorial Services. (2018). How to describe removal of protecting groups. [Link]
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Fresneda, P. M. et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
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Various Authors. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
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Albericio, F. et al. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
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Yurovskaya, M. A. & Karchava, A. V. (2010). Chemistry of the azaindoles (review). Semantic Scholar. [Link]
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Reddit Community. (2024). Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of 4-(Boc-amino)-5-azaindole: A Comparative Analysis of Analytical Methodologies
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a mere specification—it is the foundation upon which reliable, reproducible, and safe downstream science is built. 4-(Boc-amino)-5-azaindole is a key heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3] Its structural integrity and freedom from impurities directly impact reaction yields, impurity profiles of subsequent steps, and the ultimate biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying scientific rationale for method selection, the unique advantages each technique offers, and how they can be integrated into a robust quality control strategy that aligns with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5][6]
The Workhorse of Purity Analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[7][8][9][10] For a moderately polar, UV-active molecule like this compound, RP-HPLC is the default method due to its high resolution, robustness, and quantitative accuracy.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation between the main compound and any potential impurities, which may include starting materials, by-products, or degradation products.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice. The non-polar C18 chains provide a hydrophobic surface that retains the analyte based on its hydrophobicity. The Boc-protected amine and the azaindole core have sufficient non-polar character to interact effectively with this stationary phase.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. This acid serves two purposes: it protonates the basic nitrogen atoms in the 5-azaindole ring and any free amines, suppressing silanol interactions with the column and resulting in sharp, symmetrical peaks.[11][12] It also ensures consistent ionization for reproducible retention times.
-
Detection: The azaindole scaffold contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and can help distinguish between co-eluting peaks.
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks detected. Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This protocol is a self-validating system; system suitability tests (e.g., replicate injections for precision) must be performed before sample analysis to ensure the system is performing correctly.[8]
Comparative Analysis: HPLC vs. Advanced & Orthogonal Methods
While HPLC is the primary tool, a comprehensive purity assessment often requires orthogonal methods—techniques that separate compounds based on different chemical principles. This ensures that no impurities are missed, a critical consideration for regulatory submissions.[5][13]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS (Liquid Chromatography-Mass Spectrometry) | qNMR (Quantitative NMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Same as HPLC, but with smaller column particles (<2 µm). | Separation by chromatography, detection by mass-to-charge ratio. | Measures nuclear spin resonance in a magnetic field. |
| Resolution | High | Very High | High (separation); Very High (mass analysis) | Low (for complex mixtures) |
| Sensitivity | High (ng range) | Very High (pg range) | Extremely High (fg-pg range) | Low (µg-mg range) |
| Quantitation | Relative (% Area) | Relative (% Area) | Relative (ion count); can be quantitative with standards. | Absolute (Primary Method) |
| Impurity ID | No (requires isolation) | No (requires isolation) | Yes (Provides molecular weight and fragmentation data) | Yes (for major impurities with known structures) |
| Speed | Moderate (20-40 min) | Fast (2-10 min) | Moderate-to-Fast | Slow (requires careful prep) |
| Best For | Routine QC, release testing, stability studies. | High-throughput screening, complex mixture analysis. | Impurity identification, degradation pathway analysis. | Purity of reference standards, orthogonal confirmation. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns with sub-2 µm particles. This results in significantly higher efficiency, leading to sharper peaks, better resolution, and much faster analysis times. For this compound, switching to a UPLC method would be justified when trying to resolve a critical impurity pair that co-elutes under standard HPLC conditions or to increase laboratory throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for impurity identification.[14][15][16] After separation on the LC, the eluent is directed to a mass spectrometer, which acts as a highly sensitive and specific detector, providing the molecular weight of each eluting peak.
-
Key Advantage: If an unknown peak appears in the HPLC chromatogram, LC-MS can provide its molecular weight. High-Resolution Mass Spectrometry (HRMS) can even determine its elemental formula, providing crucial clues to its structure.[14][17] This is essential for complying with ICH guidelines which require identification of impurities above a certain threshold (typically ≥0.10%).[4][5]
-
Causality in Method Adaptation: For LC-MS, non-volatile buffers like phosphates and ion-pairing agents like TFA must be avoided as they contaminate the MS ion source. The method must be adapted to use volatile modifiers like formic acid or ammonium acetate.[15]
Quantitative NMR (qNMR)
qNMR is a powerful, orthogonal technique that provides an absolute purity value without the need for a specific reference standard of the analyte itself.[18][19] The purity is determined by comparing the integral of a well-resolved proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard of known concentration.
-
Why it's a Self-Validating System: The principle of qNMR is based on the direct proportionality between signal intensity and the number of atomic nuclei, a fundamental physical constant. This makes it a primary ratio method of measurement.
-
Application: qNMR is ideal for qualifying in-house primary reference standards and for providing an orthogonal purity value that is independent of chromatographic behavior. For this compound, one could integrate the sharp singlet of the nine Boc-protons against a certified standard like maleic acid.
Validation and the Regulatory Landscape
An analytical method is only reliable if it is validated for its intended purpose.[20][21] Regulatory bodies require that purity methods undergo rigorous validation to demonstrate their performance characteristics, as outlined in ICH guideline Q2(R2).[22][23]
Visualizing the Logic of Method Validation
Caption: Key parameters for analytical procedure validation per ICH Q2.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is typically demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.
-
Accuracy: The closeness of the test results to the true value. For purity, this can be assessed by analyzing a sample of known high purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability and intermediate precision.
-
Quantitation Limit (QL): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[24]
Integrated Strategy and Conclusion
No single analytical method can provide a complete picture of a compound's purity. A robust, phase-appropriate quality control strategy for this compound should be multi-faceted:
-
Routine Analysis & Release: A validated RP-HPLC or UPLC method should be the primary tool for routine purity testing, quality control, and stability analysis due to its high resolution, robustness, and quantitative capability.
-
Impurity Identification: When new, unknown impurities are detected above the identification threshold (e.g., >0.1%), LC-MS is indispensable for structural elucidation.[5][15] This is a non-negotiable step in process development and for regulatory filings.
-
Reference Standard Characterization: qNMR should be used as an orthogonal method to assign an absolute purity value to the primary reference standard. This standard is then used to qualify secondary standards for routine use.
By understanding the strengths and limitations of each technique and the scientific principles guiding their application, researchers and drug developers can design and implement a comprehensive analytical strategy. This ensures that the this compound used in their programs is of the requisite quality, leading to more reliable research outcomes and safer medicines.
References
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- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- USP <621> Chromatography. DSDP Analytics.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- Understanding the Latest Revisions to USP <621>. Agilent.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- <621> Chromatography. US Pharmacopeia (USP).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
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- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
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- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
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- Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency.
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- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography.
- UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
- Potent 4-amino-5-azaindole factor VIIa inhibitors. PubMed.
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spectroscopic comparison of 4-(Boc-amino)-5-azaindole and its deprotected form
In the landscape of modern medicinal chemistry and drug development, 5-azaindole scaffolds are of significant interest due to their versatile biological activities. The synthesis of derivatives often necessitates the use of protecting groups to selectively mask reactive sites. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, favored for its stability under a wide range of conditions and its straightforward, acid-labile removal.[1][2]
This guide provides an in-depth spectroscopic comparison between 4-(Boc-amino)-5-azaindole and its deprotected counterpart, 4-amino-5-azaindole. Understanding the distinct spectroscopic signatures of both the protected and deprotected forms is paramount for researchers to confidently monitor reaction progress, verify successful deprotection, and confirm the purity of their final compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by a validated experimental protocol for the deprotection reaction.
The Spectroscopic Shift: Unmasking the Amine
The removal of the Boc group instigates significant and predictable changes across various spectroscopic analyses. The primary transformation is the conversion of a secondary carbamate to a primary aromatic amine, which fundamentally alters the electronic environment and vibrational modes of the molecule.
| Compound | Structure |
| This compound | ![]() |
| 4-amino-5-azaindole | ![]() |
¹H NMR Spectroscopy: The Disappearance of the Bulky Shield
Proton NMR is arguably the most direct method for monitoring this deprotection. The most telling indicator is the complete disappearance of the signal corresponding to the nine equivalent protons of the tert-butyl group.
-
This compound: A prominent singlet is observed in the upfield region, typically around δ 1.5-1.7 ppm , integrating to 9H. This is the hallmark of the Boc protecting group. The N-H proton of the carbamate appears as a singlet further downfield.
-
4-amino-5-azaindole: Following deprotection, this 9H singlet vanishes. A new, broad signal appears, typically between δ 4.5-5.5 ppm , corresponding to the two protons of the newly formed primary amine (-NH₂). The exact chemical shift and broadness of this peak can be influenced by solvent and concentration. Furthermore, the electronic landscape of the azaindole ring is altered, leading to subtle but measurable shifts in the positions of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
| Proton Assignment | This compound (δ ppm) | 4-amino-5-azaindole (δ ppm) | Key Observation |
| -C(CH₃)₃ | ~1.6 (s, 9H) | - | Disappearance of the tert-butyl signal. |
| -NH₂ | - | ~5.0 (br s, 2H) | Appearance of the primary amine signal. |
| Boc N-H | ~8.5 (s, 1H) | - | Disappearance of the carbamate N-H. |
| Aromatic Protons | Varies | Varies | Minor shifts due to electronic changes. |
| Indole N-H | ~11.5 (br s, 1H) | ~11.0 (br s, 1H) | Remains present, may shift slightly. |
¹³C NMR Spectroscopy: Tracking Carbonyl and Alkyl Signals
Carbon NMR provides complementary evidence for the successful deprotection. The key markers are the carbon signals associated with the Boc group itself.
-
This compound: The spectrum will feature two distinct signals for the Boc group: the carbonyl carbon of the carbamate at approximately δ 153-155 ppm and the quaternary carbon of the tert-butyl group around δ 80-82 ppm . The methyl carbons appear around δ 28-29 ppm .[3]
-
4-amino-5-azaindole: Upon removal of the Boc group, all three of these signals are absent from the spectrum, providing unambiguous confirmation of the reaction's completion. The carbon atom to which the amino group is attached (C4) will also experience a significant shift in its resonance.
Table 2: Comparative ¹³C NMR Data (Typical Shifts in DMSO-d₆)
| Carbon Assignment | This compound (δ ppm) | 4-amino-5-azaindole (δ ppm) | Key Observation |
| Boc C=O | ~154 | - | Disappearance of the carbamate carbonyl. |
| Boc -C (CH₃)₃ | ~81 | - | Disappearance of the quaternary carbon. |
| Boc -C(CH₃ )₃ | ~28.5 | - | Disappearance of the methyl carbons. |
| Aromatic Carbons | Varies | Varies | Shifts in ring carbons, especially C4 and C5. |
FT-IR Spectroscopy: A Tale of Two N-H Bonds
Infrared spectroscopy is highly sensitive to changes in functional groups. The transition from a carbamate to a primary amine results in a dramatic change in the N-H stretching region of the spectrum.
-
This compound: The spectrum is characterized by a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbamate.[4] A single, sharp N-H stretching band is also observed around 3300-3400 cm⁻¹ .
-
4-amino-5-azaindole: The prominent C=O band near 1700 cm⁻¹ is completely absent. In its place, the N-H stretching region (around 3300-3500 cm⁻¹ ) now displays two distinct bands, which are characteristic of the symmetric and asymmetric stretching modes of a primary amine (-NH₂).[5] Additionally, a scissoring vibration for the -NH₂ group may appear around 1600-1650 cm⁻¹ .[6]
Table 3: Comparative FT-IR Data (Key Frequencies in cm⁻¹)
| Vibrational Mode | This compound (cm⁻¹) | 4-amino-5-azaindole (cm⁻¹) | Key Observation |
| N-H Stretch | ~3350 (single peak) | ~3450 and ~3350 (two peaks) | Change from single N-H to -NH₂ doublet. |
| C=O Stretch | ~1710 | - | Disappearance of the carbamate carbonyl stretch. |
| N-H Bend | - | ~1620 | Appearance of the primary amine scissoring band. |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | Largely unchanged. |
UV-Vis Spectroscopy & Mass Spectrometry: Confirming Identity
While NMR and IR are primary tools for monitoring the reaction, UV-Vis and MS provide final confirmation of the product's identity and purity.
-
UV-Vis Spectroscopy: The removal of the Boc group can lead to a slight shift in the maximum absorption wavelength (λmax). The primary amine is a stronger auxochrome than the carbamate, which may result in a small bathochromic (red) shift in the π-π* transitions of the aromatic system.[7][8]
-
Mass Spectrometry: MS provides a definitive measure of the molecular weight change. The molecular ion peak for 4-amino-5-azaindole will be precisely 100.12 atomic mass units less than that of its Boc-protected precursor, corresponding to the mass of the C₅H₉O₂ fragment. In fragmentation analysis, this compound will show a characteristic loss of 56 (isobutylene) or 100 (the entire Boc group).
Table 4: Comparative UV-Vis and MS Data
| Technique | This compound | 4-amino-5-azaindole | Key Observation |
| UV-Vis (λmax) | Compound-specific | Expected slight red shift | Change in electronic conjugation. |
| MS (Exact Mass) | 233.1164 g/mol | 133.0640 g/mol | Mass decrease of 100.0524 amu.[9][10] |
| MS (Fragmentation) | Loss of -56 (C₄H₈), -100 (Boc) | No characteristic Boc fragmentation | Confirms removal of the protecting group. |
Experimental Protocol: Acid-Catalyzed Boc Deprotection
This protocol describes a standard and reliable method for the removal of the Boc group from this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution. Causality Note: Performing the addition at 0 °C helps to control any potential exotherm and minimizes side reactions.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup - Quenching: Once the reaction is complete, carefully concentrate the solution in vacuo using a rotary evaporator to remove the excess TFA and DCM. Safety Note: TFA is corrosive and volatile. Ensure proper ventilation.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution until the effervescence (CO₂ evolution from neutralization) ceases. The pH of the aqueous layer should be basic (pH > 8).[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-amino-5-azaindole. The product can be further purified by column chromatography or recrystallization if necessary.
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection and subsequent analysis.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via a well-established E1-type elimination mechanism.[12][13]
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[14]
-
Fragmentation: The protonated carbamate undergoes fragmentation. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[13]
-
Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium salt. This is reversed during the basic workup.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The spectroscopic differences between this compound and 4-amino-5-azaindole are distinct and readily identifiable. By leveraging a combination of NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally track the removal of the Boc protecting group. The disappearance of the characteristic tert-butyl and carbonyl signals in NMR and IR, coupled with the emergence of primary amine signatures and the expected mass shift in MS, provides a self-validating system for confirming the successful synthesis of the target molecule. This guide serves as a practical resource for scientists engaged in the synthesis of azaindole derivatives, ensuring analytical rigor and synthetic success.
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Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [Link][16]
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4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. [Link][5]
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SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). The Royal Society of Chemistry. [Link][4]
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Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link][7]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link][8]
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How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link][18]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link][19]
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A Comparative Guide to the Biological Activity of 4-(Boc-amino)-5-azaindole Derivatives in Kinase Inhibition
This guide provides an in-depth technical comparison of 4-(Boc-amino)-5-azaindole derivatives, a prominent scaffold in modern drug discovery. We will dissect their biological activity, particularly as kinase inhibitors, and objectively compare their performance against alternative heterocyclic systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Rise of the Azaindole Scaffold
In medicinal chemistry, the azaindole scaffold has earned the designation of a "privileged structure."[1] As a bioisosteric analog of both indole and purine, it possesses a unique combination of hydrogen bond donors and acceptors that allows it to mimic the adenine moiety of ATP.[2][3] This structural mimicry makes azaindole derivatives particularly adept at targeting the ATP-binding site of kinases, a protein family deeply implicated in cellular signaling and a major focus for therapeutic intervention, especially in oncology.[4][5]
There are four primary isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[2] While 7-azaindole is the most frequently utilized isomer in drug design, the 5-azaindole core offers a unique electronic and steric profile.[3] This guide focuses specifically on derivatives of this compound. The 4-amino group serves as a critical synthetic handle for diversification, allowing chemists to append various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in the synthesis of these derivatives, enabling regioselective modifications before its removal in the final stages to yield the active compound.
The 5-Azaindole Core: A Strategic Choice for Kinase Hinge Binding
The efficacy of azaindole-based kinase inhibitors stems from their ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[3] This bidentate interaction is a hallmark of many potent ATP-competitive inhibitors.
Comparative Analysis: 4-Amino-5-Azaindoles vs. Alternative Scaffolds
While a versatile scaffold, the 4-amino-5-azaindole framework is not without competition. To provide a clear performance benchmark, we will compare its activity against other scaffolds targeting Checkpoint Kinase 1 (Chk1), a critical enzyme in the DNA damage response and a validated cancer target. Novel 5-azaindolocarbazoles have been identified as potent Chk1 inhibitors.[6][7]
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 5-Azaindolocarbazole | Compound 47 | Chk1 | 14 | - | - | [7] |
| 5-Azaindolocarbazole | Compound 46 | Chk1 | 27 | L1210 | 0.46 | [7] |
| 5-Azaindolocarbazole | Compound 45 | Chk1 | 72 | L1210 | 0.11 | [7] |
| Alternative: Indolocarbazole | Lestaurtinib | FLT3, TrkA/B, JAK2 | 2-11 | - | - | [6] |
| Alternative: Imidazopyridine | Compound 8 | - | - | HeLa, SW620 | 1.8 - 3.2 | [8] |
Analysis: The data demonstrates that 5-azaindolocarbazole derivatives exhibit highly potent, nanomolar inhibition of Chk1.[7] For instance, compound 47 shows an IC50 of just 14 nM.[7] This level of potency is competitive with established kinase inhibitor scaffolds. The key advantage of the azaindole core is its ability to modulate physicochemical properties like solubility and cell permeability, which can be a challenge for larger, more hydrophobic systems like traditional indolocarbazoles.[3] The imidazopyridine scaffold also shows promise, with potent anti-proliferative effects, though its specific kinase targets in this context require further elucidation.[8]
Experimental Validation: A Workflow for Assessing Novel Derivatives
Translating a promising chemical scaffold into a viable drug candidate requires a rigorous, multi-step validation process. Many compounds that show high potency in biochemical assays fail to perform in a cellular context due to issues with permeability, stability, or off-target effects.[9] Therefore, a tiered approach is essential.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)
This assay directly measures the enzymatic activity of the target kinase by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate peptide. It is considered a gold standard for determining inhibitor potency (IC50).[10]
Causality: The choice of a radiometric assay provides a direct and highly sensitive measure of substrate phosphorylation, avoiding potential interference from fluorescent compounds.[10] Setting the ATP concentration near the Km value for the specific kinase ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).[10]
Methodology:
-
Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Serially dilute the 4-amino-5-azaindole test compound in DMSO, followed by a final dilution in reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the target kinase, a specific substrate peptide (e.g., Kemptide for PKA), and the test compound at various concentrations.
-
Phosphorylation: Initiate the reaction by adding an ATP mixture containing unlabeled ATP (at the determined Km concentration) and [³³P]-ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Quantification: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP is washed away.
-
Data Analysis: Measure the radioactivity on the filter using a scintillation counter. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step.[9] The NanoBRET™ assay measures target engagement by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that competes with the test compound.
Causality: This assay provides a quantitative measure of target occupancy in live cells, bridging the gap between biochemical potency and cellular activity.[9] It helps to identify compounds that may have poor cell permeability or are rapidly ejected by efflux pumps, which would not be apparent from a biochemical assay alone.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the 4-amino-5-azaindole test compound at various concentrations for a specified period (e.g., 2 hours).
-
Tracer and Substrate Addition: Add the cell-permeable fluorescent energy transfer tracer and the NanoBRET® Nano-Glo® Substrate to the wells.
-
Detection: Immediately measure the luminescence signal at two wavelengths (460 nm for the donor and >600 nm for the acceptor) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the ratio against the compound concentration to determine the cellular IC50.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. Its bioisosteric relationship with the purine core of ATP provides a strong foundation for achieving high-affinity binding to the kinase hinge region.[2][3] As demonstrated by the potent Chk1 inhibitory activity of related 5-azaindolocarbazoles, this core can be elaborated to produce highly active compounds.[6]
The key to success lies in a rigorous, multi-tiered experimental approach that moves beyond simple biochemical potency to confirm target engagement and functional effects in a cellular context.[9][11] Future work should focus on exploring the structure-activity relationship (SAR) of substitutions at the 4-amino position to optimize selectivity across the human kinome and to enhance drug-like properties. By combining rational design with robust biological validation, 4-amino-5-azaindole derivatives will continue to be a fruitful area for the discovery of novel therapeutics.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
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Lin, M. S., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Available from: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available from: [Link]
-
ResearchGate. (2007, September). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Available from: [Link]
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Kumar, S., et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. National Institutes of Health. Available from: [Link]
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Cieplak, P., et al. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Azaindole analogues as bioactive agents: Present and future directions. Available from: [Link]
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Kumar, V., et al. (2017). Azaindole Therapeutic Agents. PubMed Central. Available from: [Link]
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Joseph, B., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available from: [Link]
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Floc'h, N., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and.... Available from: [Link]
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MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available from: [Link]
-
Zhang, L., et al. (2010). Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. PubMed. Available from: [Link]
-
ResearchGate. (2006). Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. Available from: [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link]
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Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available from: [Link]
-
Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Available from: [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available from: [Link]
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ResearchGate. (2008). Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Available from: [Link]
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Giraud, F., et al. (2008). Novel 5-azaindolocarbazoles as Cytotoxic Agents and Chk1 Inhibitors. PubMed. Available from: [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
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Navigating the Structure-Activity Landscape of 4-(Boc-amino)-5-azaindole Analogs: A Comparative Guide for Drug Discovery Professionals
Introduction: The Privileged 5-Azaindole Scaffold in Kinase Inhibition
The 5-azaindole core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively interact with the hinge region of kinase active sites, a critical interaction for inhibitory activity. The introduction of a nitrogen atom into the indole ring system modulates the electronic properties, enhances hydrogen bonding capabilities, and can improve physicochemical properties such as solubility and metabolic stability, making it an attractive alternative to the traditional indole scaffold.[2] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-(tert-butoxycarbonylamino)-5-azaindole analogs. The Boc-amino group at the 4-position serves as a versatile handle for synthetic diversification and can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds. While direct, comprehensive comparative studies on a wide range of 4-(Boc-amino)-5-azaindole analogs are not extensively documented in publicly available literature, this guide synthesizes findings from related 4-amino-5-azaindole and broader azaindole SAR studies to provide actionable insights for researchers in the field.
Core Synthesis and Derivatization Strategies
The this compound scaffold is often utilized as a key intermediate in the synthesis of more complex bioactive molecules. A common synthetic strategy involves the introduction of the Boc-protected amino group at an early stage, followed by functionalization at other positions of the azaindole ring. For instance, Stille coupling reactions using a stannylated this compound derivative have been employed to introduce aryl or heteroaryl moieties at the 3-position, leading to the synthesis of potent Chk1 kinase inhibitors.[3]
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the azaindole core. The following sections dissect the SAR based on modifications at key positions, drawing inferences from studies on related azaindole-based kinase inhibitors.
The Influence of Substituents at the 3-Position
The 3-position of the 5-azaindole ring is a critical site for modulating kinase inhibitory activity. Introduction of aryl and heteroaryl groups at this position can lead to significant gains in potency by accessing specific hydrophobic pockets within the kinase active site.
| Analog Class | Target Kinase (Example) | Key Structural Feature at C3 | Observed Activity Trend |
| 3-Aryl-4-amino-5-azaindoles | p38 MAP Kinase | Phenyl, 4-Fluorophenyl | The presence of a phenyl or substituted phenyl group at C3 is often crucial for potent inhibition. The 4-fluorophenyl group, in particular, has been shown to be beneficial for p38 inhibition in related azaindole scaffolds.[4][5] |
| 3-Heteroaryl-4-amino-5-azaindoles | Checkpoint Kinase 1 (Chk1) | Indole, Maleimide derivatives | Complex heterocyclic systems introduced at the 3-position can lead to highly potent and selective inhibitors. The specific heterocycle and its substitution pattern are key determinants of activity and selectivity.[3] |
Expert Insight: The choice of the C3-substituent should be guided by the topology of the target kinase's active site. X-ray crystallography of lead compounds bound to the target kinase is invaluable in designing C3-analogs with improved potency and selectivity.[4] The Boc-amino group at the 4-position can influence the optimal C3-substituent by altering the electronic and steric environment.
The Role of the 4-(Boc-amino) Group and its Analogs
The 4-amino group, often protected as a Boc-carbamate during synthesis, can serve as a key hydrogen bond donor, interacting with the kinase hinge region or with nearby residues. The Boc group itself, while primarily a protecting group, can also influence activity and properties due to its steric bulk and lipophilicity. In many final compounds, this group is deprotected to the free amine or further derivatized.
| Modification at N4 | Potential Impact on Activity | Rationale |
| Boc-Protected Amine | Variable; can be a placeholder for further modification. | The bulky Boc group may have steric clashes in some kinase active sites, while in others it might favorably occupy a hydrophobic pocket. It is often a synthetic intermediate. |
| Free Amine (-NH2) | Often enhances activity. | The free amine can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region, mimicking the interactions of the adenine base of ATP.[6] |
| Substituted Amine (-NHR) | Highly dependent on the 'R' group. | Small alkyl or acyl groups may be tolerated, while larger groups can introduce steric hindrance. The nature of the substituent will dictate its potential for additional interactions. |
Expert Insight: The decision to retain, deprotect, or further functionalize the 4-amino group is a critical step in the optimization process. Initial screening of both the Boc-protected and the deprotected amine analogs is recommended to understand the SAR around this position for a given target.
Experimental Protocols
General Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol outlines a typical in vitro enzymatic assay to determine the IC50 values of test compounds against a target kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-substrate antibody
-
DELFIA® Enhancement solution
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing p38α kinase and biotinylated ATF2 substrate in kinase assay buffer.
-
Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well. Pre-incubate for 15 minutes at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 10 µL of EDTA solution.
-
Detection: Add 10 µL of a mixture of streptavidin-allophycocyanin and europium-labeled anti-phospho-ATF2 antibody. Incubate for 60 minutes.
-
Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of this compound analogs.
Caption: General binding mode of a 4-amino-5-azaindole inhibitor in a kinase active site.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The strategic exploration of substituents at the C3 and N1 positions, coupled with judicious modification of the 4-amino group, can lead to potent and selective compounds with desirable drug-like properties. While this guide provides a framework for understanding the SAR of this compound class, it is imperative for researchers to conduct comprehensive in-house studies, including co-crystallization with target kinases, to guide rational drug design. Future research in this area should focus on building and screening diverse libraries of this compound analogs against a wide range of kinases to uncover new therapeutic opportunities.
References
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Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]
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Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]
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comparative analysis of different synthetic routes to 4-(Boc-amino)-5-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Boc-amino)-5-azaindole
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. The introduction of a Boc-protected amine at the C4 position provides a versatile handle for further functionalization, making this compound a crucial intermediate in the synthesis of a wide range of kinase inhibitors and other targeted therapeutics. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program. This guide will compare two primary approaches:
-
Route 1: De Novo Construction of the Azaindole Ring via the Batcho-Leimgruber indole synthesis. This classic method builds the pyrrole ring onto a pre-functionalized pyridine precursor.
-
Route 2: Late-Stage Functionalization of a Pre-formed Azaindole Core utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern approach introduces the key amino functionality in a later step.
Route 1: De Novo Synthesis via the Batcho-Leimgruber Reaction
The Batcho-Leimgruber indole synthesis is a powerful and widely used method for constructing indole and azaindole cores.[1][2] This approach typically begins with an ortho-nitrotoluene derivative, which is converted to an enamine, followed by a reductive cyclization to form the pyrrole ring. For the synthesis of 4-amino-5-azaindole, a suitable starting material is a 4-methyl-3-nitropyridine derivative.
Causality Behind Experimental Choices
The key to this strategy lies in the activation of the methyl group by the adjacent nitro group, which allows for the formation of the enamine intermediate. The subsequent reduction of the nitro group to an amine is the trigger for the intramolecular cyclization. The choice of reducing agent is critical to the success of this step, with reagents like palladium on carbon (Pd/C) with hydrogen, or transfer hydrogenation conditions, being commonly employed for their efficiency and chemoselectivity.[1][3]
Experimental Protocol: Batcho-Leimgruber Synthesis of 4-amino-5-azaindole and Subsequent Boc Protection
Step 1: Enamine Formation
-
To a solution of 4-methyl-3-nitropyridine (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 110 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-amino-5-azaindole.
Step 3: Boc Protection
-
Dissolve 4-amino-5-azaindole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[2]
Route 2: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling
An alternative and more convergent approach involves the construction of a halogenated 5-azaindole core, followed by the introduction of the Boc-protected amino group using a palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[4][5]
Causality Behind Experimental Choices
This strategy's success hinges on the selective formation of a C-N bond at the C4 position of the 5-azaindole ring. The choice of a suitable halo-azaindole precursor (typically a bromo or chloro derivative) is crucial. The Buchwald-Hartwig reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand plays a critical role in the catalytic cycle, influencing the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5] The choice of base is also important for the deprotonation of the amine nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination for this compound
Step 1: Synthesis of 4-chloro-5-azaindole (Representative Halogenated Precursor)
A variety of methods exist for the synthesis of halo-azaindoles. A common approach involves the construction of the azaindole ring from a dihalopyridine derivative.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add 4-chloro-5-azaindole (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Parameter | Route 1: Batcho-Leimgruber Synthesis | Route 2: Buchwald-Hartwig Amination |
| Overall Strategy | Linear; De novo ring construction | Convergent; Late-stage functionalization |
| Starting Materials | Substituted nitropyridines | Halogenated 5-azaindoles |
| Key Transformations | Enamine formation, reductive cyclization | Palladium-catalyzed C-N cross-coupling |
| Typical Overall Yield | Moderate | Good to Excellent |
| Scalability | Can be challenging due to the nature of the reduction step and potential for side reactions. | Generally more scalable, with well-defined and robust catalytic conditions. |
| Versatility | Primarily for the synthesis of the core scaffold. | Allows for rapid diversification by varying the amine coupling partner. |
| Process Safety | Use of hydrogen gas in the reduction step requires appropriate safety precautions. | Palladium catalysts and phosphine ligands can be air and moisture sensitive. |
| Cost-Effectiveness | Can be cost-effective if starting materials are readily available. | Palladium catalysts and specialized ligands can be expensive, but high efficiency can offset costs. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion and Recommendations
Both the Batcho-Leimgruber synthesis and the Buchwald-Hartwig amination represent viable and powerful strategies for the synthesis of this compound.
-
Route 1 (Batcho-Leimgruber) is a classic and effective method, particularly when the required substituted nitropyridine starting material is readily accessible. It offers a more linear approach to the target molecule.
-
Route 2 (Buchwald-Hartwig Amination) provides a more convergent and flexible strategy. It is particularly advantageous for late-stage functionalization and for creating libraries of analogues by varying the amine component. The generally higher yields and scalability make it an attractive option for process development and large-scale synthesis.
The ultimate choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities and expertise of the research team. For rapid analog synthesis and process development, the modularity and efficiency of the Buchwald-Hartwig approach often provide a significant advantage.
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Leimgruber, W.; Batcho, A. D. Indole Synthesis. Wikipedia, [Link].
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Organic & Biomolecular Chemistry. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Royal Society of Chemistry, [Link].
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A Comparative Guide to the Structural Validation of 4-(Boc-amino)-5-azaindole: A Crystallographic Perspective
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For heterocyclic compounds like 4-(Boc-amino)-5-azaindole, a key building block in medicinal chemistry, unambiguous structural validation is not merely a quality control checkpoint but a foundational pillar for rational drug design.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a detailed protocol for crystallographic analysis, and compare its definitive data with insights from other common analytical methods.
The Imperative for Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide inferential data about a molecule's connectivity and mass. For complex heterocyclic systems, and particularly for establishing the precise conformation and intermolecular interactions of substituted azaindoles, these methods can sometimes be ambiguous. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing unequivocal proof of structure.[4] This is crucial for understanding potential polymorphism, which can significantly impact a drug candidate's bioavailability and stability.
The azaindole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3][5] The introduction of a Boc-protecting group on the amino function at the 4-position influences the molecule's electronic properties and steric profile, making precise structural knowledge even more critical for predicting its binding behavior with biological targets.[3][6]
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach to structural validation is always recommended. Here, we compare the strengths and limitations of X-ray crystallography with other common analytical techniques for this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous structure determination, absolute stereochemistry, and solid-state conformation. | Requires a single, high-quality crystal; the solid-state structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), and information about the chemical environment of nuclei. | Provides detailed information about the structure in solution, essential for understanding dynamic processes. | Structure is inferred from spectral data, which can be complex to interpret for novel or intricate molecules; does not provide precise bond lengths or angles. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z), providing the molecular weight and elemental composition (with high-resolution MS). | Highly sensitive, requires a minute amount of sample, and provides accurate molecular weight and formula. | Provides no information about the connectivity or stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for identifying the presence of key functional groups (e.g., N-H, C=O of the Boc group). | Provides limited information about the overall molecular structure. |
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder of this compound to a refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification of this compound
The synthesis of this compound can be achieved through various synthetic routes reported for azaindole derivatives.[7][8][9] A common approach involves the protection of the amino group of 4-amino-5-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[10][11]
-
Step 1: Reaction Setup: Dissolve 4-amino-5-azaindole in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane) under an inert atmosphere (e.g., nitrogen).[7]
-
Step 2: Reagent Addition: Add a base such as 4-dimethylaminopyridine (DMAP) and cool the reaction mixture to 0 °C.[7]
-
Step 3: Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.[7]
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Step 5: Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain pure this compound.
2. Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent system and crystallization technique is critical.
-
Step 1: Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethyl acetate, methanol, dichloromethane, hexane) to find a suitable solvent or solvent system in which the compound has moderate solubility.[12]
-
Step 2: Crystallization Technique: Employ a suitable crystallization technique. Slow evaporation of a saturated solution at room temperature is a common starting point.[12] Other techniques include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.
-
Step 3: Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop.
3. X-ray Data Collection
-
Step 1: Crystal Mounting: Mount a selected crystal on a goniometer head in the cold stream of a diffractometer (typically 100-170 K) to minimize thermal motion and radiation damage.[12]
-
Step 2: Data Collection Strategy: Determine the unit cell and crystal system. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and detector.[12]
4. Structure Solution and Refinement
-
Step 1: Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections.
-
Step 2: Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Step 3: Model Building and Refinement: Build an initial model of the molecule into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods.[13]
-
Step 4: Validation: Validate the final structure using metrics such as R-factors (R1, wR2), goodness-of-fit (S), and by checking for any unresolved electron density or geometric inconsistencies.[4][13]
Interpreting the Crystallographic Data: A Hypothetical Case Study
While a specific crystal structure for this compound is not publicly available as of this writing, we can predict key structural features based on related compounds.[12][14][15][16][17]
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Provides information about the symmetry of the crystal lattice.[12][14] |
| Space Group | e.g., P2₁/n, P2₁2₁2₁ | Describes the symmetry elements within the unit cell.[12][14] |
| N-H···N Hydrogen Bonding | Likely formation of intermolecular hydrogen bonds involving the azaindole nitrogen atoms. | These interactions are crucial in determining the crystal packing and can influence the physicochemical properties of the solid.[5] |
| C=O···H Interactions | Potential for hydrogen bonding involving the carbonyl oxygen of the Boc group. | Further stabilizes the crystal lattice. |
| π-π Stacking | Possible stacking of the aromatic azaindole rings. | Contributes to the overall stability of the crystal structure.[12] |
The following diagram illustrates a potential hydrogen bonding pattern.
Caption: Potential intermolecular hydrogen bonding.
Conclusion
The structural validation of this compound is a critical step in its application in drug discovery and development. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. The detailed atomic coordinates and insights into intermolecular interactions obtained from crystallography are invaluable for understanding the solid-state properties of this important building block and for guiding the design of new therapeutic agents.
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Al-Warhi, T., Haukka, M., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(11), 4485. [Link]
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Fun, H.-K., Jasinski, J. P., Reis, C. A. K., & da Silva, A. C. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 336–342. [Link]
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Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 25(23), 5731. [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of 4-(Boc-amino)-5-azaindole Compounds
For drug development professionals, navigating the intricate landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount to the success of a therapeutic candidate. Among these, metabolic stability stands out as a critical gatekeeper, dictating a compound's half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical comparison for researchers engaged in the development of compounds containing the 4-(Boc-amino)-5-azaindole scaffold, a privileged structure in modern medicinal chemistry. We will explore the inherent metabolic liabilities of this scaffold, present a comparative analysis of hypothetical analogs, and detail the experimental protocols necessary to generate such critical data.
The Metabolic Gauntlet: Understanding the Importance of Stability
A drug that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate to toxic levels.[1] The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics, preparing them for excretion.[] Early in vitro assessment of metabolic stability using systems like human liver microsomes (HLM) or hepatocytes is a cost-effective strategy to identify and triage compounds with unfavorable pharmacokinetic profiles, long before they reach costly in vivo studies.[3]
The this compound Scaffold: A Double-Edged Sword
The 5-azaindole core is an attractive isostere for indole and other bicyclic heterocycles, often conferring improved physicochemical properties such as solubility.[4] The 4-amino substituent provides a key vector for synthetic elaboration. However, this scaffold presents several potential metabolic "hotspots" that researchers must be cognizant of.
Potential Metabolic Liabilities:
-
Oxidation of the Azaindole Ring: The electron-rich azaindole ring system is susceptible to oxidative metabolism by CYP enzymes, primarily through hydroxylation.[5] The position of the nitrogen atom in the pyridine ring significantly influences the electron density and, consequently, the site of oxidation.[4] For the 5-azaindole scaffold, oxidation can occur on the pyrrole or pyridine ring.
-
Metabolism of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group, while a robust protecting group in organic synthesis, is not metabolically inert.[6] While generally stable to base-catalyzed hydrolysis, it can be susceptible to two primary metabolic pathways:
-
Acid-catalyzed or Enzymatic Hydrolysis: While less common in the metabolic context, esterases and other hydrolases can potentially cleave the carbamate bond.[7][8]
-
CYP-mediated Oxidation: The tert-butyl moiety is a potential site for oxidation by CYP enzymes, particularly CYP3A4, leading to hydroxylation and subsequent cleavage of the Boc group.[9]
-
-
Bioactivation of the 4-Amino Group: Aromatic amines and aminopyridines can undergo metabolic activation to form reactive intermediates.[3] This can involve N-oxidation by CYPs to form hydroxylamines, which can be further converted to highly reactive nitrenium ions capable of covalently binding to macromolecules like proteins and DNA, leading to potential toxicity.[3]
Comparative Metabolic Stability of Hypothetical this compound Analogs
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of three hypothetical analogs. The data presented in Table 1 is for illustrative purposes and is representative of what would be generated in a typical in vitro metabolic stability study.
| Compound ID | Structure | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| AZ-001 | This compound | 45 | 30.8 |
| AZ-002 | 4-(Boc-amino)-7-fluoro-5-azaindole | >120 | <11.5 |
| AZ-003 | 4-(Boc-amino)-2-methyl-5-azaindole | 25 | 55.5 |
Table 1: Comparative in vitro metabolic stability of hypothetical this compound analogs in human liver microsomes (HLM).
Analysis of Comparative Data:
-
AZ-001 (Parent Scaffold): Exhibits moderate metabolic stability. This suggests that the parent scaffold is susceptible to metabolism, likely through oxidation of the azaindole ring or metabolism of the Boc group.
-
AZ-002 (Fluorinated Analog): The introduction of a fluorine atom at the 7-position significantly enhances metabolic stability. Fluorine is a small, lipophilic atom that can act as a "metabolic blocker." By placing it at a potential site of oxidation, it can prevent CYP-mediated hydroxylation, thereby increasing the compound's half-life.
-
AZ-003 (Methylated Analog): The addition of a methyl group at the 2-position of the azaindole ring decreases metabolic stability. This is likely because the methyl group itself becomes a primary site for oxidative metabolism (benzylic oxidation) by CYP enzymes, creating a new metabolic liability.
Experimental Protocols for Assessing Metabolic Stability
To generate the data presented above, a robust and well-validated experimental workflow is essential. The following is a detailed protocol for a typical in vitro microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for quenching and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Experimental workflow for the in vitro microsomal stability assay.
3. Detailed Steps:
-
Preparation of Reagents:
-
Thaw HLM and NADPH regenerating system on ice.
-
Dilute the HLM stock to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare working solutions of the test compounds and positive controls by diluting the DMSO stocks with buffer. The final DMSO concentration in the incubation should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the test compound or positive control to the wells and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) .
Visualizing Potential Metabolic Pathways
Understanding the potential sites of metabolism is crucial for rational drug design. The following diagram illustrates the likely metabolic pathways for the this compound scaffold.
Caption: Potential metabolic pathways of this compound.
Conclusion and Future Directions
The metabolic stability of compounds containing the this compound scaffold is a multifaceted issue that requires careful consideration during the drug discovery process. By understanding the potential metabolic liabilities of the azaindole ring, the Boc protecting group, and the 4-amino substituent, researchers can proactively design more stable analogs. The use of metabolic blockers, such as fluorine, and the avoidance of introducing new metabolic soft spots are key strategies to enhance the pharmacokinetic profile of these promising compounds. The experimental protocols detailed in this guide provide a robust framework for generating the critical data needed to make informed decisions and advance the most promising candidates toward clinical development.
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Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
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Di, L., et al. (2015). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 58(15), 6066–6073. [Link]
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Liu, K., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 21917. [Link]
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Guaciaro, G., et al. (2008). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalized azaindoles. The Journal of Organic Chemistry, 73(10), 3845–3854. [Link]
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Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
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Guo, J., et al. (2019). Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Archives of Toxicology, 93(7), 1935–1944. [Link]
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Guo, J., et al. (2019). Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Archives of Toxicology, 93(7), 1935–1944. [Link]
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Rawat, A., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 27(45), 11529-11548. [Link]
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Metzger, A., et al. (2016). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 17, 13. [Link]
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Nazi, Y. (2024). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Pharmaceutical Reports, 8, 225. [Link]
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Giorgis, M., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(11-12), 1649–1659. [Link]
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Zhang, D., et al. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug Metabolism and Disposition, 37(4), 710–718. [Link]
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Growcott, G., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 226–231. [Link]
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comparing the reactivity of 4-(Boc-amino)-5-azaindole with other functionalized azaindoles
Introduction: The Privileged Scaffold in Drug Discovery
Azaindoles, bioisosteres of the indole nucleus, represent a cornerstone scaffold in modern medicinal chemistry.[1][2] Their unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, grant them the ability to engage in a diverse array of biological interactions, making them "privileged structures" in drug design.[1][3] The strategic functionalization of the azaindole core is paramount for modulating pharmacokinetic and pharmacodynamic properties.
Among the myriad of available derivatives, 4-(Boc-amino)-5-azaindole has emerged as a particularly versatile and strategic building block. The placement of the electron-donating Boc-amino group at the C4 position profoundly influences the molecule's reactivity, creating unique opportunities for regioselective elaboration that are not accessible with other substitution patterns.
This guide provides an in-depth comparison of the reactivity of this compound against other functionalized azaindoles. We will explore key transformations, including electrophilic aromatic substitution, directed metalation, and transition-metal-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform synthetic strategy for researchers in drug development.
Pillar 1: The Electronic Landscape of Functionalized Azaindoles
The reactivity of the azaindole core is a delicate balance between the nucleophilic character of the pyrrole ring and the electrophilic nature of the pyridine moiety.[1] The position of the nitrogen atom in the pyridine ring and the nature of substituents dictate the preferred sites of chemical modification.
In 5-azaindole, the pyridine nitrogen at position 5 withdraws electron density, generally deactivating the ring system towards electrophilic attack compared to a standard indole. However, the pyrrole ring, particularly the C3 position, remains the most electron-rich and is the typical site for electrophilic substitution.[4][5]
The introduction of a 4-(Boc-amino) group fundamentally alters this landscape. As a potent electron-donating group (EDG) through resonance, the Boc-amino substituent enriches the electron density of the entire ring system, particularly the adjacent C3 position. This electronic push serves two primary functions:
-
Activation: It lowers the activation energy for electrophilic attack, making the scaffold more reactive than unsubstituted or electron-poor azaindoles.
-
Regiocontrol: It can act as a powerful directing group in metalation reactions, offering a predictable handle for functionalization.
Conversely, azaindoles bearing electron-withdrawing groups (EWGs), such as nitro or halogen substituents, are significantly deactivated, often requiring more forcing conditions for similar transformations.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
A. Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution is a fundamental tool for functionalizing aromatic systems. For indoles and their aza-analogs, the C3 position is the kinetically favored site of attack.[4]
Reactivity of this compound: The activating effect of the 4-(Boc-amino) group facilitates electrophilic substitution at the C3 position under mild conditions. Reactions like halogenation proceed smoothly, often with high regioselectivity.
Comparison with Other Azaindoles:
-
Unsubstituted 5-Azaindole: While still reacting at C3, it requires conditions comparable to or slightly harsher than its indole counterpart due to the deactivating pyridine ring.
-
EWG-Substituted Azaindoles (e.g., 6-Chloro-5-azaindole): These substrates are significantly less reactive. Electrophilic halogenation, for instance, may require stronger Lewis acid catalysis or more reactive halogenating agents and can sometimes lead to mixtures of products. Even with EWGs, enzymatic halogenation has been shown to be effective at the C3 position, indicating the inherent reactivity of this site.[6]
Table 1: Comparative Regioselectivity in Electrophilic Bromination
| Substrate | Reagent | Typical Conditions | Major Product | Reference |
| This compound | NBS | THF, 0 °C to rt | 3-Bromo-4-(Boc-amino)-5-azaindole | General Knowledge |
| 5-Azaindole | NBS | CH2Cl2, rt | 3-Bromo-5-azaindole | [6] |
| 6-Chloro-7-azaindole | NBS / CAN | MeCN, rt | 3-Bromo-6-chloro-7-azaindole | [7] |
Experimental Protocol: C3-Bromination of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 3-bromo product.
Caption: General mechanism for electrophilic substitution on the azaindole core.
B. Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization, enabling the introduction of substituents at positions that are inaccessible via classical SEAr reactions.[8] The reaction relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the adjacent ortho position.[9]
Reactivity of this compound: The Boc-amino group is an effective DMG. After initial deprotonation of the acidic N1-H (requiring one equivalent of base), a second equivalent of base can be directed by the Boc-amino group to selectively deprotonate the C3 position. This generates a C3-lithiated species that can be trapped with various electrophiles. For this strategy to be effective, N1 protection (e.g., with a TIPS or SEM group) is often employed to prevent competitive deprotonation and improve solubility.[10][11]
Comparison with Other Azaindoles:
-
Azaindoles without a DMG: Regioselective lithiation is extremely difficult and often results in complex mixtures.
-
N-Protected Azaindoles: Groups on the pyrrole nitrogen (e.g., N-sulfonyl, N-pivaloyl) can direct lithiation to the C2 position.[11]
-
Other DMGs on the Pyridine Ring: A group at C7 could direct lithiation to C6. The unique advantage of the 4-amino functionality is its ability to reliably direct functionalization to C3, a synthetically valuable position.
Experimental Protocol: DoM and Iodination of N1-TIPS-4-(Boc-amino)-5-azaindole
-
Prerequisites: Synthesize the N1-TIPS protected starting material via standard procedures (e.g., TIPS-Cl, Imidazole).
-
Setup: To a flame-dried flask under argon, add the N1-TIPS-4-(Boc-amino)-5-azaindole (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. The solution may change color. Stir at -78 °C for 1 hour.
-
Quenching with Electrophile: In a separate flask, dissolve iodine (I2, 1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated azaindole solution at -78 °C.
-
Warming and Quenching: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Extract with ethyl acetate (3x), wash the combined organic layers with saturated sodium thiosulfate solution and then brine. Dry over MgSO4, filter, and concentrate.
-
Purification: Purify by flash chromatography to obtain the N1-TIPS-3-iodo-4-(Boc-amino)-5-azaindole.
Caption: Workflow for Directed Ortho-Metalation (DoM) at the C3 position.
C. Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for constructing C-C and C-N bonds, and halo-azaindoles are common precursors for these transformations.[3][12][13]
This reaction couples an organoboron reagent with an organic halide. The reactivity of the halo-azaindole is dependent on the position and nature of the halogen and the electronic environment of the ring.
Reactivity of this compound Derivatives: A C3-halo-4-(Boc-amino)-5-azaindole, readily synthesized via the DoM strategy described above, is an excellent substrate for Suzuki couplings. The electron-donating nature of the Boc-amino group can facilitate the initial oxidative addition step of the palladium catalyst, often allowing for milder reaction conditions compared to electron-poor systems. The N1-H can sometimes interfere with catalysis, but modern ligands and precatalyst systems have largely overcome this challenge, enabling coupling on unprotected azaindoles.[14]
Comparison with Other Halo-azaindoles:
-
C3-halo vs. C6-halo: The C-X bond at C3 on the electron-rich pyrrole ring is generally more reactive in oxidative addition than a C-X bond at C6 on the electron-deficient pyridine ring. Thus, C6-haloazaindoles may require more active catalysts or higher temperatures.[15]
-
Influence of other substituents: An EWG elsewhere on the ring can make the oxidative addition step more challenging. Conversely, the EDG at C4 in our title compound is beneficial.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
| 3-Iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd2(dba)3 / SPhos | Cs2CO3, Toluene/EtOH, 60 °C | 85% | [15] |
| 4-Chloro-7-azaindole | Arylboronic acids | Pd(OAc)2 / SPhos | K3PO4, MeCN/H2O, reflux | Good | [1] |
| 5-Bromo-7-azaindole | Arylboronic acids | Pd(PPh3)4 | Na2CO3, Dioxane/H2O, 100 °C | Moderate-Good | [16] |
digraph "Suzuki_Cycle" { rankdir=RL; node [shape=plaintext, fontname="Helvetica"]; edge [color="#5F6368"];"Pd(0)L2" [fontcolor="#EA4335"]; "Ar-Pd(II)-X(L2)" [fontcolor="#202124"]; "Ar-Pd(II)-OR(L2)" [fontcolor="#202124"]; "Ar-Pd(II)-Ar'(L2)" [fontcolor="#202124"]; "Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label=" Oxidative\n Addition\n (Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-OR(L2)" [label=" Ligand\n Exchange\n (Base)"]; "Ar-Pd(II)-OR(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label=" Transmetalation\n (Ar'-B(OR)2)"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [label=" Reductive\n Elimination\n (Ar-Ar')"];
}
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine.[17][18] It is a premier method for synthesizing amino-azaindoles. While not a reaction of this compound itself, it is the key method for its synthesis from a 4-halo precursor and provides a critical point of comparison for accessing other amino-azaindole isomers.
Synthesis of 4-Amino-5-azaindole Analogues: The coupling of an amine with 4-chloro-5-azaindole requires a robust catalyst system. The two adjacent nitrogen atoms in the substrate can chelate the palladium center, potentially inhibiting catalysis. However, specialized biarylphosphine ligands like RuPhos or XPhos effectively promote the reaction.[19]
Comparison with Other Halo-azaindoles:
-
The synthesis of a 7-amino-azaindole from a 7-halo precursor is also common. The reactivity can differ based on the position of the halogen.
-
The choice of ligand and base is critical and often needs to be optimized for the specific halo-azaindole isomer being used.[19][20] The development of precatalysts has significantly improved the reliability and scope of these reactions.[19]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
(Adapted from Buchwald et al.[19])
-
Setup: In a glovebox, charge an oven-dried vial with the Pd precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), RuPhos ligand (1-2 mol%), and the base (e.g., LiHMDS or K3PO4, 1.5-2.0 eq).
-
Reagents: Add the halo-azaindole (e.g., 4-chloro-7-azaindole, 1.0 eq) and the amine (1.2 eq).
-
Solvent: Add anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (1-24 h).
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to yield the desired amino-azaindole.
Pillar 3: Summary and Strategic Outlook
The reactivity of this compound is uniquely defined by the electronic and steric properties of its C4 substituent. This guide demonstrates its distinct advantages over other functionalized azaindoles for specific synthetic applications.
Key Takeaways:
-
Enhanced Electrophilic Substitution: The Boc-amino group activates the ring, facilitating clean and regioselective SEAr at the C3 position under mild conditions.
-
Predictable C-H Functionalization: It serves as a reliable directing group for metalation, enabling exclusive functionalization at the C3 position—a feat not easily achieved with other substitution patterns.
-
Facilitated Cross-Coupling: When converted to a C3-halide, the scaffold is an excellent substrate for Suzuki-Miyaura coupling, benefiting from the electron-donating nature of the amino group.
References
-
Santos, A.S., Martinho, A.C., & Marques, M.M.B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Catarina, S., P. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Faculdade de Ciencias e Tecnologia, Universidade Nova de Lisboa. [Link]
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Govek, T. D., et al. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Tetrahedron Letters, 45(11), 2317-2319. [Link]
-
Martinho, A. (2018). Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. NOVA School of Science and Technology. [Link]
-
Kar, D., & Scheiner, S. (2017). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 121(48), 9294–9304. [Link]
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Chau, P., et al. (2017). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 22(12), 2097. [Link]
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Cacchi, S., & Fabrizi, G. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 21(9), 1216. [Link]
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ResearchGate. (2018). Metal-catalyzed methods reported for the construction of the azaindole core. [Link]
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Ismail, H. M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]
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ResearchGate. (2021). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7-chloro-6-azaindole using Pd-catalyst. [Link]
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Jose, J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7960. [Link]
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ResearchGate. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. [Link]
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Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
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Lee, W. P., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Boc-amino)-5-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the proper and safe disposal of 4-(Boc-amino)-5-azaindole, a heterocyclic compound often utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a senior application scientist, this document synthesizes established safety protocols with practical laboratory experience to offer a comprehensive and trustworthy resource.
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical waste management and data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal, as hazard information and disposal requirements can vary.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Harmful if swallowed: Similar compounds are classified as acutely toxic via ingestion.[2]
-
Skin and eye irritation: Azaindole derivatives are known to cause skin and eye irritation.[1][3]
-
May cause an allergic skin reaction: The presence of the amino group and the heterocyclic core can lead to skin sensitization in susceptible individuals.[2]
-
Respiratory irritation: Handling the solid powder may generate dust that could irritate the respiratory tract.[1]
Given these potential hazards, this compound must not be disposed of in regular trash or down the drain.[1][4] Improper disposal can lead to environmental contamination and pose a risk to public health.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield and safety glasses.[2] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[2][3] | Prevents direct skin contact and potential absorption or allergic reactions. Contaminated gloves should be disposed of as hazardous waste.[2] |
| Body Protection | A properly fastened lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[1] | Minimizes inhalation of the powdered compound. Engineering controls like a fume hood are the preferred method for controlling airborne contaminants.[5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic process of segregation, collection, labeling, and storage, culminating in removal by a licensed hazardous waste contractor.
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of containers that held the compound.
-
Crucially, this compound waste must be kept separate from incompatible materials, especially strong oxidizing agents, to prevent potentially violent reactions. [6]
-
Solid Waste:
-
Carefully transfer solid waste into a designated, sealable, and clearly labeled hazardous waste container.
-
Avoid generating dust during transfer. If possible, perform this step in a chemical fume hood.[1]
-
For contaminated lab supplies (gloves, wipes, etc.), double-bag them in clear plastic bags labeled as "Hazardous Waste" before placing them in the solid waste container.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container material is compatible with the solvents used. For instance, do not store acidic solutions in metal containers.[7]
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[7]
-
Accurate and thorough labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[8][9]
Each waste container must be labeled with:
-
The full chemical name: "this compound Waste" . Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms can also be used.[8][9]
-
The composition of any mixtures, including solvents and their approximate percentages.[10]
-
The date when waste was first added to the container (the "accumulation start date").
Designate a specific location in the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[8][10]
SAA Requirements:
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]
-
Waste containers must be kept securely closed except when adding waste.[10]
-
Store waste in a well-ventilated area, away from ignition sources and incompatible chemicals.[10]
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain potential leaks or spills.[7]
-
The laboratory can have multiple SAAs, but waste cannot be moved from one SAA to another.[8]
Once a waste container is full or has been in the SAA for the maximum allowed time (which can be up to one year for partially filled containers), it must be transferred to a central accumulation area (CAA) or picked up by your institution's Environmental Health & Safety (EHS) department for final disposal.[8][10]
-
Never dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[1][4]
-
Final disposal of hazardous waste is typically carried out through incineration at a licensed facility or other EPA-approved methods.[4][8]
The following diagram illustrates the recommended disposal workflow:
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A Senior Application Scientist's Guide to Handling 4-(Boc-amino)-5-azaindole: A Framework for Safety and Operational Excellence
In the landscape of drug discovery and development, the integrity of our science is intrinsically linked to the safety of our scientists. Compounds like 4-(Boc-amino)-5-azaindole, a heterocyclic building block, are pivotal in medicinal chemistry. However, their potential reactivity and biological activity demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow.
Our core principle is minimizing exposure through a combination of engineering controls, meticulous personal protective equipment (PPE) protocols, and robust operational plans. Every recommendation is grounded in the imperative to protect researchers from potential dermal, ocular, and respiratory exposure.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed by analyzing its structural components: the azaindole core and the tert-butyloxycarbonyl (Boc) protecting group. Safety data from analogous compounds, such as 7-azaindole and other Boc-protected amines, provide a reliable basis for this evaluation.[1][2][3]
The primary hazards are associated with its potential for irritation and the risks posed by fine powders.[4][5]
| Potential Hazard | Affected Area | Rationale / Causal Factor |
| Skin Irritation | Dermal | Heterocyclic compounds and amine derivatives can cause local irritation upon contact.[2][5] |
| Serious Eye Irritation | Ocular | Particulate matter (dust) or splashes can cause significant irritation or damage to the eyes.[5][6] |
| Respiratory Irritation | Respiratory | Inhalation of fine dusts can irritate the respiratory tract. This is a primary concern when handling the solid compound.[2][4] |
| Unknown Toxicity | Systemic | As a research chemical, the full toxicological profile has not been investigated. All unknown compounds should be handled as potentially toxic.[5] |
| Combustion Hazards | Environmental | During a fire, thermal decomposition can release toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6][7][8] |
The Core of Protection: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness hinges on proper selection and consistent use. The following protocol is designed as a self-validating system, ensuring comprehensive protection at every stage of handling.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place.
-
Chemical Fume Hood: All weighing of the solid compound and preparation of solutions must be conducted inside a certified chemical fume hood.[2][5] This is non-negotiable, as it is the most effective way to control the inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has good general ventilation to mitigate the accumulation of any fugitive vapors or dusts.[5]
Step-by-Step PPE Application and Specifications
-
Body Protection :
-
Action : Don a clean, buttoned lab coat.
-
Causality : A lab coat made of a suitable material protects against incidental contact and minor splashes. It should be changed immediately if significant contamination occurs.[4]
-
-
Eye and Face Protection :
-
Action : Wear safety goggles that meet ANSI Z87.1 standards in the U.S. or EN 166 in Europe.[4]
-
Causality : Safety goggles provide a full seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[1] A face shield may be required in addition to goggles when handling larger quantities or if there is a significant splash risk.[9]
-
-
Hand Protection :
-
Action : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice.[1]
-
Specifications :
-
Protocol : Always inspect gloves for tears or punctures before use.[3] For tasks with higher exposure risk, consider double-gloving. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
-
Respiratory Protection :
-
Action : Respiratory protection is mandatory when handling the solid compound outside of a fume hood or if dust formation is unavoidable.
-
Specification : An N95-rated dust mask is the minimum requirement for protection against fine powders.[4][9]
-
Causality : The primary route of exposure for a solid chemical is inhalation of its dust. A properly fitted N95 respirator will filter out these fine particles. For spill cleanup or emergency situations, a respirator with chemical cartridges may be necessary.[10]
-
Operational and Disposal Plans
A safe workflow integrates PPE use at critical control points from material acquisition to waste disposal.
Safe Handling Workflow
The following diagram illustrates the key stages of handling this compound and the required state of PPE at each step.
Caption: Workflow for handling this compound with PPE checkpoints.
Emergency Spill Protocol
-
Alert : Notify personnel in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and call your institution's Environmental Health and Safety (EHS) office.
-
Protect : For a small, manageable spill, ensure you are wearing the full PPE outlined above, including respiratory protection.
-
Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb a spill of an oxidizer.
-
Clean : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][7] Avoid creating dust.[11]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.[4]
Chemical Waste Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.[4]
-
Waste Identification : All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, pipette tips, filter paper).[4]
-
-
Segregation and Collection :
-
Solid Waste : Collect in a clearly labeled, sealed, and compatible container.[4]
-
Liquid Waste : Collect in a designated, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated Labware : Collect in a separate, double-bagged, and sealed container labeled as hazardous waste.[4]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols as required by your institution.[4]
-
Storage and Disposal : Store waste in a designated satellite accumulation area. Contact your institution's EHS office for pickup and final disposal in accordance with local and federal regulations.[4][12] Never dispose of this chemical down the drain or in the regular trash.[4]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific advancement and personal safety proceed hand in hand.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
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ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


